molecular formula C11H22N2 B566777 9-Ethyl-2,9-diazaspiro[5.5]undecane CAS No. 1227465-74-8

9-Ethyl-2,9-diazaspiro[5.5]undecane

Cat. No.: B566777
CAS No.: 1227465-74-8
M. Wt: 182.311
InChI Key: NTLOBCCYUKSOHP-UHFFFAOYSA-N
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Description

9-Ethyl-2,9-diazaspiro[5.5]undecane is a diazaspiro[5.5]undecane scaffold, a privileged synthetic motif in medicinal chemistry known for its broad range of pharmaceutical and biological activities . This spirocyclic dipiperidine structure is particularly valuable in the development of novel ligands for G-protein-coupled receptors (GPCRs) . Research has demonstrated its significant application in neuroscience, specifically as a key orthosteric fragment for designing high-affinity and selective dopamine D3 receptor (D3R) ligands . Implementing this weakly potent orthosteric fragment into ligand systems provides a unique rationale for minimizing drug promiscuity at other aminergic GPCR sites, a common challenge with piperazine-containing scaffolds . Beyond dopamine receptor research, the 1,9-diazaspiro[5.5]undecane core is extensively investigated for its potential in treating various disorders, including obesity, through mechanisms such as acetyl-CoA carboxylase (ACC) inhibition, as well as for pain, cardiovascular, and psychotic disorders . This compound serves as a versatile and critical building block for researchers exploring new therapeutics for neurological conditions, substance abuse disorders, and metabolic diseases .

Properties

IUPAC Name

9-ethyl-2,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-13-8-5-11(6-9-13)4-3-7-12-10-11/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLOBCCYUKSOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CCCNC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601294597
Record name 9-Ethyl-2,9-diazaspiro[5.5]undecane
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Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227465-74-8
Record name 9-Ethyl-2,9-diazaspiro[5.5]undecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227465-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Ethyl-2,9-diazaspiro[5.5]undecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 9-Ethyl-2,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold

The 2,9-diazaspiro[5.5]undecane core represents a fascinating and highly valuable class of saturated heterocyclic compounds. Characterized by two piperidine rings sharing a single quaternary carbon atom, this spirocyclic system imparts a rigid, three-dimensional architecture.[1][2] This structural rigidity is of paramount importance in medicinal chemistry and drug discovery, as it reduces the number of freely rotatable bonds in a molecule. This, in turn, can enhance the pharmacokinetic profile and optimize interactions with biological targets such as enzymes and receptors.[2][3] Derivatives of diazaspiro[5.5]undecanes have shown promise in a variety of therapeutic areas, including the treatment of obesity, pain, and central nervous system disorders.[4][5] This guide will provide a detailed examination of the molecular structure of a specific derivative, 9-Ethyl-2,9-diazaspiro[5.5]undecane, offering insights into its conformational behavior, a plausible synthetic route, and methods for its characterization.

Molecular Structure and Conformational Analysis

The fundamental structure of 9-Ethyl-2,9-diazaspiro[5.5]undecane consists of two six-membered piperidine rings fused at a central spiro carbon. One of the nitrogen atoms is substituted with an ethyl group, while the other remains a secondary amine.

A critical aspect of the molecular structure of 9-Ethyl-2,9-diazaspiro[5.5]undecane is its conformational isomerism. Each of the piperidine rings will adopt a chair conformation to minimize steric strain. Due to the spirocyclic fusion, the two chair conformations are locked in a specific orientation relative to each other. The ethyl group on the nitrogen at position 9 will preferentially occupy an equatorial position to minimize steric hindrance.

The conformational dynamics of such spirocyclic systems can be complex, and a comprehensive analysis would typically involve computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, to determine the preferred spatial arrangement of the atoms.[6][7]

Below is a diagram illustrating the logical relationship in the conformational analysis of 9-Ethyl-2,9-diazaspiro[5.5]undecane.

A 9-Ethyl-2,9-diazaspiro[5.5]undecane B Two Fused Piperidine Rings A->B F Ethyl Group at N9 A->F C Spiro Carbon Center B->C D Chair Conformation of Each Ring B->D I Overall Molecular Geometry C->I E Axial and Equatorial Positions D->E H Minimized Steric Strain D->H G Preferential Equatorial Position of Ethyl Group E->G F->G G->H H->I A tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate B N-Ethylation (Ethyl iodide, K2CO3, Acetonitrile) A->B C tert-Butyl 9-ethyl-2,9-diazaspiro[5.5]undecane-2-carboxylate B->C D Boc Deprotection (TFA or HCl in Dioxane) C->D E 9-Ethyl-2,9-diazaspiro[5.5]undecane D->E

Sources

An In-depth Technical Guide to 9-Ethyl-2,9-diazaspiro[5.5]undecane: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 9-Ethyl-2,9-diazaspiro[5.5]undecane (CAS Number: 1227465-74-8), a unique spirocyclic diamine that holds significant promise in the landscape of contemporary drug discovery. While detailed public data on this specific molecule is limited, this document leverages extensive research on the broader class of diazaspiro[5.5]undecanes to present its physicochemical properties, a robust proposed synthesis, analytical methodologies, and its potential as a modulator of key biological targets. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this intriguing molecular architecture.

The 2,9-Diazaspiro[5.5]undecane Core: A Foundation of Therapeutic Potential

The diazaspiro[5.5]undecane framework, a class of dipiperidines spirofused at a common carbon, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its inherent three-dimensionality and conformational rigidity provide an exceptional platform for the precise spatial orientation of functional groups, enabling potent and selective interactions with a diverse range of biological targets.[2] Derivatives of this core structure have been investigated for a multitude of therapeutic applications, including the treatment of pain, obesity, inflammation, and central nervous system disorders.[1][2]

Notably, research into antagonists for orexin receptors (OX₁R and OX₂R), which are implicated in the regulation of sleep and wakefulness, has utilized the 2,9-diazaspiro[5.5]undecane core, highlighting the direct relevance of this scaffold in neuropharmacology.[1] The ethyl group at the 9-position of the target molecule likely serves to modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic profiles.

Physicochemical and Structural Characteristics

A summary of the known and estimated physicochemical properties of 9-Ethyl-2,9-diazaspiro[5.5]undecane is presented below. Due to the limited availability of experimental data for this specific compound, some properties have been estimated based on the closely related analog, N-ethylpiperidine.[3][4][5]

PropertyValueSource
CAS Number 1227465-74-8Internal Data
Molecular Formula C₁₁H₂₂N₂Supplier Data
Molecular Weight 182.31 g/mol Supplier Data
Appearance Colorless to pale yellow liquid (Predicted)[5]
Boiling Point ~180-200 °C (Estimated)[4]
Solubility Moderately soluble in water, soluble in organic solvents (Predicted)[5]
pKa ~10.5 (Estimated for the N-ethylpiperidine moiety)[4]

Molecular Structure:

Caption: 2D structure of 9-Ethyl-2,9-diazaspiro[5.5]undecane.

Proposed Synthesis and Purification

Synthetic_Workflow cluster_0 Part 1: Core Synthesis cluster_1 Part 2: N-Ethylation & Deprotection Start N-Boc-4-piperidone Intermediate_1 Spirocyclic Intermediate Formation Start->Intermediate_1 Multi-step sequence Intermediate_2 Protected 2,9-Diazaspiro[5.5]undecane Intermediate_1->Intermediate_2 Cyclization Alkylation Selective N-Ethylation Intermediate_2->Alkylation Ethyl Iodide, Base Deprotection Boc Deprotection Alkylation->Deprotection Final_Product 9-Ethyl-2,9-diazaspiro[5.5]undecane Deprotection->Final_Product

Caption: Proposed synthetic workflow for 9-Ethyl-2,9-diazaspiro[5.5]undecane.

Part 1: Synthesis of the Protected 2,9-Diazaspiro[5.5]undecane Core

The synthesis of the core structure can be adapted from methods developed for related diazaspiro[5.5]undecanes, which often commence from a substituted piperidine derivative.[6][7]

Protocol: Synthesis of tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as methanol, add a source of ammonia (e.g., ammonium acetate, 2.5 eq) and sodium cyanoborohydride (1.5 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. The causality behind this choice is that reductive amination provides a direct and efficient route to the corresponding 4-aminopiperidine.

  • Intermediate Isolation: Upon completion (monitored by TLC or LC-MS), quench the reaction with aqueous sodium bicarbonate and extract the product with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Second Ring Formation: The isolated 4-aminopiperidine derivative is then subjected to a cyclization reaction to form the second piperidine ring. This can be achieved through various methods, such as reaction with a suitable four-carbon synthon possessing two electrophilic centers.

  • Purification: The resulting protected 2,9-diazaspiro[5.5]undecane is purified by flash column chromatography on silica gel.

Part 2: N-Ethylation and Final Deprotection

The final steps involve the introduction of the ethyl group at the 9-position and removal of the Boc protecting group.

Protocol: Synthesis of 9-Ethyl-2,9-diazaspiro[5.5]undecane

  • N-Ethylation: Dissolve the purified tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate (1.0 eq) in an anhydrous aprotic solvent like acetonitrile or DMF.[9] Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq) followed by ethyl iodide (1.2 eq). The use of a hindered base is crucial to prevent side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Deprotection: Dissolve the crude N-ethylated intermediate in dichloromethane and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. This step is a standard and highly efficient method for the cleavage of the Boc protecting group.

  • Final Isolation and Purification: Stir the solution at room temperature for 1-2 hours. Evaporate the solvent and excess acid under reduced pressure. The resulting residue is then basified with aqueous NaOH and extracted with dichloromethane. The final product, 9-Ethyl-2,9-diazaspiro[5.5]undecane, can be purified by distillation under reduced pressure or by column chromatography to yield the pure compound.

Analytical and Spectroscopic Characterization

To ensure the identity and purity of the synthesized 9-Ethyl-2,9-diazaspiro[5.5]undecane, a comprehensive analytical workflow is essential.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should confirm the presence of the ethyl group (a characteristic triplet and quartet), as well as signals corresponding to the protons on the two piperidine rings.

    • ¹³C NMR will show the expected number of carbon signals, including those of the spiro-carbon and the ethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition (C₁₁H₂₂N₂).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should show characteristic N-H stretching bands for the secondary amine and C-H stretching bands for the aliphatic and ethyl groups.

  • Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or ELSD) or by Gas Chromatography (GC).

Potential Applications in Drug Discovery

The 2,9-diazaspiro[5.5]undecane scaffold is a promising starting point for the development of novel therapeutics.[1] Based on the literature for related compounds, 9-Ethyl-2,9-diazaspiro[5.5]undecane could be a valuable building block or a lead compound in several therapeutic areas.

Orexin Receptor Antagonism for Sleep Disorders

The most directly relevant potential application is in the development of orexin receptor antagonists.[1] Orexin-A and Orexin-B are neuropeptides that play a critical role in the regulation of sleep-wake cycles. Antagonists of orexin receptors are effective in promoting sleep and are used for the treatment of insomnia. The 2,9-diazaspiro[5.5]undecane core can serve as a rigid scaffold to position pharmacophoric elements that interact with the orexin receptors.

Orexin_Signaling_Pathway Orexin_Neuron Orexin Neuron Orexin Orexin Orexin_Neuron->Orexin releases Orexin_Receptor Orexin Receptor (OX1R/OX2R) Orexin->Orexin_Receptor binds to Target_Neuron Target Neuron Orexin_Receptor->Target_Neuron activates Arousal Wakefulness & Arousal Target_Neuron->Arousal promotes Antagonist 9-Ethyl-2,9-diazaspiro[5.5]undecane (Potential Antagonist) Antagonist->Orexin_Receptor blocks

Caption: Potential mechanism of action as an orexin receptor antagonist.

Other Potential Therapeutic Areas

Given the broad bioactivity of the diazaspiro[5.5]undecane class, derivatives of 9-Ethyl-2,9-diazaspiro[5.5]undecane could also be explored for:

  • Pain Management: As demonstrated by related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives that act as dual μ-opioid receptor agonists and σ1 receptor antagonists.[11][12]

  • Metabolic Disorders: The 1,9-diazaspiro[5.5]undecane scaffold has been used to develop inhibitors of acetyl-CoA carboxylase (ACC) for the treatment of obesity.[1]

  • CNS Disorders: Analogs such as 3,9-diazaspiro[5.5]undecanes have been investigated as γ-aminobutyric acid type A (GABAA) receptor antagonists.[13][14]

Conclusion

9-Ethyl-2,9-diazaspiro[5.5]undecane represents a molecule of significant interest for medicinal chemistry and drug development. While direct experimental data is sparse, a comprehensive analysis of related diazaspiro[5.5]undecane structures provides a strong foundation for its synthesis, characterization, and exploration of its therapeutic potential. Its rigid, three-dimensional structure makes it an ideal scaffold for generating compound libraries for screening against various biological targets, particularly in the realm of neuroscience and metabolic diseases. This guide provides the necessary foundational knowledge for researchers to confidently incorporate this promising chemical entity into their drug discovery programs.

References

  • Van Houtte, F., Van der Veken, P., & Augustyns, K. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(3), 433. Available from: [Link]

  • Cabrera-García, L., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. Available from: [Link]

  • PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Available from: [Link]

  • ResearchGate. (2021). Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. Available from: [Link]

  • Soton ePrints. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Available from: [Link]

  • Craig, D., et al. (2013). 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. Organic Letters, 15(19), 4992-5. Available from: [Link]

  • ResearchGate. (2008). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Available from: [Link]

  • ACS Publications. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 18186–18204. Available from: [Link]

  • PubChem. N-Ethylpiperidine. Available from: [Link]

  • ResearchGate. (2011). Scheme 1. Synthesis of diazaspiro[5.5]undecane-1,5,9-trione 4. Available from: [Link]

  • Cheméo. (2023). Chemical Properties of Piperidine, 1-ethyl- (CAS 766-09-6). Available from: [Link]

  • ResearchGate. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Available from: [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • EMAN Research Publishing. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Available from: [Link]

  • ACS Publications. (2018). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 140(35), 10975–10979. Available from: [Link]

  • Royal Society of Chemistry. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(2), 183-186. Available from: [Link]

  • ResearchGate. (2023). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available from: [Link]

  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available from: [Link]

  • National Institutes of Health. (2019). Synthesis of Secondary Amines via Self-Limiting Alkylation. Available from: [Link]

  • ResearchGate. (2017). N-alkylation of secondary amine? Available from: [Link]

  • University of Calgary. (2023). Ch22: Alkylation of Amines. Available from: [Link]

  • MDPI. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules, 22(8), 1210. Available from: [Link]

Sources

Physical and chemical properties of 9-Ethyl-2,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 9-Ethyl-2,9-diazaspiro[5.5]undecane

Introduction

9-Ethyl-2,9-diazaspiro[5.5]undecane is a heterocyclic organic compound featuring a spirocyclic core, a structural motif of increasing importance in modern medicinal chemistry. Spiro-systems, defined by a single atom shared between two rings, introduce a rigid, three-dimensional geometry into molecular scaffolds.[1] This inherent three-dimensionality is highly sought after in drug design, as it can lead to improved molecular properties such as potency, selectivity, and metabolic stability by enhancing the sp³ character of the molecule.[2][3]

The 2,9-diazaspiro[5.5]undecane framework, in particular, is a dipiperidine structure that serves as a versatile scaffold for creating diverse chemical libraries. The presence of two secondary amine groups offers reactive sites for functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the known physical and chemical properties of 9-Ethyl-2,9-diazaspiro[5.5]undecane. It further details authoritative, step-by-step experimental protocols for determining critical parameters like basicity (pKa) and aqueous solubility, which are fundamental to assessing the compound's potential in a pharmaceutical context.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The key identifiers for 9-Ethyl-2,9-diazaspiro[5.5]undecane are summarized below.

IdentifierValueSource
IUPAC Name 9-Ethyl-2,9-diazaspiro[5.5]undecanePubChem
CAS Number 1227465-74-8CP Lab Safety[4]
Molecular Formula C₁₁H₂₂N₂CP Lab Safety[4]
Molecular Weight 182.31 g/mol CP Lab Safety[4]
Canonical SMILES CCN1CCC2(CCCNC2)CC1PubChem

The compound's structure is characterized by two six-membered rings, a piperidine ring and an N-ethylpiperidine ring, connected by a spiro carbon atom.

Caption: Chemical structure of 9-Ethyl-2,9-diazaspiro[5.5]undecane.

Physicochemical Properties: An Overview

While specific experimental data for properties such as melting and boiling points are not widely reported in public literature, the structural features of 9-Ethyl-2,9-diazaspiro[5.5]undecane allow for the prediction of its general physicochemical behavior. The presence of two basic nitrogen atoms suggests it will be a solid or high-boiling liquid at standard conditions and will exhibit some degree of aqueous solubility, particularly in acidic media. The ethyl group contributes to its lipophilicity.

The introduction of spirocyclic scaffolds is a recognized strategy to modulate properties like lipophilicity (LogP) and aqueous solubility, often improving the overall profile for drug candidates.[2]

Basicity and pKa Determination

As a diamine, 9-Ethyl-2,9-diazaspiro[5.5]undecane possesses two basic nitrogen atoms and therefore has two distinct dissociation constants (pKa values).[5] The pKa is a critical parameter in drug development, influencing a compound's solubility, absorption, distribution, and target binding. The proximity of the two amine groups within the rigid spirocyclic framework can lead to electrostatic interactions that cause the two pKa values to be well-separated.[6]

Expert Insight: Why Determine pKa?

The extent of ionization at physiological pH (typically ~7.4) dictates how the molecule interacts with biological membranes and protein targets. A basic compound's pKa values determine if it will be predominantly charged, neutral, or a mixture of species in different bodily compartments, which profoundly affects its pharmacokinetic and pharmacodynamic profile.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely used method for experimentally determining pKa values due to its simplicity and accuracy within a broad pH range.[5][7]

Objective: To determine the two pKa values of 9-Ethyl-2,9-diazaspiro[5.5]undecane in an aqueous solution.

Materials and Reagents:

  • 9-Ethyl-2,9-diazaspiro[5.5]undecane

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized, CO₂-free water

  • Calibrated pH meter and electrode

  • Automatic burette or precision manual burette

  • Stir plate and stir bar

Methodology:

  • Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of CO₂-free deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a stir bar into the solution.

  • Titration: Begin stirring the solution gently. Add the standardized HCl titrant in small, precise increments using the burette.

  • Data Collection: After each addition of titrant, allow the pH reading to stabilize and record both the volume of HCl added and the corresponding pH value.

  • Endpoint Determination: Continue the titration well past the second equivalence point. The data will generate a titration curve (pH vs. volume of titrant). The two equivalence points correspond to the protonation of the two amine groups.

  • pKa Calculation: The pKa values are determined from the half-equivalence points. The first pKa (pKa₁) is the pH at the point where half of the volume of the first equivalence point has been added. The second pKa (pKa₂) is the pH at the midpoint between the first and second equivalence points. The Henderson-Hasselbalch equation can be applied for precise calculation.[5]

  • Validation: The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for Potentiometric pKa Determination.

Aqueous Solubility Profile

Solubility is a cornerstone of drug development, as it directly impacts bioavailability.[8] A compound must dissolve to be absorbed. The aqueous solubility of an ionizable compound like 9-Ethyl-2,9-diazaspiro[5.5]undecane is highly pH-dependent.

Expert Insight: Why the Shake-Flask Method?

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[8] It measures the maximum concentration of a compound that can dissolve in a solvent under equilibrium conditions, providing a true representation of its intrinsic solubility. This is distinct from kinetic solubility, which is measured under non-equilibrium conditions and is often used for high-throughput screening.[9]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is aligned with guidelines from regulatory bodies for biopharmaceutics classification.[10]

Objective: To determine the equilibrium solubility of 9-Ethyl-2,9-diazaspiro[5.5]undecane across a physiologically relevant pH range.

Materials and Reagents:

  • 9-Ethyl-2,9-diazaspiro[5.5]undecane (solid, pure form)

  • Aqueous buffers: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer)[10]

  • Shaking incubator or orbital shaker capable of maintaining 37 ± 1 °C[10]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF) that do not bind the compound

  • Validated analytical method (e.g., HPLC/UPLC) for concentration measurement

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution was achieved.[8]

  • Equilibration: Seal the vials and place them in a shaking incubator set to 37 °C. Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, confirm visually that undissolved solid remains. Centrifuge the vials at high speed to pellet the excess solid.[8]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the supernatant through a syringe filter to remove any remaining microscopic particles.

  • Analysis: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC/UPLC method.

  • Reporting: The experiment should be performed in at least triplicate for each pH condition. Report the solubility as an average concentration (e.g., in mg/mL or µg/mL).[10]

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

9-Ethyl-2,9-diazaspiro[5.5]undecane is a structurally significant molecule representative of the spirocyclic scaffolds that are increasingly vital to modern drug discovery. Its key chemical features are the rigid three-dimensional diazaspiro[5.5]undecane core and two basic secondary amine groups, one of which is functionalized with an ethyl group. These features govern its physicochemical properties, particularly its basicity and solubility, which are paramount for its application in pharmaceutical research. While extensive experimental data for this specific compound is sparse, this guide provides the established, authoritative protocols necessary for researchers to determine these critical parameters, enabling a thorough and accurate evaluation of its potential as a building block for novel therapeutics.

References

  • CP Lab Safety. (n.d.). 9-ethyl-2,9-diazaspiro[5.5]undecane, 95% Purity, C11H22N2, 1 gram. Retrieved from [Link]

  • PubChem. (n.d.). 9-Ethyl-2-iodo-2,9-diazaspiro[5.5]undecane. Retrieved from [Link]

  • Torres-Mansilla, J. E., et al. (2022). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR-1H. Molecules. Retrieved from [Link]

  • Sumon, K. Z., et al. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules. Retrieved from [Link]

  • Aggarwal, S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones. Tetrahedron Letters. Retrieved from [Link]

  • Thomas, T., & Thomas, T. J. (2012). Measurement of Polyamine pKa Values. Methods in Molecular Biology. Retrieved from [Link]

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  • PubChem. (n.d.). 9-Ethyl-2,9-diazaspiro[5.5]undecane. Retrieved from [Link]

  • Diallo, M. S., et al. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Pharmaceutical Technology. (2020). Outlining Drug Stability and Solubility with Dissolution Testing. Retrieved from [Link]

  • PubChem. (n.d.). 1,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester. Retrieved from [Link]

  • ResearchGate. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. Retrieved from [Link]

  • S. V. K. G. et al. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ACS Omega. Retrieved from [Link]

  • de Witte, A. M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. Retrieved from [Link]

  • Dias, L. C., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Retrieved from [Link]

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An In-Depth Technical Guide to 9-Ethyl-2,9-diazaspiro[5.5]undecane: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 9-Ethyl-2,9-diazaspiro[5.5]undecane, a spirocyclic diamine with significant potential in medicinal chemistry. The unique three-dimensional architecture of the diazaspiro[5.5]undecane scaffold imparts conformational rigidity, a desirable trait for achieving high-affinity and selective interactions with biological targets.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and potential pharmacological applications of this intriguing molecule.

Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold

Spirocyclic systems are increasingly recognized as "privileged scaffolds" in modern drug discovery.[2] Their inherent three-dimensionality allows for a more precise spatial arrangement of pharmacophoric features, leading to improved target engagement and selectivity compared to their linear or planar counterparts. The diazaspiro[5.5]undecane core, a dipiperidine structure spirofused at the 2 and 4' positions, has been successfully incorporated into a variety of biologically active compounds. These derivatives have shown promise in the treatment of a wide range of conditions, including pain, obesity, inflammation, and cardiovascular disorders, by modulating the activity of various receptors and enzymes.[2] The introduction of an ethyl group at the 9-position of the 2,9-diazaspiro[5.5]undecane core can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a key target for medicinal chemistry exploration.

Nomenclature and Structural Elucidation

The systematic IUPAC name for the topic compound is 9-Ethyl-2,9-diazaspiro[5.5]undecane . This nomenclature defines a spirocyclic system composed of two six-membered rings (a piperidine and a tetrahydropyridine ring) sharing a single carbon atom. The "undecane" refers to the total of eleven atoms in the bicyclic system. The "2,9-diaza" prefix indicates the positions of the two nitrogen atoms within this framework. Finally, "9-Ethyl" specifies the presence of an ethyl substituent on the nitrogen atom at the 9-position.

Molecular Structure of 9-Ethyl-2,9-diazaspiro[5.5]undecane

A 2D representation of the 9-Ethyl-2,9-diazaspiro[5.5]undecane structure.

Synthesis of 9-Ethyl-2,9-diazaspiro[5.5]undecane

While a specific, dedicated synthesis for 9-Ethyl-2,9-diazaspiro[5.5]undecane is not extensively reported in the literature, a plausible and efficient synthetic route can be devised based on established methodologies for the construction of the diazaspiro[5.5]undecane core and subsequent N-alkylation. The proposed synthesis involves a two-step process: the formation of the parent 2,9-diazaspiro[5.5]undecane scaffold, followed by selective N-ethylation at the 9-position.

Step 1: Synthesis of 2,9-Diazaspiro[5.5]undecane (Parent Scaffold)

The synthesis of the parent scaffold can be achieved through a multi-step sequence starting from readily available materials. One common approach involves the construction of a substituted piperidone, which then undergoes a ring-closing reaction to form the spirocyclic system.

Experimental Protocol:

  • Synthesis of a Piperidine-4,4-dicarboxylate Derivative: Diethyl malonate is reacted with formaldehyde and ammonia in a Mannich-type reaction to yield a precursor piperidine with geminal esters at the 4-position.

  • Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid, which is then decarboxylated upon heating to yield 4-piperidone-4-carboxylic acid.

  • Ring Formation: The carboxylic acid is converted to an acid chloride and then reacted with a suitable protected amine, such as benzylamine, to form an amide. Subsequent intramolecular cyclization, often mediated by a strong base, leads to the formation of the 2,9-diazaspiro[5.5]undecane-1,8-dione.

  • Reduction: The dione is then reduced to the parent 2,9-diazaspiro[5.5]undecane using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Step 2: Selective N-Ethylation

With the parent scaffold in hand, the final step is the introduction of the ethyl group at the 9-position. Reductive amination is a highly effective method for this transformation, offering good yields and selectivity.

Experimental Protocol:

  • Reaction Setup: To a solution of 2,9-diazaspiro[5.5]undecane (1.0 eq) in a suitable solvent such as methanol or dichloromethane, is added acetaldehyde (1.2 eq).

  • Formation of the Imine/Enamine Intermediate: The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the corresponding imine or enamine intermediate.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise to the reaction mixture. This reagent is preferred for its mildness and selectivity for imines over carbonyls.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 9-Ethyl-2,9-diazaspiro[5.5]undecane.

Synthetic Workflow Diagram

cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: N-Ethylation start Diethyl Malonate + Formaldehyde + NH3 piperidine Piperidine-4,4-dicarboxylate start->piperidine Mannich Reaction dione 2,9-Diazaspiro[5.5]undecane-1,8-dione piperidine->dione Hydrolysis, Decarboxylation, Cyclization scaffold 2,9-Diazaspiro[5.5]undecane dione->scaffold Reduction (LiAlH4) imine Imine/Enamine Intermediate scaffold->imine Reaction with Acetaldehyde acetaldehyde Acetaldehyde acetaldehyde->imine product 9-Ethyl-2,9-diazaspiro[5.5]undecane imine->product Reduction (NaBH(OAc)3)

A schematic representation of the proposed synthetic route.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 9-Ethyl-2,9-diazaspiro[5.5]undecane, a comprehensive analytical characterization is essential. The following techniques are recommended:

Analytical TechniqueExpected Results
¹H NMR The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the methylene protons of the two piperidine rings. The chemical shifts and coupling constants will be indicative of the rigid spirocyclic structure.
¹³C NMR The spectrum will display the expected number of carbon signals, including those for the spiro-carbon, the methylene carbons of the rings, and the two carbons of the ethyl group.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 9-Ethyl-2,9-diazaspiro[5.5]undecane (C₁₁H₂₂N₂).
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the alkyl groups and N-H stretching of the secondary amine.
High-Performance Liquid Chromatography (HPLC) HPLC analysis should indicate a high degree of purity, ideally >95%, for the final compound.

Potential Pharmacological Applications and Future Directions

The 2,9-diazaspiro[5.5]undecane scaffold is a versatile platform for the development of novel therapeutics. Derivatives of this core have been investigated for their activity at a range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.

Central Nervous System (CNS) Targets

Many diazaspiro compounds exhibit activity at CNS receptors. For instance, various diazaspiro[5.5]undecane derivatives have been explored as antagonists for neurokinin (NK) receptors, which are involved in pain and inflammation.[2] Others have been investigated as modulators of metabotropic glutamate receptors, which play a role in various neurological and psychiatric disorders. Given these precedents, 9-Ethyl-2,9-diazaspiro[5.5]undecane could be a valuable candidate for screening against a panel of CNS targets.

A Proposed Experimental Protocol: Radioligand Binding Assay

To assess the affinity of 9-Ethyl-2,9-diazaspiro[5.5]undecane for a specific GPCR, a competitive radioligand binding assay can be performed.

Experimental Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a known concentration of a radiolabeled ligand (e.g., ³H-labeled antagonist) and varying concentrations of the test compound (9-Ethyl-2,9-diazaspiro[5.5]undecane).

  • Incubation: The plate is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Quantification: The amount of radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value.

Radioligand Binding Assay Workflow

cluster_0 Assay Preparation cluster_1 Binding and Detection cluster_2 Data Analysis membranes Receptor-expressing Membranes incubation Incubation membranes->incubation radioligand Radiolabeled Ligand radioligand->incubation test_compound 9-Ethyl-2,9-diazaspiro[5.5]undecane test_compound->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 IC50 Determination counting->ic50 ki Ki Calculation ic50->ki

A flowchart illustrating the key steps in a radioligand binding assay.

Conclusion

9-Ethyl-2,9-diazaspiro[5.5]undecane represents a promising, yet underexplored, molecule in the field of medicinal chemistry. Its rigid, three-dimensional structure, conferred by the diazaspiro[5.5]undecane core, makes it an attractive scaffold for the development of novel therapeutic agents. This guide has provided a plausible synthetic route, a comprehensive characterization strategy, and a potential avenue for pharmacological evaluation. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new and effective treatments for a variety of diseases.

References

  • Benchchem. (n.d.). Application of 6,7-Diazaspiro[4.5]decane in Drug Discovery Programs: A Focus on Neurokinin-1 Receptor Antagonism.
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Deconstructing the Code of Life: A Technical Guide to the SMILES Notation of 9-Ethyl-2,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Language of Molecular Structure

In the landscape of modern cheminformatics and computational drug discovery, a universal and machine-readable language to represent complex molecular structures is paramount. The Simplified Molecular Input Line Entry System (SMILES) has emerged as a cornerstone of this field, offering a concise and unambiguous method for encoding molecular structures into textual strings.[1][2][3][4] This guide provides a comprehensive technical breakdown of the SMILES notation for a molecule of significant interest in medicinal chemistry: 9-Ethyl-2,9-diazaspiro[5.5]undecane. Understanding the SMILES representation of this and other spirocyclic systems is crucial for database management, virtual screening, and the development of novel therapeutics.[5]

Spiro compounds, characterized by two rings connected by a single common atom, possess unique three-dimensional architectures that are of growing interest in drug design.[6] The diazaspiro[5.5]undecane core, in particular, is a privileged scaffold found in a variety of biologically active compounds.[5] This guide will dissect the canonical SMILES string of 9-Ethyl-2,9-diazaspiro[5.5]undecane, providing a step-by-step interpretation of its syntax and relating it to the molecule's underlying chemical structure. Furthermore, we will explore a representative synthetic protocol and the expected spectroscopic signatures that validate the structure represented by its SMILES notation.

The Canonical SMILES of 9-Ethyl-2,9-diazaspiro[5.5]undecane

The canonical SMILES for 9-Ethyl-2,9-diazaspiro[5.5]undecane is CCN1CCC2(CC1)CNCCC2 .[7]

To comprehend this string, we will break it down into its constituent parts, correlating each element with the molecule's structure and the established rules of SMILES notation.

Decoding the SMILES String: A Step-by-Step Analysis

The SMILES string can be read from left to right, with specific characters denoting atoms, bonds, branches, and ring closures.

  • CCN1... : This segment represents the ethyl group and a portion of the first piperidine ring.

    • C : The first carbon atom of the ethyl group.

    • C : The second carbon atom of the ethyl group, single-bonded to the first.

    • N1 : A nitrogen atom, which is part of a ring. The digit '1' indicates that this atom is connected to another atom that will also be labeled with a '1', thus closing the first ring.

  • ...CCC2(...)... : This part describes the carbon chain of the first piperidine ring leading up to the spiro center.

    • C : A carbon atom single-bonded to the nitrogen (N1).

    • C : Another carbon atom in the ring.

    • C2 : A carbon atom that is part of two rings, indicated by the following parenthesis and the digit '2'. This is the spiro atom. The digit '2' signifies its role in closing the second ring.

  • ...(...)CC1... : The atoms within the parentheses are substituents on the spiro atom (C2), forming the second ring. The atoms following the parenthesis continue the first ring.

    • (...) : The atoms that constitute the second ring are enclosed in these parentheses.

    • CC1 : These are the remaining two carbon atoms of the first piperidine ring, with the final 'C' being bonded to the nitrogen atom labeled '1', thus closing the first ring.

  • ... (CC1)CNCCC2 : This is the content within the parenthesis, defining the second piperidine ring.

    • C : A carbon atom bonded to the spiro atom (C2).

    • N : A nitrogen atom in the second ring.

    • C : A carbon atom bonded to the second nitrogen.

    • C : Another carbon atom in the second ring.

    • C2 : The final carbon atom of the second ring, which is bonded to the spiro atom labeled '2', closing the second ring.

The following diagram illustrates the relationship between the SMILES string and the molecular structure:

SMILES_breakdown C1 C C2 C C1->C2 N1 N1 C2->N1 C3 C N1->C3 C4 C C3->C4 C5_spiro C2 C4->C5_spiro C6 C C5_spiro->C6 C8 C C5_spiro->C8 C7 C C6->C7 C7->N1 ring 1 closure N2 N C8->N2 C9 C N2->C9 C10 C C9->C10 C11 C C10->C11 C11->C5_spiro ring 2 closure smiles SMILES: CCN1CCC2(CC1)CNCCC2

Visual breakdown of the SMILES notation for 9-Ethyl-2,9-diazaspiro[5.5]undecane.

Synthesis Protocol: A Representative Approach

The synthesis of 9-substituted-2,9-diazaspiro[5.5]undecanes can be achieved through various synthetic routes. A common strategy involves the construction of the spirocyclic core followed by functionalization of the nitrogen atoms. Below is a representative, generalized protocol for the synthesis of a related diazaspiro[5.h]undecane derivative, which can be adapted for the synthesis of the title compound.[8]

Step 1: Formation of the Spirocyclic Core

A key step in the synthesis of diazaspiro[5.5]undecanes often involves a double Michael addition reaction or a similar cyclization strategy.[9] For instance, the reaction of a suitable piperidone derivative with an appropriate amine can lead to the formation of the spirocyclic framework.

Step 2: N-Ethylation

Once the 2,9-diazaspiro[5.5]undecane core is synthesized, the ethyl group can be introduced at the N9 position via standard N-alkylation procedures.

  • Materials:

    • 2,9-diazaspiro[5.5]undecane

    • Ethyl iodide or ethyl bromide

    • A suitable base (e.g., potassium carbonate, triethylamine)

    • An appropriate solvent (e.g., acetonitrile, DMF)

  • Procedure:

    • Dissolve the 2,9-diazaspiro[5.5]undecane in the chosen solvent.

    • Add the base to the reaction mixture.

    • Slowly add the ethylating agent (ethyl iodide or bromide) to the mixture at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain 9-Ethyl-2,9-diazaspiro[5.5]undecane.

The following diagram outlines a generalized workflow for the synthesis and characterization of 9-Ethyl-2,9-diazaspiro[5.5]undecane.

synthesis_workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization start Starting Materials reaction1 Formation of Diazaspiro[5.5]undecane Core start->reaction1 reaction2 N-Ethylation reaction1->reaction2 workup Workup and Purification reaction2->workup product 9-Ethyl-2,9-diazaspiro[5.5]undecane workup->product nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir final_char Structure Confirmation nmr->final_char ms->final_char ir->final_char

Generalized workflow for the synthesis and characterization of 9-Ethyl-2,9-diazaspiro[5.5]undecane.

Spectroscopic Validation of the Molecular Structure

The successful synthesis of 9-Ethyl-2,9-diazaspiro[5.5]undecane would be confirmed through a combination of spectroscopic techniques. The data obtained from these analyses should be consistent with the structure represented by the SMILES string CCN1CCC2(CC1)CNCCC2 .

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), as well as complex multiplets for the methylene protons of the two piperidine rings. The chemical shifts of the protons adjacent to the nitrogen atoms would be deshielded.
¹³C NMR Resonances for the two carbons of the ethyl group, the spiro carbon atom, and the eight methylene carbons of the two piperidine rings. The carbons bonded to nitrogen will appear at a characteristic downfield shift.
Mass Spectrometry (MS) The molecular ion peak (M+) corresponding to the molecular weight of C₁₁H₂₂N₂ (182.31 g/mol ). Fragmentation patterns would be consistent with the loss of the ethyl group and cleavage of the piperidine rings.
Infrared (IR) Spectroscopy C-H stretching vibrations for the alkyl groups, and potentially N-H stretching if the secondary amine at the 2-position is present (in the precursor). The absence of a carbonyl (C=O) stretch would confirm the full reduction of any piperidone intermediates.

The detailed analysis of these spectra provides the empirical evidence to validate the molecular structure derived from the SMILES notation, ensuring the integrity of the compound for further research and development.[6][10]

Conclusion

The SMILES notation CCN1CCC2(CC1)CNCCC2 provides a powerful and concise representation of the complex, three-dimensional structure of 9-Ethyl-2,9-diazaspiro[5.5]undecane. A thorough understanding of how to deconstruct and interpret this notation is essential for scientists working in cheminformatics, medicinal chemistry, and drug discovery. By combining the theoretical framework of SMILES with practical synthetic methodologies and spectroscopic characterization, researchers can confidently navigate the world of complex molecules and unlock their therapeutic potential.

References

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The Ascendancy of Diazaspiro Compounds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of Three-Dimensional Scaffolds in Medicinal Chemistry

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While this paradigm has yielded numerous successful therapeutics, the industry is increasingly encountering challenges related to target selectivity, metabolic stability, and overcoming drug resistance. In response, a paradigm shift towards three-dimensional (3D) molecular architectures is underway. Among the most promising of these are the diazaspiro compounds, a class of bicyclic heterocyclic molecules characterized by two nitrogen atoms within a spirocyclic framework, where two rings share a single carbon atom. This unique structural feature imparts a rigid, defined 3D geometry that offers significant advantages in drug design, including enhanced target binding and improved pharmacokinetic profiles. This in-depth guide explores the discovery, history, and synthetic evolution of diazaspiro compounds, providing researchers, scientists, and drug development professionals with a comprehensive technical resource to harness the potential of this burgeoning class of molecules.

Part 1: A Historical Perspective: From Curiosity to Core Scaffold

The journey of diazaspiro compounds from chemical curiosities to indispensable tools in drug discovery has been a gradual yet significant one. The early explorations into this class of molecules were driven by fundamental interest in novel heterocyclic systems.

A pivotal moment in the history of diazaspiro compounds was the first reported synthesis of the 2,6-diazaspiro[3.3]heptane ring system by Litherland and Mann in 1938 .[1] Their work laid the foundational stone for this entire field of chemistry. This was followed by further investigations by Govaert and Beyaert in 1946 , who expanded on the understanding of this novel scaffold.[1] For a considerable period, diazaspiro compounds remained largely within the realm of academic interest.

The turning point for their application in medicinal chemistry came with the increasing recognition of the limitations of planar molecules and the growing demand for novel chemical space. Researchers began to appreciate the unique conformational rigidity and three-dimensional diversity offered by spirocyclic systems. The realization that diazaspiro motifs could serve as superior bioisosteres for commonly used, more flexible moieties like piperazine marked a significant acceleration in their adoption. This bioisosteric replacement strategy often leads to improved biological activity and more favorable drug-like properties.

G

Part 2: The Strategic Advantage of Diazaspiro Scaffolds

The increasing prevalence of diazaspiro compounds in drug discovery programs is not coincidental. It is a direct consequence of their inherent structural and physicochemical properties that address several critical challenges in modern drug development.

Three-Dimensionality and Conformational Rigidity

Unlike their acyclic or monocyclic counterparts, the spirocyclic nature of these compounds locks the two rings in a fixed orientation. This rigidity reduces the entropic penalty upon binding to a biological target, which can translate to higher binding affinity and potency. Furthermore, the well-defined three-dimensional arrangement of substituents allows for a more precise and optimized interaction with the target's binding site.

Bioisosterism and Improved Physicochemical Properties

Diazaspiro cores have emerged as excellent bioisosteres for the ubiquitous piperazine ring, a common fragment in many bioactive molecules. Replacing a flexible piperazine with a rigid diazaspiro[3.3]heptane, for instance, can lead to:

  • Enhanced Metabolic Stability: The quaternary spirocenter and the constrained nature of the rings can shield adjacent chemical bonds from metabolic enzymes, reducing clearance and prolonging the drug's half-life.

  • Improved Aqueous Solubility: The introduction of nitrogen atoms and the non-planar structure can disrupt crystal packing and increase polarity, often leading to better solubility, a crucial parameter for oral bioavailability.

  • Novel Exit Vectors: The spirocyclic core provides unique exit vectors for substituent placement, allowing for the exploration of previously inaccessible regions of a target's binding pocket.

Part 3: Synthetic Strategies: Building the Diazaspiro Core

The successful application of diazaspiro scaffolds in medicinal chemistry is underpinned by the development of robust and versatile synthetic routes. These methods must not only allow for the efficient construction of the core structure but also enable the introduction of diverse functional groups for structure-activity relationship (SAR) studies.

Synthesis of 2,6-Diazaspiro[3.3]heptanes

The 2,6-diazaspiro[3.3]heptane motif is one of the most widely used diazaspiro scaffolds. A common and effective synthetic approach involves a reductive amination followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of N-Aryl-2,6-diazaspiro[3.3]heptanes

This protocol describes a two-step synthesis starting from a readily available aldehyde precursor.

Step 1: Reductive Amination

  • To a solution of 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde (1.0 eq) in dichloroethane, add the desired aniline (1.0 eq) and acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Causality of Experimental Choices:

  • Acetic Acid: The acid catalyzes the formation of the iminium ion, which is the reactive electrophile in the reductive amination.

  • Sodium Triacetoxyborohydride: This mild reducing agent is selective for iminium ions over aldehydes, preventing the reduction of the starting material.

Step 2: Intramolecular Cyclization

  • Dissolve the product from Step 1 (1.0 eq) in tetrahydrofuran (THF).

  • Add potassium tert-butoxide (2.2 eq, 1.0 M solution in THF) and heat the reaction in a sealed tube at 70°C for 2-3 hours.

  • Monitor the reaction by TLC or LC-MS. If the reaction is incomplete, an additional equivalent of potassium tert-butoxide can be added.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts and concentrate the filtrate. The crude product can be purified by column chromatography.[1]

Causality of Experimental Choices:

  • Potassium tert-Butoxide: A strong, non-nucleophilic base is required to deprotonate the amine, initiating the intramolecular nucleophilic substitution to form the second azetidine ring.

  • Sealed Tube and Heating: The intramolecular cyclization requires elevated temperatures to overcome the activation energy barrier for ring formation. A sealed tube is used to prevent solvent evaporation.

G

Synthesis of Other Key Diazaspiro Scaffolds

The synthetic toolbox for diazaspiro compounds is continually expanding, with routes developed for a variety of ring sizes and nitrogen atom placements.

  • 1,8-Diazaspiro[4.5]decanes: These can be synthesized through multi-step sequences often involving a Dieckmann condensation to form the piperidone ring, followed by the construction of the pyrrolidine ring.[2]

  • 1,9-Diazaspiro[5.5]undecanes: The synthesis of this scaffold often starts from a substituted piperidine, with the second piperidine ring being constructed through various cyclization strategies.[2]

Part 4: Applications in Drug Discovery: A Showcase of Bioactivity

The versatility of the diazaspiro scaffold is evident in the wide range of biological targets for which potent and selective modulators have been developed.

Oncology

The rigid nature of diazaspiro compounds makes them ideal for targeting the well-defined binding pockets of kinases and other cancer-related proteins. For example, diazaspiro[3.5]nonane derivatives have been investigated as inhibitors of KRAS G12C, a previously "undruggable" oncogene.[3]

Infectious Diseases

Diazaspiro compounds have shown significant promise in the fight against infectious diseases. Novel diazaspiro[3.4]octane derivatives have demonstrated potent activity against multiple stages of the Plasmodium falciparum parasite, the causative agent of malaria.[4]

Central Nervous System (CNS) Disorders

The ability of diazaspiro scaffolds to serve as bioisosteres for piperazine has been extensively leveraged in the development of CNS-active agents. They have been incorporated into ligands for a variety of receptors, including dopamine and sigma receptors, with potential applications in the treatment of schizophrenia, depression, and neurodegenerative diseases.

Part 5: Quantitative Data and Comparative Analysis

To provide a clearer picture of the potential of diazaspiro compounds, the following table summarizes the biological activity of selected examples across different therapeutic areas.

Compound ClassTargetBioactivityTherapeutic Area
2,7-Diazaspiro[3.5]nonane derivativeKRAS G12CPotent cellular pERK inhibition and cell growth inhibition[3]Oncology
1,9-Diazaspiro[5.5]undecane derivativeNeuropeptide Y5 ReceptorIC50 < 100 nM[2]Obesity
Diazaspiro[3.4]octane derivativePlasmodium falciparumLow nanomolar asexual blood-stage activity (<50 nM)[4]Infectious Disease (Malaria)
1,9-Diazaspiro[5.5]undecane derivativeAldosterone Synthase (CYP11B2)Specific inhibition[2]Cardiovascular Disease
3,9-Diazaspiro[5.5]undecane derivativeGABA-A ReceptorKi = 180 nMCNS Disorders

Part 6: Future Directions and Conclusion

The field of diazaspiro chemistry is poised for continued growth and innovation. The development of novel synthetic methodologies, including asymmetric syntheses, will provide access to an even greater diversity of scaffolds. Furthermore, the integration of computational modeling and machine learning will enable a more rational design of diazaspiro-based ligands with optimized properties.

References

  • Hamza, D., Stocks, M. J., Décor, A., Pairaudeau, G., & Stonehouse, J. P. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586.
  • ResearchGate. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available from: [Link]

  • Koolen, W., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(6-7), 635-653.
  • Imaizumi, T., et al. (2024). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry, 98, 117581.
  • Feng, G. (2015). Method for synthesis of 1,8-diazaspiro[2][3] decane-3-hydroxy-1-benzyl-8-carboxylic acid tert-butyl ester. SciSpace.

  • ResearchGate. 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Available from: [Link]

  • Sci-Hub. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available from: [Link]

  • ResearchGate. (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Available from: [Link]

  • Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]

  • PubChem. 2,6-Diazaspiro(3.3)heptane. Available from: [Link]

  • Soton ePrints. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Available from: [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]

  • ACS Publications. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Available from: [Link]

  • PubMed. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Available from: [Link]

  • ResearchGate. Examples of diverse biologically active compounds containing 2,6-diazaspiro[3.4]octane motif. Available from: [Link]

  • MDPI. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Available from: [Link]

  • Journal of Medicinal Chemistry. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Available from: [Link]

  • Semantic Scholar. Synthesis of the 1,8-diazaspiro[4.5] decane system. Available from: [Link]

  • ResearchGate. Synthesis and antiproliferative activity of substituted diazaspiro hydantoins: A structure-activity relationship study. Available from: [Link]

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  • PubMed. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Available from: [Link]

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Biological significance of the diazaspiro[5.5]undecane core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Significance of the Diazaspiro[5.5]undecane Core

Abstract

The diazaspiro[5.5]undecane framework, a unique spirocyclic diamine, has garnered significant attention in medicinal chemistry, establishing itself as a privileged scaffold. Its inherent three-dimensionality and conformational rigidity provide a robust platform for the strategic placement of substituents, enabling potent and selective interactions with a multitude of biological targets. This guide offers a comprehensive exploration of the diazaspiro[5.5]undecane core, delving into its synthesis, diverse pharmacological activities, and therapeutic potential. We will examine its applications in the development of treatments for pain, obesity, inflammation, and cancer, supported by detailed experimental protocols and structure-activity relationship analyses. This document is intended for researchers, scientists, and professionals in drug development, providing both foundational knowledge and practical insights into this important heterocyclic system.

Introduction: The Diazaspiro[5.5]undecane Core as a Privileged Scaffold

What is a Diazaspiro[5.5]undecane?

Diazaspiro[5.5]undecanes are a class of heterocyclic compounds characterized by two piperidine rings fused at a single carbon atom, the spirocenter. The numbering of the atoms in the ring system is crucial for identifying the various isomers, such as 1,9-diazaspiro[5.5]undecane and 3,9-diazaspiro[5.5]undecane, which are among the most extensively studied.[1][2] The rigid, non-planar geometry of these spirocycles allows for a more precise spatial arrangement of functional groups compared to their flat, aromatic counterparts.[3]

Caption: General structures of 1,9- and 3,9-diazaspiro[5.5]undecane isomers.

Physicochemical Properties and Stereochemistry

The spirocyclic nature of the diazaspiro[5.5]undecane core imparts several advantageous physicochemical properties. The introduction of a spirocenter increases the three-dimensionality (sp3 character) of the molecule, which can lead to improved solubility and metabolic stability.[3] Furthermore, the non-planar structure can reduce the compound's affinity for flat, planar drug-metabolizing enzymes, potentially leading to a more favorable pharmacokinetic profile. The stereochemistry of the spirocenter and any substituents is a critical determinant of biological activity, as different stereoisomers can exhibit vastly different binding affinities and functional effects at their biological targets.

Why is it a "Privileged Scaffold" in Medicinal Chemistry?

The diazaspiro[5.5]undecane core is considered a "privileged scaffold" because it has demonstrated the ability to serve as a versatile template for the development of ligands for a wide range of biological targets.[1][4] Its rigid framework allows for the precise and predictable orientation of appended functional groups into the three-dimensional space of a protein's binding pocket. This structural pre-organization minimizes the entropic penalty upon binding, which can contribute to higher binding affinities. The two nitrogen atoms provide convenient handles for chemical modification, allowing for the systematic exploration of structure-activity relationships.

Therapeutic Applications and Biological Targets

Derivatives of the diazaspiro[5.5]undecane core have shown significant promise in a variety of therapeutic areas.

Neurological and Psychiatric Disorders

The diazaspiro[5.5]undecane scaffold has been instrumental in the design of dual-target ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[5][6] A dual MOR agonist/σ1R antagonist profile is a promising strategy for developing potent analgesics with a reduced side-effect profile compared to traditional opioids.[5][6] For instance, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and shown to possess this dual activity, with some compounds exhibiting potent analgesic effects in preclinical models of pain.[5][6]

3,9-Diazaspiro[5.5]undecane-based compounds have been identified as potent competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[2][7] These antagonists have shown potential for immunomodulatory applications due to the emerging role of peripheral GABA-A receptors in the immune system.[2] Interestingly, some of these compounds exhibit low permeability across cellular membranes, making them attractive candidates for targeting peripheral GABA-A receptors while minimizing central nervous system side effects.[2][7]

Metabolic Disorders (Obesity)

The 1,9-diazaspiro[5.5]undecane scaffold has been explored for the treatment of obesity through various mechanisms.[1] These include the inhibition of acetyl-CoA carboxylase (ACC), antagonism of the neuropeptide Y (NPY) Y5 receptor, and inhibition of 11β-hydroxysteroid dehydrogenase type 1.[1]

ACC is a key enzyme in the regulation of fatty acid metabolism, making it an attractive target for anti-obesity drugs. Structure-activity relationship studies have been conducted on 1,9-diazaspiro[5.5]undecane derivatives as ACC inhibitors, with a focus on optimizing potency and pharmacokinetic properties.[1]

Inflammatory and Immune System Disorders

A significant application of the 1,9-diazaspiro[5.5]undecane scaffold is in the development of antagonists for neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors, which are implicated in pain transmission and inflammatory responses.[4] Researchers have successfully developed potent NK1 antagonists by replacing the core of a known antagonist with a 4,5-benzene-fused 1,9-diazaspiro[5.5]undecane moiety.[4] Furthermore, dual NK1/NK2 antagonists based on this scaffold have been investigated for the treatment of inflammatory diseases.[1]

Oncology

More recently, 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have been developed as potent and selective inhibitors of METTL3, a key component of the N6-methyladenosine (m6A) RNA modification machinery.[8] As METTL3 is implicated in various cancers, these inhibitors represent a promising new therapeutic strategy.[8]

The diazaspiro[5.5]undecane core has been investigated as a bioisosteric replacement for the piperazine moiety in the PARP inhibitor olaparib.[9] This research aims to develop non-cytotoxic congeners of FDA-approved drugs for other potential therapeutic applications.[9]

Synthetic Strategies and Methodologies

The synthesis of the diazaspiro[5.5]undecane core can be achieved through various routes, with the specific strategy often depending on the desired substitution pattern and the presence of fused ring systems.

General Approaches to Diazaspiro[5.5]undecane Synthesis

A common strategy for the synthesis of 1,9-diazaspiro[5.5]undecanes involves the construction of the two piperidine rings in a stepwise manner. This can include intramolecular cyclization reactions and the use of protecting groups to control the reactivity of the nitrogen atoms. For example, a versatile route to 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecanes starts from N-Boc-piperidone.[5] The synthesis of 1,7-diazaspiro[5.5]undecane has been achieved via a three-step sequence involving a Claisen condensation, acid-catalyzed decarboxylation, and spirocyclization of N-Boc-δ-valerolactam.[10]

Detailed Experimental Protocol: Synthesis of a Representative 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivative

The following is a representative protocol for the synthesis of a 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative, adapted from the literature.[5] This multi-step synthesis highlights key chemical transformations used to construct the spirocyclic core and introduce desired substituents.

Step 1: Epoxide Formation

  • To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., DMSO), add trimethylsulfoxonium iodide and sodium hydride at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by flash column chromatography to yield the corresponding epoxide.

Step 2: Ring Opening with Arylamine

  • Heat a mixture of the epoxide and the desired arylamine, either neat or in a high-boiling solvent.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture and purify the resulting amino alcohol by column chromatography.

Step 3: Acylation

  • To a solution of the amino alcohol in a suitable solvent (e.g., dichloromethane), add an acyl halide (e.g., 2-chloropropionyl chloride) and a base (e.g., triethylamine) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer and concentrate under reduced pressure to obtain the acylated intermediate.

Step 4: Intramolecular Cyclization

  • Treat the acylated intermediate with a strong base, such as potassium tert-butoxide, in a suitable solvent (e.g., THF) at low temperature.

  • Stir the reaction until the cyclization is complete.

  • Quench the reaction and extract the spirocyclic product.

  • Purify by column chromatography.

Step 5: Deprotection and N-Alkylation

  • Remove the Boc protecting group using acidic conditions (e.g., HCl in dioxane).

  • Neutralize the resulting amine salt and perform N-alkylation with the desired alkyl halide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile).

  • Purify the final product by column chromatography.

start N-Boc-4-piperidone epoxide Epoxide start->epoxide Corey-Chaykovsky reagent amino_alcohol Amino alcohol epoxide->amino_alcohol Arylamine, heat acylated Acylated Intermediate amino_alcohol->acylated Acyl halide, base spirocycle Spirocycle acylated->spirocycle Potassium tert-butoxide final_product Final Product spirocycle->final_product 1. Deprotection 2. N-Alkylation

Caption: A generalized workflow for the synthesis of a diazaspiro[5.5]undecane derivative.

Biological Evaluation: Protocols and Assays

The biological activity of diazaspiro[5.5]undecane derivatives is typically assessed using a variety of in vitro and in vivo assays.

In Vitro Binding Assays

Radioligand binding assays are commonly used to determine the affinity of a compound for its target receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target with high affinity.

Detailed Experimental Protocol: A Representative Radioligand Binding Assay for the μ-Opioid Receptor

The following protocol is a generalized procedure for a competitive radioligand binding assay for the μ-opioid receptor (MOR), a common target for diazaspiro[5.5]undecane derivatives.[5][6]

Materials:

  • Cell membranes expressing the human MOR.

  • [3H]-DAMGO (a high-affinity MOR agonist radioligand).

  • Assay buffer (e.g., Tris-HCl with MgCl2).

  • Test compounds (diazaspiro[5.5]undecane derivatives) at various concentrations.

  • Naloxone (a non-selective opioid receptor antagonist for determining non-specific binding).

  • 96-well filter plates.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, [3H]-DAMGO, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

  • Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Allow the filters to dry, and then add a scintillation cocktail to each well.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the concentration-response curve.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of diazaspiro[5.5]undecane-based compounds.

Influence of Substituents at N1 and N9 Positions

For many biologically active 1,9-diazaspiro[5.5]undecane derivatives, substituents at the N1 and N9 positions are critical for activity.[1] Bioactive compounds typically have substituents at the N9 position, and sometimes also at the N1 position.[1] The nature of these substituents can significantly impact the compound's interaction with its biological target. For example, in the case of dual MOR/σ1R ligands, phenethyl derivatives at the N9 position have been found to be optimal.[5][6]

Impact of Arene Fusion and Core Modifications

The fusion of an arene ring to the diazaspiro[5.5]undecane core is a common structural feature in many potent derivatives.[1] This fusion can enhance binding affinity by providing additional hydrophobic or π-stacking interactions with the target protein. Modifications to the core, such as the introduction of a carbonyl group or the replacement of a carbon atom with a heteroatom (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane), can also have a profound effect on the compound's biological profile.[1][5]

Future Perspectives and Conclusion

The diazaspiro[5.5]undecane core continues to be a highly valuable scaffold in modern medicinal chemistry. Its unique structural features and synthetic tractability make it an ideal starting point for the design of novel therapeutic agents. Future research is likely to focus on exploring new and diverse substitution patterns, developing more efficient and stereoselective synthetic routes, and applying this versatile scaffold to an even broader range of biological targets. The continued investigation of diazaspiro[5.5]undecane derivatives holds great promise for the discovery of new and improved treatments for a wide array of human diseases.

References

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The Ascendancy of Spirocyclic Heterocycles: A New Dimension in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has propelled medicinal chemistry into a new era of structural innovation. Among the most promising architectural motifs to emerge are spirocyclic heterocycles – rigid, three-dimensional structures that offer a compelling departure from the planar, aromatic compounds that have historically dominated drug discovery pipelines. This guide provides a comprehensive exploration of the core principles, synthesis, and application of spirocyclic heterocycles in modern medicinal chemistry. We will delve into the nuanced physicochemical properties that render these scaffolds advantageous, detail robust synthetic methodologies for their construction, and analyze case studies of their successful incorporation into clinical candidates and approved drugs. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique potential of spirocyclic heterocycles to address complex therapeutic challenges.

Introduction: Escaping Flatland and Embracing Three-Dimensionality

For decades, drug discovery efforts have been largely confined to "flatland," a chemical space dominated by two-dimensional aromatic and heteroaromatic ring systems. While this approach has yielded numerous successful therapeutics, it is increasingly apparent that the limitations of planar structures can lead to challenges in achieving high target affinity and selectivity, as well as favorable pharmacokinetic properties. The introduction of spirocyclic heterocycles represents a paradigm shift, offering a strategic pathway to explore the vast, uncharted territories of three-dimensional chemical space.[1][2]

Spirocycles are defined as bicyclic or polycyclic organic compounds in which two rings are linked by a single common atom, known as the spiro atom.[3] When one or more of these rings contain at least one heteroatom (e.g., nitrogen, oxygen, sulfur), they are classified as spirocyclic heterocycles. This unique structural arrangement imparts a high degree of conformational rigidity and a well-defined three-dimensional geometry.[1][4] This inherent three-dimensionality allows for the precise spatial orientation of functional groups, enabling more effective and selective interactions with the complex three-dimensional binding sites of biological targets.[3][5]

The increasing interest in spirocyclic scaffolds is underscored by a growing number of approved drugs and clinical candidates that incorporate these motifs.[2][6][7] This trend highlights the tangible benefits of embracing structural complexity in the quest for safer and more efficacious medicines.

The Strategic Advantage: Physicochemical Properties and Their Therapeutic Implications

The incorporation of spirocyclic heterocycles into drug candidates can profoundly influence their physicochemical properties, often leading to a more favorable overall profile. These advantages stem directly from their unique structural characteristics.

Enhanced Three-Dimensionality and Increased sp³ Character

The defining feature of spirocyclic heterocycles is their inherent three-dimensionality, a direct consequence of the sp³-hybridized spiro carbon atom.[3][6] This increased fraction of sp³-hybridized carbons (Fsp³) is a key descriptor that has been correlated with improved clinical success rates.[4][6] Shifting from planar, sp²-rich scaffolds to more three-dimensional, sp³-rich spirocycles can lead to:

  • Improved Aqueous Solubility: The less planar and more polarizable nature of sp³-rich scaffolds can disrupt crystal lattice packing and improve solvation, leading to enhanced aqueous solubility.[3][4]

  • Reduced Lipophilicity: The introduction of spirocyclic moieties can decrease the lipophilicity (logP/logD) of a molecule, which can in turn improve its pharmacokinetic profile and reduce off-target toxicities.[4][6]

  • Enhanced Metabolic Stability: The rigid nature of spirocyclic systems can shield metabolically labile sites from enzymatic degradation, thereby increasing the metabolic stability and half-life of a drug candidate.[4][6]

Conformational Rigidity and Pre-organization

The rigid framework of spirocyclic heterocycles significantly reduces the number of accessible conformations compared to more flexible acyclic or monocyclic systems.[3][4] This conformational constraint can be highly advantageous in drug design:

  • Entropy Reduction: By locking the bioactive conformation, the entropic penalty of binding to a target is reduced, which can lead to a significant increase in binding affinity.

  • Improved Selectivity: The well-defined spatial arrangement of substituents on a rigid spirocyclic core can facilitate highly specific interactions with the target protein while minimizing interactions with off-targets, thereby improving selectivity.[1][6]

Novel Chemical Space and Intellectual Property

The exploration of spirocyclic scaffolds provides access to novel and underexplored regions of chemical space.[1] This not only increases the probability of identifying novel biological activities but also offers significant opportunities for securing robust intellectual property protection for new chemical entities.[1]

Synthetic Strategies for the Construction of Spirocyclic Heterocycles

The perceived difficulty in synthesizing spirocyclic systems, primarily due to the challenge of constructing a quaternary carbon center, has historically limited their widespread use.[3] However, recent advancements in synthetic organic chemistry have provided a diverse toolkit of methodologies for the efficient and stereocontrolled construction of a wide array of spirocyclic heterocycles.

Intramolecular Cyclization Reactions

Intramolecular reactions are among the most common and powerful strategies for the formation of spirocyclic systems. These reactions involve the formation of a new ring by connecting two reactive centers within the same molecule.

  • Intramolecular Alkylation/Acylation: This classical approach involves the cyclization of a substrate containing a nucleophile and an electrophile. The choice of base and reaction conditions is critical for achieving high yields and selectivity.

  • Intramolecular Heck and Other Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions have emerged as versatile tools for the synthesis of complex molecules, including spirocycles. The intramolecular Heck reaction, for instance, allows for the formation of a new carbon-carbon bond via the cyclization of an aryl or vinyl halide onto a tethered alkene.

  • Ring-Closing Metathesis (RCM): RCM has become a powerful method for the synthesis of a wide variety of cyclic and spirocyclic compounds. This reaction, typically catalyzed by ruthenium-based catalysts, involves the formation of a new double bond with the concomitant release of a small volatile alkene, such as ethylene.

Cycloaddition Reactions

Cycloaddition reactions, in which two or more unsaturated molecules combine to form a cyclic adduct, offer a highly convergent and stereocontrolled route to spirocyclic heterocycles.

  • [3+2] Cycloadditions: The 1,3-dipolar cycloaddition of azomethine ylides, nitrile oxides, or azides with dipolarophiles is a widely used method for the synthesis of five-membered spirocyclic heterocycles.

  • [4+2] Cycloadditions (Diels-Alder Reaction): The Diels-Alder reaction, a cornerstone of organic synthesis, can be employed to construct six-membered rings. By using a cyclic diene or dienophile, spirocyclic systems can be readily accessed.

Multicomponent Reactions (MCRs)

MCRs, in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, provide a highly efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of spirocyclic heterocycles, often proceeding with high levels of complexity generation in a single step. Microwave-assisted MCRs have also gained prominence for their ability to accelerate reaction rates and improve yields.[8][9]

N-Heterocyclic Carbene (NHC) Organocatalysis

NHC organocatalysis has emerged as a powerful tool for the asymmetric synthesis of a variety of organic molecules, including spiroheterocycles.[10] NHCs can activate substrates in a number of ways, leading to a diverse range of transformations, such as annulations and cycloadditions, that can be used to construct complex spirocyclic architectures with high enantioselectivity.[10]

Case Studies: Spirocyclic Heterocycles in Drug Discovery and Development

The successful application of spirocyclic heterocycles in medicinal chemistry is best illustrated through examples of approved drugs and promising clinical candidates.

Approved Drugs Featuring Spirocyclic Heterocycles

A significant number of FDA-approved drugs incorporate spirocyclic moieties, underscoring their therapeutic relevance.[2][7]

Drug NameTherapeutic AreaSpirocyclic Heterocycle
Spironolactone Diuretic, AntihypertensiveSpirolactone
Griseofulvin AntifungalSpiro-benzofuran
Irbesartan AntihypertensiveSpiro-cyclopentane-imidazolidinone
Guanadrel AntihypertensiveSpiro-dioxolane

Spironolactone , an aldosterone antagonist, features a spiro-fused lactone ring that is crucial for its activity. Griseofulvin , an antifungal agent, contains a spirocyclic ether linkage.[2] Irbesartan , an angiotensin II receptor blocker, incorporates a spiro-imidazolidinone moiety.[2] Guanadrel is an antihypertensive drug containing a spirocyclic dioxolane.[11]

Emerging Clinical Candidates

The pipeline of investigational drugs further highlights the growing importance of spirocyclic heterocycles.

  • Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists: In the development of MCHR1 antagonists for the treatment of obesity, the replacement of a morpholine ring with various azaspirocycles led to a reduction in lipophilicity (logD), improved metabolic stability, and enhanced selectivity against the hERG channel.[6]

  • SHP2 Inhibitors: Structure-based drug design has been employed to introduce spirocyclic scaffolds into inhibitors of the SHP2 phosphatase, a key target in oncology. This strategy resulted in improved potency and pharmacokinetic properties.[6]

Experimental Protocols and Methodologies

To provide a practical context, this section outlines a general, representative experimental protocol for the synthesis of a spirocyclic heterocycle via an intramolecular reaction.

Protocol: Synthesis of a Spirooxindole via Intramolecular Heck Reaction

Objective: To synthesize a spirooxindole derivative, a common scaffold in medicinal chemistry, using a palladium-catalyzed intramolecular Heck reaction.

Materials:

  • N-allyl-2-bromo-N-phenylacetamide (starting material)

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst)

  • Triphenylphosphine (PPh₃) (ligand)

  • Potassium carbonate (K₂CO₃) (base)

  • Acetonitrile (CH₃CN) (solvent)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add N-allyl-2-bromo-N-phenylacetamide (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).

  • Add anhydrous acetonitrile (10 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired spirooxindole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Self-Validation: The successful synthesis of the spirooxindole is validated by the disappearance of the starting material on TLC and the appearance of a new spot corresponding to the product. Spectroscopic analysis provides definitive structural confirmation. The yield and purity of the isolated product serve as measures of the reaction's efficiency.

Visualizing Key Concepts

Visual representations are invaluable for understanding the structural and conceptual frameworks of spirocyclic heterocycles in medicinal chemistry.

Diagram 1: General Structure of a Spirocyclic Heterocycle

G cluster_0 Ring A (Heterocyclic) cluster_1 Ring B A1 A1 A2 A2 A1->A2 B1 B1 A1->B1 Spiro Atom A3 X A2->A3 A4 A4 A3->A4 A5 A5 A4->A5 A5->A1 B2 B2 B1->B2 B3 B3 B2->B3 B4 B4 B3->B4 B4->B1

Caption: Generalized structure of a spirocyclic heterocycle.

Diagram 2: Workflow for Spirocyclic Heterocycle Synthesis and Evaluation

G A Starting Materials B Synthetic Transformation (e.g., Intramolecular Cyclization) A->B C Spirocyclic Heterocycle B->C D Purification & Characterization (Chromatography, NMR, MS) C->D E In Vitro Biological Evaluation (Assay Development, Screening) D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G G->B Iterative Design

Caption: Iterative workflow for the synthesis and evaluation of spirocyclic heterocycles.

Conclusion and Future Perspectives

Spirocyclic heterocycles have firmly established themselves as a valuable class of scaffolds in modern medicinal chemistry. Their inherent three-dimensionality, conformational rigidity, and ability to favorably modulate physicochemical properties offer a powerful strategy to overcome many of the challenges associated with traditional "flat" drug discovery.[3][4][6] The continued development of novel and efficient synthetic methodologies will undoubtedly accelerate the exploration of this exciting area of chemical space. As our understanding of the complex interplay between three-dimensional molecular architecture and biological function deepens, spirocyclic heterocycles are poised to play an increasingly pivotal role in the design and development of the next generation of innovative therapeutics. The future of drug discovery is not flat; it is spirocyclic.

References

  • Recent advances in the synthesis of heterocyclic spirocycles. ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. National Institutes of Health. Available from: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available from: [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Royal Society of Chemistry. Available from: [Link]

  • Spiro-heterocycles: Recent advances in biological applications and synthetic strategies. ScienceDirect. Available from: [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. German Cancer Research Center (DKFZ). Available from: [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available from: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. PubMed. Available from: [Link]

  • Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. The Royal Society of Chemistry. Available from: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health. Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed. Available from: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. ResearchGate. Available from: [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Available from: [Link]

  • Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Walsh Medical Media. Available from: [Link]

  • From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. ACS Publications. Available from: [Link]

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Navigating the Physicochemical Landscape of 9-Ethyl-2,9-diazaspiro[5.5]undecane: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Spirocyclic Scaffold in Modern Drug Discovery

Spirocyclic systems, characterized by a single atom shared between two rings, have emerged as a compelling structural motif in contemporary drug discovery. Their inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic scaffolds, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[1] The 2,9-diazaspiro[5.5]undecane core, a privileged structure, is of particular interest due to its rigid framework that allows for precise spatial orientation of substituents, making it a valuable building block for novel therapeutics targeting a range of biological targets.[2] This guide focuses on a specific derivative, 9-Ethyl-2,9-diazaspiro[5.5]undecane, providing a comprehensive technical overview of the methodologies required to thoroughly characterize its solubility and chemical stability—critical parameters that underpin its potential as a drug candidate.

I. Understanding the Molecule: Predicted Physicochemical Properties

9-Ethyl-2,9-diazaspiro[5.5]undecane is a spirocyclic diamine with the molecular formula C11H22N2.[3][4] The presence of two tertiary amine functionalities is expected to significantly influence its physicochemical behavior.

  • Basicity and Ionization: The nitrogen atoms will exhibit basic properties, readily accepting protons in acidic to neutral aqueous solutions. This suggests that the solubility of 9-Ethyl-2,9-diazaspiro[5.5]undecane will be highly pH-dependent.

  • Lipophilicity: The ethyl group and the overall carbon framework contribute to the molecule's lipophilicity. The spirocyclic nature, while increasing three-dimensionality, also impacts the lipophilic surface area. A balance between this lipophilicity and the hydrophilicity of the ionizable amines will govern its solubility and membrane permeability.

II. Solubility Profiling: A Step-by-Step Experimental Workflow

A comprehensive understanding of a compound's solubility in various media is fundamental for its development. The following section outlines a robust protocol for determining the solubility of 9-Ethyl-2,9-diazaspiro[5.5]undecane.

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol aims to determine the equilibrium solubility of the compound in different aqueous buffers and organic solvents.

1. Materials and Reagents:

  • 9-Ethyl-2,9-diazaspiro[5.5]undecane (as a solid)
  • Phosphate buffered saline (PBS), pH 7.4
  • Citrate buffers (pH 3.0, 5.0)
  • Acetonitrile, Methanol, Ethanol, Dimethyl sulfoxide (DMSO)
  • High-purity water
  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

2. Procedure:

  • Prepare a series of saturated solutions by adding an excess of solid 9-Ethyl-2,9-diazaspiro[5.5]undecane to each solvent system in separate vials.
  • Equilibrate the vials at a controlled temperature (e.g., 25 °C and 37 °C) with constant agitation for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
  • After equilibration, centrifuge the samples to pellet the undissolved solid.
  • Carefully collect an aliquot of the supernatant from each vial.
  • Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
  • Quantify the concentration of the dissolved compound using a validated HPLC/UPLC method.
  • Perform the experiment in triplicate for each solvent and temperature.
Data Presentation: Summarizing Solubility Data

The quantitative results from the solubility experiments should be presented in a clear and concise table.

Solvent SystemTemperature (°C)Solubility (mg/mL)Standard Deviation
pH 3.0 Citrate Buffer25
pH 5.0 Citrate Buffer25
PBS (pH 7.4)25
Water25
Methanol25
Ethanol25
Acetonitrile25
DMSO25
pH 3.0 Citrate Buffer37
pH 5.0 Citrate Buffer37
PBS (pH 7.4)37
Water37
Visualization: Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep1 Add excess solid to solvent prep2 Equilibrate with agitation (24-48h at 25°C & 37°C) prep1->prep2 prep3 Centrifuge to pellet solid prep2->prep3 analysis1 Collect supernatant prep3->analysis1 Transfer supernatant analysis2 Dilute supernatant analysis1->analysis2 analysis3 Quantify by HPLC/UPLC analysis2->analysis3 data1 Calculate solubility (mg/mL) analysis3->data1 Concentration data data2 Tabulate results data1->data2

Caption: Workflow for Thermodynamic Solubility Assessment.

III. Stability Assessment: Unveiling Degradation Pathways

Forced degradation studies are crucial to identify potential degradation products and establish the intrinsic stability of a drug candidate.[5][6] These studies also aid in the development of stability-indicating analytical methods.[7]

Predicted Degradation Pathways

The tertiary amine functionalities in 9-Ethyl-2,9-diazaspiro[5.5]undecane are susceptible to oxidation, potentially forming N-oxides.[8] While the spirocyclic core is generally rigid and stable, extreme pH and temperature conditions could lead to ring-opening or other rearrangements, although this is less likely for the robust diazaspiro[5.5]undecane system.

Experimental Protocol: Forced Degradation Studies

This protocol outlines the conditions for subjecting 9-Ethyl-2,9-diazaspiro[5.5]undecane to various stress conditions to induce degradation.[9][10]

1. Materials and Reagents:

  • 9-Ethyl-2,9-diazaspiro[5.5]undecane
  • Hydrochloric acid (HCl), 0.1 M and 1 M
  • Sodium hydroxide (NaOH), 0.1 M and 1 M
  • Hydrogen peroxide (H₂O₂), 3% and 30%
  • High-purity water
  • Environmental chamber for photostability testing (ICH Q1B)
  • Oven for thermal stress testing

2. Procedure:

  • Prepare solutions of 9-Ethyl-2,9-diazaspiro[5.5]undecane in water or a suitable co-solvent at a known concentration (e.g., 1 mg/mL).
  • Acid Hydrolysis: Treat the solution with 0.1 M HCl and 1 M HCl. Store samples at room temperature and an elevated temperature (e.g., 60°C) for a defined period.
  • Base Hydrolysis: Treat the solution with 0.1 M NaOH and 1 M NaOH. Store samples under the same conditions as acid hydrolysis.
  • Oxidative Degradation: Treat the solution with 3% and 30% H₂O₂. Store samples at room temperature.
  • Thermal Degradation: Store solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).
  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
  • At specified time points, withdraw samples, neutralize if necessary, and dilute appropriately for analysis.
  • Analyze the samples using a stability-indicating HPLC/UPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.
Visualization: Potential Degradation Pathway

G parent 9-Ethyl-2,9-diazaspiro[5.5]undecane n_oxide N-Oxide Degradant parent->n_oxide Oxidation (e.g., H₂O₂)

Caption: Predicted Oxidative Degradation Pathway.

IV. Analytical Methodologies: The Key to Accurate Quantification

A validated, stability-indicating analytical method is paramount for both solubility and stability studies.

  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) are the methods of choice. A C18 column is a good starting point.

  • Detection: UV detection is suitable if the molecule possesses a chromophore. However, for a compound like 9-Ethyl-2,9-diazaspiro[5.5]undecane which may lack a strong chromophore, a more universal detector such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is recommended. LC-MS is particularly powerful for stability studies as it provides molecular weight information of the parent compound and any degradation products.[8]

  • Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. Specificity is critical for stability studies to ensure that the method can resolve the parent peak from any degradation products.

V. Conclusion: A Roadmap for Characterization

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 9-Ethyl-2,9-diazaspiro[5.5]undecane. By following the outlined experimental protocols and employing robust analytical methodologies, researchers and drug development professionals can generate the critical data necessary to assess its viability as a drug candidate. A thorough understanding of these fundamental physicochemical properties is an indispensable step in the journey from a promising molecule to a potential therapeutic.

References

  • Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control. Chapman and Hall.
  • Avdeef, A. (2012).
  • Baunbæk, L., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • CP Lab Safety. 9-ethyl-2,9-diazaspiro[5.5]undecane, 95% Purity, C11H22N2, 1 gram. CP Lab Safety. [Link][3]

  • ICH, Q1A (R2), Stability Testing of New Drug Substances and Products (2003).
  • ICH, Q1B, Photostability Testing of New Drug Substances and Products (1996).[6]

  • PubChem. 9-Ethyl-2,9-diazaspiro[5.5]undecane. National Center for Biotechnology Information. [Link][4]

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link][5]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link][7]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. [Link][10]

  • Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link][9]

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Methodological & Application

Application Note & Protocol: A Convergent Synthesis of 9-Ethyl-2,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds, demonstrating potential applications in the treatment of pain, obesity, and various disorders of the central nervous system.[1][2] The substitution pattern on the nitrogen atoms of this spirocyclic system is crucial for modulating pharmacological activity, making the development of versatile synthetic routes to specifically substituted analogs, such as 9-Ethyl-2,9-diazaspiro[5.5]undecane, a topic of significant interest in medicinal chemistry.

This document provides a detailed, research-grade protocol for the synthesis of 9-Ethyl-2,9-diazaspiro[5.5]undecane. The presented synthetic strategy is designed to be robust and adaptable, starting from the readily available N-Boc-4-piperidone. The key transformations include a Henry reaction to introduce a nitroethyl side chain, followed by a reduction and a subsequent intramolecular reductive amination to construct the spirocyclic core. The synthesis is completed by a selective N-ethylation. This guide emphasizes the rationale behind the chosen methodologies, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Overall Synthetic Scheme

The multi-step synthesis of 9-Ethyl-2,9-diazaspiro[5.5]undecane is illustrated below. The strategy relies on the initial construction of a linear precursor containing both the piperidine ring and a latent amino group, which then undergoes an intramolecular cyclization to form the desired spirocyclic system.

Synthetic_Workflow N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_A tert-Butyl 4-(2-nitroethylidene) -piperidine-1-carboxylate N-Boc-4-piperidone->Intermediate_A Henry Reaction (Nitroethane, Base) Intermediate_B tert-Butyl 4-(2-aminoethyl) -piperidine-1-carboxylate Intermediate_A->Intermediate_B Reduction (e.g., H2, Pd/C) Intermediate_C tert-Butyl 2,9-diazaspiro[5.5] -undecane-9-carboxylate Intermediate_B->Intermediate_C Intramolecular Reductive Amination (Acid, NaBH3CN) Intermediate_D 2,9-Diazaspiro[5.5]undecane Intermediate_C->Intermediate_D Boc Deprotection (TFA or HCl) Final_Product 9-Ethyl-2,9-diazaspiro[5.5] -undecane Intermediate_D->Final_Product N-Ethylation (Acetaldehyde, NaBH(OAc)3)

Caption: Overall synthetic workflow for 9-Ethyl-2,9-diazaspiro[5.5]undecane.

Part 1: Synthesis of the Spirocyclic Core

This part details the construction of the foundational 2,9-diazaspiro[5.5]undecane ring system.

Step 1: Synthesis of tert-Butyl 4-(2-nitroethylidene)piperidine-1-carboxylate (Intermediate A)

The synthesis begins with a base-catalyzed Henry (nitroaldol) reaction between N-Boc-4-piperidone and nitroethane. This reaction introduces the two-carbon side chain necessary for the formation of the second ring. The subsequent dehydration is often spontaneous or can be encouraged to yield the nitroalkene.

Protocol:

  • To a solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) and nitroethane (7.5 g, 100.4 mmol) in methanol (100 mL) at 0 °C, add a solution of sodium methoxide (5.4 g, 100.0 mmol) in methanol (50 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Acidify the mixture to pH 5-6 with acetic acid.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate (150 mL) and water (100 mL).

  • Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude product by flash chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to yield Intermediate A as a yellow oil.

Table 1: Reagents for the Synthesis of Intermediate A

ReagentMW ( g/mol )AmountMoles (mmol)
N-Boc-4-piperidone199.2710.0 g50.2
Nitroethane75.077.5 g100.4
Sodium Methoxide54.025.4 g100.0
Methanol32.04150 mL-
Step 2: Synthesis of tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate (Intermediate B)

The nitro group of Intermediate A is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • Dissolve Intermediate A (10.0 g, 39.0 mmol) in ethanol (150 mL) in a high-pressure hydrogenation vessel.

  • Add Palladium on carbon (10% w/w, 1.0 g) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 16 hours.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite®, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to yield Intermediate B, which is often used in the next step without further purification.

Step 3: Synthesis of tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate (Intermediate C)

This crucial step involves an intramolecular reductive amination to form the spirocyclic core. The primary amine of Intermediate B attacks the carbonyl group (or its equivalent) of the deprotected piperidine ring, followed by reduction of the resulting imine. The reaction is typically carried out in one pot after the in-situ removal of the Boc protecting group.

Protocol:

  • Dissolve Intermediate B (8.0 g, 33.0 mmol) in dichloromethane (100 mL) and cool to 0 °C.

  • Add trifluoroacetic acid (TFA, 15 mL) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete Boc deprotection.

  • Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Immediately redissolve the crude amine in 1,2-dichloroethane (150 mL). Add sodium triacetoxyborohydride (10.5 g, 49.5 mmol) and stir at room temperature for 24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography (silica gel, eluting with a gradient of 0-10% methanol in dichloromethane containing 1% ammonium hydroxide) to afford Intermediate C.

Part 2: Final N-Ethylation and Deprotection

With the spirocyclic core constructed, the final steps involve the introduction of the ethyl group and, if desired, the removal of the second protecting group.

Step 4: Synthesis of 9-Ethyl-2,9-diazaspiro[5.5]undecane (Final Product)

A direct reductive amination with acetaldehyde is a highly effective method for the selective ethylation of the less sterically hindered secondary amine.[3][4] This is followed by the removal of the Boc protecting group.

Protocol:

  • Dissolve Intermediate C (5.0 g, 19.7 mmol) in 1,2-dichloroethane (100 mL).

  • Add acetaldehyde (1.3 g, 29.5 mmol), followed by sodium triacetoxyborohydride (6.3 g, 29.5 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • To the crude N-ethylated intermediate, add a 1:1 mixture of dichloromethane and trifluoroacetic acid (50 mL) at 0 °C.

  • Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by flash chromatography (silica gel, eluting with a gradient of 5-15% methanol in dichloromethane with 1% ammonium hydroxide) to give 9-Ethyl-2,9-diazaspiro[5.5]undecane as a colorless oil.

Table 2: Reagents for the Synthesis of the Final Product (from Intermediate C)

ReagentMW ( g/mol )AmountMoles (mmol)
Intermediate C254.385.0 g19.7
Acetaldehyde44.051.3 g29.5
Sodium Triacetoxyborohydride211.946.3 g29.5
Trifluoroacetic Acid114.0225 mL-

Structure of the Final Product

Caption: Structure of 9-Ethyl-2,9-diazaspiro[5.5]undecane.

Safety and Handling

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium methoxide is corrosive and flammable. Handle with care.

  • Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and free of ignition sources.

  • Trifluoroacetic acid is highly corrosive. Handle with extreme care.

  • Sodium triacetoxyborohydride and other borohydride reagents can react with water to produce flammable hydrogen gas.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 9-Ethyl-2,9-diazaspiro[5.5]undecane. By leveraging established synthetic transformations, including the Henry reaction and intramolecular reductive amination, this guide offers a reliable pathway to this valuable spirocyclic scaffold. The explanations of the rationale behind each step are intended to empower researchers to adapt and apply these methods to the synthesis of other related compounds in their drug discovery and development efforts.

References

  • Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9. Available at: [Link]

  • de Graaf, C., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(61), 38655-38673. Available at: [Link]

  • Almansa, C., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10636-10654. Available at: [Link]

  • Frølund, B., et al. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immuno-Modulating Properties. ACS Omega, 5(2), 1154-1165. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry, 16(4), 125. Available at: [Link]

  • Semantic Scholar. (n.d.). D3OB00822C 1..12 ++. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Retrieved from [Link]

  • Gomez, L., et al. (2022). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 65(15), 10393-10411. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of novel 3-heterospiro[5.5]undecanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-ethyl-2,5-dimethyl-1-azaspiro[5.5]undecan-4-one. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis and properties of 9-thia-1,4-diazaspiro[5.5]undecanes. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

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The Ascendance of Diazaspiro[5.5]undecanes in Modern Drug Discovery: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

The rigid, three-dimensional architecture of spirocyclic scaffolds has positioned them as a cornerstone in contemporary medicinal chemistry. Among these, the diazaspiro[5.5]undecane framework has emerged as a particularly fruitful scaffold, enabling the development of novel therapeutics across a remarkable range of disease areas. This technical guide provides an in-depth exploration of the applications of the 9-ethyl-2,9-diazaspiro[5.5]undecane moiety and its structural cousins, offering insights into their design, synthesis, and biological evaluation for researchers, scientists, and drug development professionals.

The Strategic Advantage of the Diazaspiro[5.5]undecane Core

The diazaspiro[5.5]undecane scaffold, a privileged structure in drug discovery, offers several key advantages. Its inherent rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity. The spirocyclic nature also provides a unique three-dimensional arrangement of substituents, allowing for precise probing of protein binding pockets and the optimization of selectivity. The presence of two nitrogen atoms offers versatile points for chemical modification, enabling the fine-tuning of physicochemical properties such as solubility and membrane permeability, which are critical for pharmacokinetic profiles.

Therapeutic Frontiers: Where Diazaspiro[5.5]undecanes are Making an Impact

Derivatives of the diazaspiro[5.5]undecane core have shown significant promise in a multitude of therapeutic areas, from pain management to oncology. The substitution at the nitrogen atoms, particularly the N9 position, plays a crucial role in determining the pharmacological activity and target selectivity.

Dual-Targeting for Enhanced Pain Relief

A significant application of diazaspiro[5.5]undecane analogs is in the development of dual-acting analgesics. Specifically, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been engineered as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR).[1][2] This dual-targeting strategy aims to provide potent pain relief, comparable to traditional opioids, while mitigating common side effects like constipation.[1][2] The ethyl group at the 9-position, or similar alkyl or phenethyl groups, is a key feature in optimizing the interaction with these receptors.[1][2]

Featured Application: Modulators of Opioid and Sigma Receptors for Pain Management

The strategic combination of MOR agonism and σ1R antagonism within a single molecule represents a promising approach to developing safer and more effective analgesics. The diazaspiro[5.5]undecane scaffold serves as an excellent framework for positioning the necessary pharmacophoric elements to achieve this dual activity.

Signaling Pathway of Dual MOR Agonist/σ1R Antagonist

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Diazaspiro_Derivative 9-Ethyl-2,9-diazaspiro [5.5]undecane Derivative MOR μ-Opioid Receptor (MOR) Diazaspiro_Derivative->MOR Agonist s1R Sigma-1 Receptor (σ1R) Diazaspiro_Derivative->s1R Antagonist AC Adenylyl Cyclase MOR->AC Inhibits Ca_Channel Ca²⁺ Channel MOR->Ca_Channel Inhibits K_Channel K⁺ Channel MOR->K_Channel Activates Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Triggers Release Receptor Neurotransmitter Receptor Vesicle->Receptor Releases Neurotransmitter Pain_Signal Pain Signal Propagation Receptor->Pain_Signal

Caption: Dual MOR agonist/σ1R antagonist signaling pathway.

Performance of Diazaspiro[5.5]undecane-based Opioid/Sigma Ligands
CompoundMOR Ki (nM)σ1R Ki (nM)Analgesic Activity (ED50, mg/kg)
15au 2.34.83.2 (mouse paw pressure)
Oxycodone 1.5>100002.1 (mouse paw pressure)
Data sourced from publications focusing on 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[1][2]
Modulating the Immune and Nervous Systems

The versatility of the diazaspiro[5.5]undecane scaffold extends to the modulation of other critical biological targets. Derivatives of 3,9-diazaspiro[5.5]undecane have been explored as antagonists of the CCR5 receptor, a key player in HIV entry into cells and inflammatory responses.[3][4] Furthermore, this scaffold has been instrumental in developing competitive antagonists for the γ-aminobutyric acid type A (GABA-A) receptor, with potential applications in neurological disorders and immunomodulation.[5]

Protocol: Synthesis of a 9-Substituted 2,9-Diazaspiro[5.5]undecane Core

This protocol outlines a general and adaptable method for the synthesis of the 2,9-diazaspiro[5.5]undecane scaffold, which can be further functionalized, for instance, by ethylation at the N9 position. The synthesis often involves a multi-step sequence starting from readily available materials.

Experimental Workflow: Synthesis of the Diazaspiro[5.5]undecane Core

G Start Starting Materials (e.g., Substituted Piperidone) Step1 Step 1: Ring Formation Start->Step1 Intermediate1 Intermediate: Spirocyclic Lactam Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Product Product: 2,9-Diazaspiro[5.5]undecane Core Step2->Product Step3 Step 3: N-Alkylation (e.g., with Ethyl Iodide) Product->Step3 Final_Product Final Product: 9-Ethyl-2,9-diazaspiro [5.5]undecane Step3->Final_Product

Caption: General synthetic workflow for 9-substituted 2,9-diazaspiro[5.5]undecanes.

Step-by-Step Methodology

Step 1: Synthesis of the Spirocyclic Lactam Intermediate

  • Reaction Setup: To a solution of a suitable substituted piperidone in an appropriate solvent (e.g., ethanol), add a source of cyanide (e.g., potassium cyanide) and ammonium carbonate.

  • Reaction Conditions: Heat the reaction mixture at a temperature range of 50-70°C for 12-24 hours.

  • Work-up and Isolation: After cooling, the reaction mixture is typically subjected to an acidic work-up followed by extraction with an organic solvent. The crude product is then purified by column chromatography to yield the spirocyclic hydantoin.

  • Hydrolysis: The hydantoin is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to afford the corresponding amino acid, which upon heating, cyclizes to the spirocyclic lactam.

Step 2: Reduction of the Lactam

  • Reaction Setup: Dissolve the spirocyclic lactam in a suitable anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reducing Agent: Add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0°C.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

  • Quenching and Isolation: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is concentrated to yield the crude 2,9-diazaspiro[5.5]undecane.

Step 3: N-Ethylation at the 9-Position

  • Reaction Setup: Dissolve the 2,9-diazaspiro[5.5]undecane in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Base and Alkylating Agent: Add a suitable base, such as potassium carbonate or triethylamine, followed by the addition of an ethylating agent like ethyl iodide or ethyl bromide.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for 6-12 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Purification: The final product, 9-ethyl-2,9-diazaspiro[5.5]undecane, is isolated after an aqueous work-up and purified by column chromatography or distillation.

Expanding Horizons: Other Notable Applications

The utility of the diazaspiro[5.5]undecane scaffold is not limited to the aforementioned areas. Researchers have also investigated its derivatives as:

  • Acetyl-CoA Carboxylase (ACC) Inhibitors: For the treatment of metabolic disorders like obesity and type 2 diabetes.[6]

  • Kinase Inhibitors: As a starting point for the development of anticancer agents.[7]

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: Showing potential for treating chronic kidney diseases.[8]

Conclusion

The 9-ethyl-2,9-diazaspiro[5.5]undecane scaffold and its analogs represent a versatile and powerful platform in modern drug discovery. Their unique structural features and synthetic tractability have enabled the development of novel therapeutic candidates with diverse pharmacological profiles. As our understanding of disease biology deepens, the strategic application of such privileged scaffolds will undoubtedly continue to drive innovation in medicinal chemistry.

References

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The Ascendance of 9-Ethyl-2,9-diazaspiro[5.5]undecane: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel molecular architectures with enhanced three-dimensionality and drug-like properties has positioned spirocyclic scaffolds as a cornerstone in contemporary medicinal chemistry and organic synthesis. Among these, the 2,9-diazaspiro[5.5]undecane framework presents a unique and conformationally restricted diamine system. This technical guide delves into the utility of a specific, yet underexplored derivative, 9-Ethyl-2,9-diazaspiro[5.5]undecane , as a versatile building block. We will explore its synthetic accessibility, key reactive sites, and its potential for generating diverse molecular libraries for drug discovery and materials science. While direct literature on 9-Ethyl-2,9-diazaspiro[5.5]undecane is nascent, this guide will draw upon established principles and analogous reactivity of related diazaspiro[5.5]undecane systems to provide a robust framework for its application.

The Strategic Advantage of the 2,9-Diazaspiro[5.5]undecane Core

The 2,9-diazaspiro[5.5]undecane scaffold offers a rigid, three-dimensional structure that is a significant departure from flat, aromatic systems prevalent in many bioactive molecules. This inherent rigidity can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The presence of two distinct nitrogen atoms—a secondary amine at the 2-position and a tertiary amine at the 9-position (in the case of the 9-ethyl derivative)—provides orthogonal handles for chemical modification, allowing for the systematic exploration of chemical space.

The ethyl group at the 9-position serves a dual purpose: it introduces a degree of lipophilicity and, more importantly, it sterically differentiates the two nitrogen atoms, influencing their nucleophilicity and basicity. This subtle modification can have profound effects on the molecule's pharmacological properties and its reactivity in subsequent synthetic transformations.

Proposed Synthetic Access to 9-Ethyl-2,9-diazaspiro[5.5]undecane

While a definitive, optimized synthesis for 9-Ethyl-2,9-diazaspiro[5.5]undecane is not yet widely published, its synthesis can be logically extrapolated from established routes to similar diazaspirocycles. A plausible and efficient approach involves a multi-step sequence starting from readily available starting materials.

G cluster_0 Synthetic Pathway cluster_1 Key Transformations A 1-Ethyl-4-piperidone D Intermediate A (Michael Adduct) A->D Michael Addition with Acrylonitrile B 1-Benzyl-4-piperidone C β-Alanine ethyl ester C->D E Intermediate B (Dieckmann Cyclization Product) D->E Dieckmann Cyclization F Intermediate C (Decarboxylation & Reduction) E->F Hydrolysis, Decarboxylation, and Reduction (e.g., Wolff-Kishner) G 9-Ethyl-2,9-diazaspiro[5.5]undecane F->G Reductive Amination with Acetaldehyde T1 Michael Addition T2 Dieckmann Cyclization T3 Reductive Amination

Caption: Proposed synthetic workflow for 9-Ethyl-2,9-diazaspiro[5.5]undecane.

Protocol 1: Synthesis of 9-Ethyl-2,9-diazaspiro[5.5]undecane (Proposed)

Step 1: Michael Addition

  • To a solution of 1-ethyl-4-piperidone in a suitable solvent (e.g., ethanol), add a catalytic amount of a strong base (e.g., sodium ethoxide).

  • Cool the mixture to 0 °C and slowly add acrylonitrile.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purify the resulting Michael adduct by column chromatography.

Step 2: Reductive Cyclization

  • The nitrile group of the Michael adduct is reduced to a primary amine, for example, using catalytic hydrogenation (e.g., H₂, Raney Nickel) or a chemical reducing agent (e.g., LiAlH₄).

  • The resulting amino ketone undergoes spontaneous or acid-catalyzed intramolecular reductive amination to form the spirocyclic core.

Step 3: N-Ethylation (if starting from an unsubstituted precursor)

  • If a precursor without the N-ethyl group is synthesized first, the final step involves selective N-ethylation.

  • Dissolve the 2,9-diazaspiro[5.5]undecane precursor in a suitable solvent (e.g., acetonitrile or DMF).

  • Add a base (e.g., K₂CO₃ or Et₃N) followed by ethyl iodide or diethyl sulfate.

  • Heat the reaction mixture and monitor for completion.

  • Work up and purify the final product, 9-Ethyl-2,9-diazaspiro[5.5]undecane.

Applications in Organic Synthesis: A Gateway to Novel Derivatives

The true utility of 9-Ethyl-2,9-diazaspiro[5.5]undecane lies in its capacity as a scaffold for the synthesis of more complex molecules. The secondary amine at the 2-position is the primary site for derivatization, offering a plethora of synthetic possibilities.

Acylation and Sulfonylation

The secondary amine can be readily acylated or sulfonylated to introduce a wide range of functional groups. These reactions typically proceed under standard conditions and can be used to modulate the electronic and steric properties of the molecule.

G cluster_0 Derivatization at N2-Position Start 9-Ethyl-2,9-diazaspiro[5.5]undecane Product_Acyl N-Acylated Product Start->Product_Acyl Base (e.g., Et₃N, Pyridine) Product_Sulfonyl N-Sulfonylated Product Start->Product_Sulfonyl Base (e.g., Et₃N, Pyridine) Acyl Acyl Chloride (RCOCl) or Anhydride Acyl->Product_Acyl Sulfonyl Sulfonyl Chloride (RSO₂Cl) Sulfonyl->Product_Sulfonyl

Caption: General scheme for N-acylation and N-sulfonylation.

Protocol 2: General Procedure for N-Acylation
  • Dissolve 9-Ethyl-2,9-diazaspiro[5.5]undecane (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Add a suitable base, such as triethylamine (1.2 equiv) or pyridine.

  • Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Reductive Amination

The secondary amine can also undergo reductive amination with aldehydes and ketones to introduce a variety of alkyl substituents at the N2 position. This is a powerful method for rapidly building molecular complexity.

Buchwald-Hartwig and Ullmann Couplings

For the synthesis of N-aryl derivatives, palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann condensation can be employed. These reactions allow for the introduction of a wide range of (hetero)aryl moieties, which are common pharmacophores in many drug molecules. The development of aryl-spirocyclic diamine derivatives has shown potential for antidepressant-like properties.[1]

Potential Applications in Medicinal Chemistry

The broader class of spirocyclic diamines has been investigated for a wide range of biological activities.[2] Derivatives of diazaspiro[5.5]undecane, in particular, have shown promise in several therapeutic areas.

Therapeutic Target/AreaRationale for Spirocyclic Diamine ScaffoldKey Structural Features
Central Nervous System (CNS) Disorders The rigid scaffold can provide selectivity for specific receptor subtypes.Introduction of aromatic and heteroaromatic groups can modulate receptor affinity and selectivity.
Antiviral Agents The three-dimensional shape can lead to novel binding modes in viral enzymes.Specific functionalization can mimic natural substrates or allosterically modulate enzyme activity.
Metabolic Diseases The scaffold can be used to develop inhibitors of key metabolic enzymes.The diamine functionality can interact with catalytic residues in enzyme active sites.

Derivatives of the closely related 1,9-diazaspiro[5.5]undecane have been explored for the treatment of pain, obesity, and inflammatory disorders. This suggests that libraries based on 9-Ethyl-2,9-diazaspiro[5.5]undecane could yield compounds with similar or novel pharmacological profiles. For instance, novel aryl-spirocyclic diamine derivatives have been synthesized and profiled for potential antidepressant-like properties.[1] Furthermore, the stereocontrolled synthesis of complex spirotricyclic systems containing an embedded syn-1,2-diaminocyclohexane unit has been achieved through dearomatizing oxidation of phenols bearing pendant ureas.[3][4]

Conclusion and Future Outlook

9-Ethyl-2,9-diazaspiro[5.5]undecane represents a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its rigid, three-dimensional structure and orthogonally functionalizable nitrogen atoms provide a versatile platform for the creation of diverse and novel molecular entities. The synthetic strategies and derivatization protocols outlined in this guide, based on established chemistry of related diazaspirocycles, offer a clear path for researchers to begin exploring the potential of this exciting scaffold. As the demand for sp³-rich, non-flat molecules in drug discovery continues to grow, the systematic investigation of building blocks like 9-Ethyl-2,9-diazaspiro[5.5]undecane will be crucial for the development of the next generation of therapeutics.

References

  • White Rose Research Online. (2022-12-12). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
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  • Chemical Communications (RSC Publishing). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • PubMed. (2025-09-27). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties.
  • ResearchGate. (2025-12-10). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N.
  • Benchchem. The Ascendance of 1,9-Diazaspiro[5.5]undecane Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide.
  • PubMed Central. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
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Application Notes and Protocols for the Analytical Characterization of 9-Ethyl-2,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Rigorous Characterization

9-Ethyl-2,9-diazaspiro[5.5]undecane is a nitrogen-containing heterocyclic compound with a spirocyclic core, a structural motif of increasing interest in medicinal chemistry due to its conformational rigidity and three-dimensional diversity. As with any compound intended for pharmaceutical development or advanced research, unequivocal structural confirmation and purity assessment are paramount. This guide provides a comprehensive suite of analytical methodologies and detailed protocols for the thorough characterization of 9-Ethyl-2,9-diazaspiro[5.5]undecane, ensuring data integrity and reproducibility.

The following sections are designed to provide not just procedural steps, but also the scientific rationale behind the selection of specific techniques and parameters, empowering the researcher to adapt and troubleshoot as necessary. The methods described herein are foundational for establishing the identity, purity, and stability of this and structurally related compounds.

Physicochemical Properties: A Foundation for Method Development

A thorough understanding of the physicochemical properties of 9-Ethyl-2,9-diazaspiro[5.5]undecane is the cornerstone of robust analytical method development. These properties dictate the choice of solvents, chromatographic conditions, and sample preparation techniques.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂PubChem CID 51072240
Molecular Weight 182.31 g/mol PubChem CID 51072240
Predicted Boiling Point ~250-300 °CBased on related structures
Predicted Solubility Soluble in methanol, ethanol, DMSO, and chloroform; sparingly soluble in water.General amine solubility
pKa (Predicted) Primary amine: ~10-11; Tertiary amine: ~9-10Based on similar aliphatic amines

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of 9-Ethyl-2,9-diazaspiro[5.5]undecane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

Causality in Experimental Design:
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice for small organic molecules due to its excellent solubilizing power and relatively clean spectral window.[1] For compounds with limited solubility in CDCl₃, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable alternatives.[2] The choice of solvent can influence chemical shifts, particularly for protons attached to nitrogen atoms.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[2]

¹H and ¹³C NMR Workflow

Caption: Workflow for NMR analysis of 9-Ethyl-2,9-diazaspiro[5.5]undecane.

Detailed Protocol for NMR Analysis:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 9-Ethyl-2,9-diazaspiro[5.5]undecane into a clean, dry NMR tube.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Add a small drop of TMS as an internal standard.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrumental Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Instrumental Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Data Interpretation:

    • ¹H NMR: Expect signals corresponding to the ethyl group (a quartet and a triplet), and complex multiplets for the protons on the two piperidine-like rings of the spiro system. The chemical shifts of protons adjacent to the nitrogen atoms will be downfield compared to other aliphatic protons.

    • ¹³C NMR: Expect distinct signals for each unique carbon atom in the molecule. The carbons attached to nitrogen will appear in the range of 40-60 ppm. The ethyl group carbons will also be readily identifiable. For related diazaspiro[5.5]undecane structures, the spiro carbon typically appears around 50-60 ppm.[3]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of 9-Ethyl-2,9-diazaspiro[5.5]undecane and providing information about its fragmentation pattern, which can further support structural elucidation. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing molecules.[4][5]

Causality in Experimental Design:
  • Ionization Mode: Due to the presence of basic nitrogen atoms, positive ion mode ESI is the method of choice, as the analyte is readily protonated to form [M+H]⁺ ions.[6][7]

  • Solvent System: A mixture of acetonitrile and water with a small amount of formic acid is a common mobile phase for ESI-MS. The organic solvent aids in desolvation, and the acid promotes protonation of the analyte.[8]

ESI-MS Workflow

Caption: General workflow for ESI-MS analysis.

Detailed Protocol for ESI-MS Analysis:
  • Sample Preparation:

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent such as methanol or a 50:50 mixture of acetonitrile and water.

    • For LC-MS analysis, the sample should be dissolved in the initial mobile phase.

  • Instrumental Parameters (Direct Infusion):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0-4.0 kV.

    • Drying Gas (N₂) Flow: 8-12 L/min.

    • Drying Gas Temperature: 250-350 °C.

    • Nebulizer Pressure: 30-40 psi.

    • Mass Range: m/z 50-500.

  • Data Interpretation:

    • The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 183.3.

    • Tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation. The fragmentation pattern will be characteristic of the diazaspiro[5.5]undecane core and the ethyl substituent, providing further structural confirmation.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

Reversed-phase HPLC is a cornerstone technique for determining the purity of 9-Ethyl-2,9-diazaspiro[5.5]undecane and for quantifying it in various matrices. Given the basic nature of the analyte, special considerations are necessary to achieve good peak shape and resolution.

Causality in Experimental Design:
  • Stationary Phase: A C18 or C8 column is a good starting point for reversed-phase separation of small molecules. For basic compounds, columns with high-purity silica and end-capping are recommended to minimize peak tailing due to interactions with residual silanols.[9][10]

  • Mobile Phase: A mixture of an organic modifier (acetonitrile or methanol) and an aqueous buffer is used. The pH of the mobile phase is critical for controlling the retention and peak shape of basic analytes.[11] Maintaining a pH 2-3 units below the pKa of the amine groups will ensure the analyte is in a single, protonated form, leading to better peak symmetry.[12] Alternatively, using a high pH mobile phase (pH > 8) with a pH-stable column can be effective.[8][9]

  • Detector: A UV detector is commonly used. As the analyte may have a low UV chromophore, detection at a low wavelength (e.g., 200-220 nm) may be necessary. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used if UV detection is not sufficiently sensitive.

HPLC Method Development Workflow

Caption: A typical workflow for developing a purity method by RP-HPLC.

Detailed Protocol for RP-HPLC Analysis:
  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Dilute as necessary.

    • Prepare Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Filter and degas all mobile phases before use.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

    • Gradient Program:

      • 0-15 min: 5% to 95% Acetonitrile

      • 15-18 min: Hold at 95% Acetonitrile

      • 18-20 min: Return to 5% Acetonitrile

      • 20-25 min: Re-equilibration at 5% Acetonitrile

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of Volatile Impurities

GC-MS can be a valuable tool for the analysis of 9-Ethyl-2,9-diazaspiro[5.5]undecane and any volatile impurities. However, due to the polarity and potential for hydrogen bonding of the amine functional groups, derivatization is often necessary to improve chromatographic performance.[13][14]

Causality in Experimental Design:
  • Derivatization: Converting the polar N-H groups to less polar derivatives, such as trimethylsilyl (TMS) or trifluoroacetyl (TFA) derivatives, increases volatility and reduces peak tailing. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach for derivatizing amines.

  • Column Selection: A non-polar or mid-polarity capillary column (e.g., DB-5ms or DB-17ms) is suitable for the separation of the derivatized analyte.

Detailed Protocol for GC-MS Analysis (with Derivatization):
  • Sample Derivatization (Silylation):

    • Accurately weigh approximately 1 mg of the sample into a clean, dry reaction vial.

    • Add 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS as a catalyst.

    • Tightly cap the vial and heat at 70-80 °C for 30-60 minutes.

    • Allow the vial to cool to room temperature before injection.

  • Instrumental Parameters:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Interpretation:

    • The derivatized compound will have a higher molecular weight than the parent compound. The mass spectrum will show characteristic fragments of the derivatized diazaspiroalkane structure. The NIST library can be used to help identify any unknown impurity peaks.

Elemental Analysis: Verifying Empirical Formula

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. This technique is crucial for confirming the empirical formula and assessing the purity of the sample, especially with respect to inorganic impurities.

Causality in Experimental Design:
  • Combustion Method: The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.[15][16] This method is highly accurate and requires only a small amount of sample.[17][18]

Detailed Protocol for CHN Elemental Analysis:
  • Sample Preparation:

    • Ensure the sample is homogenous and dry. Grind the sample to a fine powder if necessary.

    • Accurately weigh 1-3 mg of the sample into a tin capsule.

  • Instrumental Analysis:

    • The analysis is performed using an automated elemental analyzer.

    • The instrument is calibrated using a certified standard (e.g., acetanilide).

    • The sample is introduced into the combustion furnace.

    • The instrument software calculates the percentage of C, H, and N based on the detector response and the sample weight.

  • Data Interpretation:

    • The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula (C₁₁H₂₂N₂).

    Theoretical Composition:

    • Carbon (C): 72.47%

    • Hydrogen (H): 12.16%

    • Nitrogen (N): 15.37%

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of 9-Ethyl-2,9-diazaspiro[5.5]undecane. By employing a combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, chromatography for purity assessment, and elemental analysis for empirical formula verification, researchers can establish a complete and reliable analytical profile of this compound. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for advancing research and development activities.

References

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  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. (n.d.). ResearchGate. [Link]

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  • Reversed Phase Chromatography; Principles and methods handbook. (n.d.). The Wolfson Centre for Applied Structural Biology. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. [Link]

  • Sampling and analytical procedures for potentially harmful components related to amine-based CO2-capture. (2014). Gassnova. [Link]

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  • 2,9-Diethyl-1-oxa-5-azaspiro[5.5]undecane. (n.d.). PubChem. [Link]

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Unambiguous Structure Elucidation of Novel Diazaspiro Compounds: An Integrated MS and NMR Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diazaspiro compounds, characterized by a spirocyclic framework containing two nitrogen atoms, represent a vital class of scaffolds in modern drug discovery. Their unique three-dimensional architecture provides access to novel chemical space, leading to compounds with significant therapeutic potential. However, this structural complexity, particularly the presence of a spirocyclic center and potential stereoisomers, presents a considerable challenge for unambiguous structure elucidation. A robust analytical workflow combining High-Resolution Mass Spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy is therefore essential for definitive characterization. This application note provides a comprehensive guide and detailed protocols for the integrated analysis of diazaspiro compounds, tailored for researchers in pharmaceutical and chemical development.

Part 1: Mass Spectrometry - Confirming Composition and Probing Connectivity

Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition of a newly synthesized diazaspiro compound. High-resolution mass spectrometry (HRMS) is particularly crucial, as it provides exact mass measurements, enabling the confident determination of the molecular formula.[1][2][3][4]

Ionization Techniques

Soft ionization techniques are preferred to minimize fragmentation and preserve the molecular ion.[5]

  • Electrospray Ionization (ESI): ESI is the most common and versatile method for diazaspiro compounds due to their inherent polarity and the presence of basic nitrogen atoms, which are readily protonated. It is highly sensitive and compatible with liquid chromatography (LC-MS).

  • Atmospheric Pressure Chemical Ionization (APCI): APCI can be an alternative for less polar diazaspiro analogues.

Interpreting the Mass Spectrum

The initial analysis should focus on identifying the protonated molecule, [M+H]⁺. However, adduct formation is common in ESI.[5][6][7][8][9] Researchers should be vigilant for common adducts, as summarized in the table below.

Adduct IonMass Difference (from [M+H]⁺)Common Source
[M+Na]⁺+22 DaGlassware, solvents, reagents
[M+K]⁺+38 DaGlassware, solvents, reagents
[M+NH₄]⁺+17 DaMobile phase additives
[M+CH₃CN+H]⁺+41 DaAcetonitrile mobile phase
[M+H₂O+H]⁺+18 DaWater in sample or mobile phase

Table 1: Common Adduct Ions in Positive-Ion ESI-MS. Accurate mass differences are crucial for adduct identification.[6][7][8]

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful tool for structural confirmation by analyzing the fragmentation patterns of the parent ion.[10][11] For diazaspiro compounds, fragmentation often initiates at the nitrogen atoms or involves ring-opening of the spirocyclic system. Common fragmentation pathways include losses of substituents on the nitrogen atoms and cleavages of the heterocyclic rings.[12][13] Understanding these patterns can provide valuable clues about the compound's connectivity.[10]

Part 2: NMR Spectroscopy - Defining the 3D Architecture

While MS provides the formula, NMR spectroscopy is indispensable for elucidating the precise connectivity and three-dimensional structure, including the relative stereochemistry of the spiro center.[14][15][16] A comprehensive suite of 1D and 2D NMR experiments is required for a complete assignment.

1D NMR: The Initial Blueprint

  • ¹H NMR: Provides information on the number and chemical environment of protons. Key features to analyze include chemical shifts, integration (proton count), and coupling constants (J-couplings) which reveal dihedral angles between adjacent protons.[14][17]

  • ¹³C NMR & DEPT: Reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (e.g., DEPT-135) is essential to differentiate between CH, CH₂, and CH₃ groups.[17]

2D NMR: Building the Molecular Framework

2D NMR experiments are critical for assembling the complete structure of complex molecules like diazaspiro compounds.[18][19][20]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[18][21] This is the primary experiment for mapping out proton-proton spin systems within the individual rings of the diazaspiro structure.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[18][22][23][24] This is a highly sensitive experiment that definitively links the proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for complex structures. It reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds).[22][23][24] HMBC is essential for connecting different spin systems and for identifying quaternary carbons by observing correlations from nearby protons.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å), irrespective of their bonding connectivity.[25][26][27][28][29] For diazaspiro compounds, NOESY or ROESY is vital for determining the relative stereochemistry. For example, a NOE correlation between a proton on one ring and a proton on the other can define their relative orientation around the spiro center. ROESY is often preferred for medium-sized molecules where the NOE can be zero.[26]

Integrated Analytical Workflow

A synergistic approach is the most efficient path to unambiguous structure elucidation.

Workflow cluster_0 Sample Submission cluster_1 Mass Spectrometry cluster_2 NMR Spectroscopy cluster_3 Data Analysis & Elucidation Sample Novel Diazaspiro Compound HRMS HRMS (ESI-TOF) Sample->HRMS NMR_1D 1D NMR (¹H, ¹³C, DEPT) Sample->NMR_1D MSMS MS/MS Analysis HRMS->MSMS Select Precursor Ion Formula Determine Molecular Formula HRMS->Formula Exact Mass Framework Assemble 2D Structure MSMS->Framework Fragmentation Data NMR_2D_Conn 2D NMR for Connectivity (COSY, HSQC, HMBC) NMR_1D->NMR_2D_Conn Initial Assignments NMR_2D_Conn->Framework Connectivity Data NMR_2D_Stereo 2D NMR for Stereochemistry (NOESY/ROESY) Stereochem Define 3D Stereochemistry NMR_2D_Stereo->Stereochem Spatial Correlations Formula->Framework Framework->NMR_2D_Stereo Propose 2D Structure Final Final Structure Confirmation Stereochem->Final

Caption: Integrated workflow for diazaspiro compound analysis.

Protocols

Protocol 1: Sample Preparation

  • For Mass Spectrometry:

    • Accurately weigh approximately 0.5-1.0 mg of the purified diazaspiro compound.

    • Dissolve the sample in 1.0 mL of a high-purity solvent (e.g., methanol, acetonitrile, or water) to create a stock solution of 0.5-1.0 mg/mL.

    • Further dilute the stock solution with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

    • Vortex the solution thoroughly. If any particulates are visible, filter through a 0.22 µm syringe filter into an autosampler vial.

  • For NMR Spectroscopy:

    • Weigh 5-20 mg of the purified, dry compound for ¹H and 2D NMR, or 20-50 mg for ¹³C NMR.[30][31][32]

    • Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in which the compound is fully soluble. The typical volume for a standard 5 mm NMR tube is 0.6-0.7 mL.[31][33][34]

    • Dissolve the sample in the solvent, using a vortex mixer if necessary.

    • To remove any microscopic solid impurities that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[30][32][33][34]

    • Cap the NMR tube securely and label it clearly.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a UHPLC system and an ESI source.

  • LC Method (Generic):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2-5 µL

  • MS Method:

    • Ionization Mode: Positive ESI

    • Mass Range: m/z 100 - 1500

    • Acquisition Mode: Full Scan at high resolution (>30,000 FWHM)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120-150 °C

  • Data Analysis:

    • Extract the exact mass of the major peak corresponding to the compound.

    • Use the instrument's software to calculate the elemental composition for the observed mass. Compare the theoretical and measured mass (error should be < 5 ppm).

    • Identify potential adducts by their characteristic mass differences.[6][7][8]

Protocol 3: Comprehensive NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (≥ 400 MHz) is recommended for adequate signal dispersion.

  • Initial Setup:

    • Insert the sample into the magnet.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peaks).

  • 1D NMR Acquisition:

    • ¹H: Acquire a standard proton spectrum. Ensure the spectral width covers all expected signals (e.g., 0-12 ppm).

    • ¹³C: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • DEPT-135: Run a DEPT-135 experiment to distinguish CH/CH₃ (positive signals) from CH₂ (negative signals).

  • 2D NMR Acquisition:

    • COSY: Acquire a gradient-selected COSY (gCOSY) spectrum.

    • HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum. Set the ¹³C spectral width to encompass all carbon signals.

    • HMBC: Acquire a gradient-selected HMBC spectrum. The long-range coupling delay should be optimized for an average J-coupling of ~8 Hz, which is a good compromise for detecting 2- and 3-bond correlations.[23]

    • NOESY/ROESY: Acquire a NOESY or ROESY spectrum. A mixing time of 300-800 ms is a typical starting point for small to medium-sized molecules.[26][27]

  • Data Processing and Interpretation:

    • Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) and perform Fourier transformation.

    • Phase and baseline correct all spectra.

    • Systematically analyze the spectra, starting with the HSQC to link protons and carbons, then using COSY and HMBC to build the carbon skeleton, and finally using NOESY/ROESY to establish the 3D structure.

NMR_Logic H1 ¹H NMR HSQC HSQC H1->HSQC COSY COSY H1->COSY Identifies H-H Spin Systems C13 ¹³C / DEPT C13->HSQC Links H to C (¹J) HMBC HMBC HSQC->HMBC Assigns directly-bonded pairs COSY->HMBC Defines fragments Structure Final 3D Structure HMBC->Structure Connects fragments & quaternaries NOESY NOESY / ROESY NOESY->Structure Defines Stereochemistry (Through-Space)

Caption: Logical flow of 2D NMR data interpretation.

By systematically applying this integrated MS and NMR strategy, researchers can overcome the analytical hurdles associated with diazaspiro compounds, ensuring accurate and complete structural characterization, a critical step in the drug development pipeline.

References

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
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  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity.
  • ResearchGate. (2019). LC-MS(ESI+) Common Adducts question?.
  • University of California, Santa Barbara. (2018). NOESY and ROESY.
  • ResearchGate. (2011). Fragmentation patterns of novel dispirocyclopiperazinium dibromides during electrospray ionization mass spectrometry.
  • University of Wisconsin-Madison. (n.d.). NOESY and EXSY.
  • Chemistry LibreTexts. (2022). 5.4: NOESY Spectra.
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  • McCarron, P., et al. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Journal of Mass Spectrometry, 38(11), 1163-1175.
  • Pelipko, V. V., et al. (2023). Configuration Determination of Regioisomeric Spirocyclopropanes Using NMR Spectroscopy Methods.
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  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
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  • Reynolds, W. F., & Burns, D. C. (2012). Getting the Most Out of HSQC and HMBC Spectra. Annual Reports on NMR Spectroscopy, 76, 1-21.
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Application Notes and Protocols for the Characterization of 9-Ethyl-2,9-diazaspiro[5.5]undecane as a G-Protein Coupled Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The diazaspiro[5.5]undecane core is a recognized privileged scaffold in medicinal chemistry, demonstrating significant potential for interaction with a variety of biological targets.[1] This document provides a comprehensive guide for the pharmacological characterization of novel derivatives, using 9-Ethyl-2,9-diazaspiro[5.5]undecane as a representative compound for G-Protein Coupled Receptor (GPCR) screening. As a significant portion of approved drugs target GPCRs, these receptors represent a vast area for therapeutic development.[2][3][4] This guide outlines the strategic application of key in vitro assays to determine the binding affinity, functional activity, and signaling profile of this and related spirocyclic compounds. We present detailed, field-proven protocols for radioligand binding, GTPγS functional assays, and downstream second messenger quantification (cAMP and intracellular calcium), providing researchers with the necessary tools to elucidate the mechanism of action of novel GPCR ligands.

Introduction: The Rationale for Investigating Diazaspiro[5.5]undecane Scaffolds at GPCRs

The 2,9-diazaspiro[5.5]undecane framework represents a rigid, three-dimensional structure that can effectively orient substituents to interact with the complex orthosteric or allosteric sites of GPCRs.[1] Its derivatization at the nitrogen positions allows for systematic exploration of the chemical space to achieve desired potency and selectivity. While the specific pharmacology of 9-Ethyl-2,9-diazaspiro[5.5]undecane is not extensively documented in public literature, related diazaspiro[5.5]undecane structures have been investigated as antagonists for the GABA-A receptor and as dual µ-opioid receptor (MOR) agonists and σ1 receptor antagonists.[5][6]

This guide provides the experimental framework to answer the following critical questions for a novel compound like 9-Ethyl-2,9-diazaspiro[5.5]undecane:

  • Does the compound bind to a specific GPCR?

  • What is its binding affinity (Kᵢ)?

  • Is the compound an agonist, antagonist, or inverse agonist?

  • Which G-protein signaling pathway does it activate (e.g., Gᵢ/ₒ, Gₛ, Gᵩ)?

  • What is its potency (EC₅₀) and efficacy (Eₘₐₓ) in functional assays?

To achieve this, we will employ a tiered screening approach, beginning with binding assays to establish target engagement, followed by functional assays to determine the nature and extent of receptor modulation.

Tier 1: Determining Target Engagement via Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[3][7] These assays measure the ability of an unlabeled compound (the "competitor," e.g., 9-Ethyl-2,9-diazaspiro[5.5]undecane) to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity.

Core Principle & Causality

The experiment relies on the law of mass action. The unlabeled test compound and the radioligand compete for a finite number of receptor binding sites. A higher affinity of the test compound will result in the displacement of the radioligand at lower concentrations. The data generated allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), which can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[7]

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane Prepare Cell Membranes Expressing Target GPCR Incubate Incubate Membranes, Radioligand, & varying concentrations of Test Compound Membrane->Incubate Reagents Prepare Assay Buffer, Radioligand & Test Compound (9-Ethyl-2,9-diazaspiro[5.5]undecane) Reagents->Incubate Filter Terminate reaction by rapid filtration through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer to remove unbound radioligand Filter->Wash Count Quantify bound radioactivity using a scintillation counter Wash->Count Analyze Plot % Inhibition vs. [Compound] and fit to sigmoidal curve to determine IC50 Count->Analyze Calculate Calculate Ki using Cheng-Prusoff equation Analyze->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 9-Ethyl-2,9-diazaspiro[5.5]undecane for a target GPCR.

Materials:

  • Cell membranes expressing the GPCR of interest (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the target receptor (e.g., [³H]-DAMGO for MOR).

  • Test Compound: 9-Ethyl-2,9-diazaspiro[5.5]undecane.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of 9-Ethyl-2,9-diazaspiro[5.5]undecane in assay buffer. The concentration range should span from ~0.1 nM to 100 µM to generate a full competition curve. Prepare the radioligand solution in assay buffer at a concentration equal to its Kₑ value.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL radioligand + 50 µL assay buffer + 150 µL membrane suspension.

    • Non-Specific Binding (NSB): 50 µL radioligand + 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM naloxone for MOR) + 150 µL membrane suspension.

    • Competition: 50 µL radioligand + 50 µL of each concentration of 9-Ethyl-2,9-diazaspiro[5.5]undecane + 150 µL membrane suspension.[8]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[8]

  • Filtration: Terminate the incubation by rapid vacuum filtration onto the pre-soaked glass fiber filters using a cell harvester. Immediately wash the filters four times with ice-cold wash buffer to separate bound from unbound radioligand.[8][9]

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[8]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • For each concentration of the test compound, calculate the percentage of specific binding inhibited.

    • Plot the percent inhibition against the log concentration of 9-Ethyl-2,9-diazaspiro[5.5]undecane and fit the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8]

Tier 2: Elucidating Functional Activity

Once binding is confirmed, the next step is to determine the compound's functional effect on the receptor. Is it an agonist that activates the receptor, or an antagonist that blocks the action of an agonist?

[³⁵S]GTPγS Binding Assay: A Proximal Measure of G-Protein Activation

The [³⁵S]GTPγS binding assay is a direct functional method that measures the initial step of GPCR signaling: the exchange of GDP for GTP on the Gα subunit upon receptor activation.[10] Since the radiolabeled GTP analog, [³⁵S]GTPγS, is resistant to hydrolysis, its accumulation provides a robust measure of G-protein activation.[11] This assay is particularly effective for Gᵢ/ₒ-coupled receptors.[12]

G GPCR_inactive Inactive GPCR GPCR_active Active GPCR GPCR_inactive->GPCR_active Conformational Change G_protein Gα(GDP)-βγ (Inactive) GTP_exchange GDP released, [³⁵S]GTPγS binds G_protein->GTP_exchange Activation Ligand Agonist (e.g., 9-Ethyl-2,9- diazaspiro[5.5]undecane) Ligand->GPCR_inactive GPCR_active->G_protein Coupling G_alpha_active Gα-[³⁵S]GTPγS (Active) GTP_exchange->G_alpha_active G_beta_gamma Gβγ GTP_exchange->G_beta_gamma Downstream Downstream Effectors G_alpha_active->Downstream G_beta_gamma->Downstream

Caption: Agonist-induced G-protein activation and [³⁵S]GTPγS binding.

Objective: To determine if 9-Ethyl-2,9-diazaspiro[5.5]undecane acts as an agonist by measuring its ability to stimulate [³⁵S]GTPγS binding.

Materials:

  • Cell membranes expressing the GPCR of interest.

  • [³⁵S]GTPγS (radioactive).

  • Guanosine diphosphate (GDP).

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Test Compound: 9-Ethyl-2,9-diazaspiro[5.5]undecane.

  • Positive Control Agonist.

Procedure:

  • Reaction Setup: In a 96-well plate, add the following:

    • Assay buffer.

    • GDP to a final concentration of 10-30 µM (this reduces basal binding).

    • Cell membranes (5-20 µg protein per well).

    • Varying concentrations of 9-Ethyl-2,9-diazaspiro[5.5]undecane (for agonist mode) or a fixed concentration of a known agonist plus varying concentrations of the test compound (for antagonist mode).

  • Pre-incubation: Pre-incubate the plate for 15-30 minutes at room temperature.[10]

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to a final concentration of 0.1-0.5 nM.

  • Incubation: Incubate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (do not pre-treat with PEI) and wash with ice-cold buffer.[12]

  • Quantification and Analysis: Dry filters, add scintillation cocktail, and count radioactivity. Plot the stimulated [³⁵S]GTPγS binding (in CPM or as % of control agonist) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

Second Messenger Assays: Measuring Downstream Signaling

Measuring the accumulation or inhibition of intracellular second messengers provides a robust readout of receptor function in a live-cell context. The choice of assay depends on the G-protein subtype the receptor is expected to couple to.

Gₛ-coupled receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, Gᵢ/ₒ-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels.[13] Modern assays, such as Promega's GloSensor™ or PerkinElmer's AlphaScreen, use bioluminescent or fluorescence resonance energy transfer (FRET) reporters for sensitive, real-time measurement of cAMP dynamics.[14][15][16]

Protocol: GloSensor™ cAMP Assay (for Gᵢ/ₒ-coupled receptors)

  • Cell Preparation: Plate cells stably or transiently expressing both the target GPCR and the GloSensor™ cAMP biosensor in a 384-well plate.

  • Reagent Equilibration: Incubate cells with the GloSensor™ cAMP Reagent for 2 hours at room temperature to allow the substrate to enter the cells.[15]

  • Baseline Measurement: Measure the basal luminescence signal.

  • Compound Addition: Add varying concentrations of 9-Ethyl-2,9-diazaspiro[5.5]undecane. To measure Gᵢ activity, co-stimulate with an adenylyl cyclase activator like forskolin to induce a high basal cAMP level that can then be inhibited.

  • Signal Detection: Kinetically measure the luminescence signal over time. A decrease in signal indicates Gᵢ-mediated inhibition of cAMP production.

  • Data Analysis: Plot the change in luminescence against the log concentration of the compound to determine the IC₅₀.

Gᵩ-coupled receptors activate phospholipase C, which leads to the production of inositol triphosphate (IP₃). IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[17] This transient increase in intracellular Ca²⁺ can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4, Fura-2) and a fluorescence plate reader like a FLIPR (Fluorometric Imaging Plate Reader).[17][18][19]

Protocol: FLIPR Calcium Mobilization Assay

  • Cell Plating: Seed cells expressing the target Gᵩ-coupled GPCR into black-walled, clear-bottom 96- or 384-well plates and grow overnight to form a confluent monolayer.[19]

  • Dye Loading: Aspirate the growth medium and add a loading buffer containing a calcium-sensitive dye (e.g., FLIPR Calcium 5 Assay Kit). Incubate for 1 hour at 37°C.[19]

  • Assay Execution: Place the cell plate into the FLIPR instrument. The instrument will measure a baseline fluorescence, then automatically inject the test compound (9-Ethyl-2,9-diazaspiro[5.5]undecane) into each well while continuing to read the fluorescence intensity in real-time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the release of intracellular calcium.[19] Plot the peak fluorescence response against the log concentration of the compound to determine the EC₅₀ for agonist activity.

Data Summary and Interpretation

To facilitate analysis, all quantitative data should be compiled into a clear, structured table. This allows for direct comparison of the compound's activity across different assays and against known reference compounds.

Assay Type Target Receptor Parameter 9-Ethyl-2,9-diazaspiro[5.5]undecane Reference Compound
Radioligand BindingOpioid Receptor µKᵢ (nM)[Hypothetical Value: 150 nM][DAMGO: 1.5 nM]
GTPγS BindingOpioid Receptor µEC₅₀ (nM)[Hypothetical Value: 450 nM][DAMGO: 25 nM]
GTPγS BindingOpioid Receptor µEₘₐₓ (% of Control)[Hypothetical Value: 65%][DAMGO: 100%]
cAMP Assay (Gᵢ)Opioid Receptor µIC₅₀ (nM)[Hypothetical Value: 520 nM][DAMGO: 30 nM]
Calcium MobilizationA different Gᵩ-GPCREC₅₀ (nM)[Hypothetical Value: >10,000 nM][Carbachol: 50 nM]

Interpretation of Hypothetical Data: The table above illustrates a potential pharmacological profile. The compound shows moderate affinity for the µ-opioid receptor. The GTPγS and cAMP functional assays confirm it is an agonist, but with lower potency (higher EC₅₀/IC₅₀) and efficacy (lower Eₘₐₓ) than the reference agonist DAMGO, classifying it as a partial agonist. The lack of activity in the calcium mobilization assay suggests it is selective and does not activate Gᵩ-coupled pathways at the concentrations tested.

Conclusion

The systematic application of binding and functional assays is essential for characterizing novel chemical entities like 9-Ethyl-2,9-diazaspiro[5.5]undecane. This tiered approach, progressing from target binding to proximal G-protein activation and downstream second messenger signaling, provides a comprehensive pharmacological profile. The protocols and workflows detailed herein offer a robust framework for researchers to elucidate the mechanism of action, determine the potency and efficacy, and establish the signaling bias of new spirocyclic compounds, thereby accelerating their development as potential therapeutic agents.

References

  • An overview of Ca2+ mobilization assays in GPCR drug discovery. (n.d.). PubMed.
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (n.d.). Bio-protocol.
  • Ca2+ Mobilization Assay. (n.d.). Creative Bioarray.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Technical Support Center: GTP-gamma-S Based Functional Assays. (n.d.). Benchchem.
  • GloSensor™ cAMP Assay Protocol. (n.d.). Promega Corporation.
  • Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors. (n.d.). Benchchem.
  • GTPγS Binding Assays. (2012). Assay Guidance Manual. NCBI Bookshelf.
  • GTPγS Binding Assay. (n.d.). Creative Bioarray.
  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (2015). NIH.
  • Sulfur-35 GTP Binding Assays. (n.d.). Revvity.
  • A powerful tool for drug discovery. (2005). European Pharmaceutical Review.
  • Functional Assays. (n.d.). Gifford Bioscience.
  • cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G -coupled receptors in whole cell. (n.d.). Revvity.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ACS Publications.
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). ePrints Soton.
  • GPCR Screening & Profiling with Binding Assays. (n.d.). Creative Biogene.
  • 2,9-Diazaspiro[5.5]undecan-3-one hydrochloride. (n.d.). Benchchem.
  • Special Issue “GPCRs: Ligands and beyond 2022”. (2022). Semantic Scholar.

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Application Notes and Protocols: 9-Ethyl-2,9-diazaspiro[5.5]undecane as a Novel Investigational Modulator of the Sigma-1 Receptor for CNS Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Diazaspiro[5.5]undecane Scaffold in Central Nervous System (CNS) Disorders

The 2,9-diazaspiro[5.5]undecane core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating significant potential in the development of therapeutics for a range of CNS disorders. This structural motif is a key component in compounds targeting various receptors, including orexin receptors for sleep disorders and GABA-A receptors.[1][2] Notably, derivatives of the broader diazaspiro[5.5]undecane class have shown promise as anticonvulsants and as modulators of the sigma-1 (σ1) receptor, a protein implicated in pain, neurodegenerative diseases, and psychiatric disorders.[3][4] This document provides detailed application notes and protocols for the investigation of a novel derivative, 9-Ethyl-2,9-diazaspiro[5.5]undecane, as a potential modulator of the σ1 receptor for the treatment of CNS disorders.

The σ1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in cellular stress responses and neuronal function.[5] Modulation of the σ1 receptor has been shown to have neuroprotective effects, making it a compelling target for conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[5] Furthermore, σ1 receptor ligands have demonstrated efficacy in preclinical models of neuropathic pain and depression.[6][7][8]

This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 9-Ethyl-2,9-diazaspiro[5.5]undecane. We will delve into its hypothesized mechanism of action as a σ1 receptor modulator, provide detailed protocols for its characterization, and discuss its potential applications in CNS drug discovery.

Hypothesized Mechanism of Action: 9-Ethyl-2,9-diazaspiro[5.5]undecane as a Sigma-1 Receptor Modulator

Based on the established activity of related diazaspiro[5.5]undecane compounds, we hypothesize that 9-Ethyl-2,9-diazaspiro[5.5]undecane acts as a modulator of the σ1 receptor. The nature of this modulation (agonist, antagonist, or allosteric) will determine its specific therapeutic applications. For the purposes of these protocols, we will outline methods to characterize its binding affinity and functional activity at the σ1 receptor.

The interaction of 9-Ethyl-2,9-diazaspiro[5.5]undecane with the σ1 receptor is predicted to influence downstream signaling pathways critical for neuronal survival and function. The σ1 receptor is known to modulate calcium homeostasis, reduce oxidative stress, and regulate mitochondrial function, all of which are implicated in the pathophysiology of various neurodegenerative diseases.[5]

Experimental Protocols

Protocol 1: In Vitro Characterization of 9-Ethyl-2,9-diazaspiro[5.5]undecane

Objective: To determine the binding affinity and functional activity of 9-Ethyl-2,9-diazaspiro[5.5]undecane at the human σ1 receptor.

Part A: Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of 9-Ethyl-2,9-diazaspiro[5.5]undecane for the σ1 receptor through competitive displacement of a known radioligand.

Materials:

  • HEK293 cells stably expressing the human σ1 receptor

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • -pentazocine (specific activity ~30-50 Ci/mmol)

  • 9-Ethyl-2,9-diazaspiro[5.5]undecane

  • Haloperidol (for non-specific binding determination)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hσ1R cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, combine the following in a final volume of 200 µL:

      • 50 µg of membrane protein

      • -pentazocine (final concentration ~1-2 nM)

      • Varying concentrations of 9-Ethyl-2,9-diazaspiro[5.5]undecane (e.g., 0.1 nM to 10 µM)

      • For non-specific binding, add 10 µM haloperidol.

    • Incubate at 37°C for 120 minutes.

    • Terminate the incubation by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part B: Functional Assay - Neurite Outgrowth in PC12 Cells

This assay assesses the functional activity of 9-Ethyl-2,9-diazaspiro[5.5]undecane by measuring its ability to promote neurite outgrowth in PC12 cells, a process known to be modulated by σ1 receptor agonists.

Materials:

  • PC12 cells

  • DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin

  • Nerve Growth Factor (NGF)

  • 9-Ethyl-2,9-diazaspiro[5.5]undecane

  • NE-100 (a selective σ1 receptor antagonist)

  • 4% paraformaldehyde

  • Microscope with imaging software

Procedure:

  • Cell Culture and Treatment:

    • Plate PC12 cells in collagen-coated 24-well plates at a density of 2 x 10⁴ cells/well.

    • Allow cells to adhere for 24 hours.

    • Treat cells with a sub-optimal concentration of NGF (e.g., 20 ng/mL) in the presence of varying concentrations of 9-Ethyl-2,9-diazaspiro[5.5]undecane (e.g., 10 nM to 1 µM).

    • Include a control group treated with NGF alone.

    • To confirm σ1 receptor-mediated effects, include a group pre-treated with NE-100 (1 µM) for 30 minutes before adding NGF and 9-Ethyl-2,9-diazaspiro[5.5]undecane.

    • Incubate for 48 hours.

  • Neurite Outgrowth Analysis:

    • Fix the cells with 4% paraformaldehyde.

    • Capture images of multiple fields per well using a microscope.

    • A cell is considered to have a neurite if the process is at least twice the length of the cell body diameter.

    • Quantify the percentage of cells with neurites for each treatment group.

  • Data Analysis:

    • Compare the percentage of neurite-bearing cells in the 9-Ethyl-2,9-diazaspiro[5.5]undecane-treated groups to the NGF-only control.

    • A significant increase in neurite outgrowth suggests agonist activity at the σ1 receptor.

    • Reversal of this effect by NE-100 would confirm the involvement of the σ1 receptor.

Protocol 2: In Vivo Evaluation of 9-Ethyl-2,9-diazaspiro[5.5]undecane in a Mouse Model of Neuropathic Pain

Objective: To assess the analgesic efficacy of 9-Ethyl-2,9-diazaspiro[5.5]undecane in the spared nerve injury (SNI) model of neuropathic pain.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Von Frey filaments

  • 9-Ethyl-2,9-diazaspiro[5.5]undecane

  • Vehicle control (e.g., saline or 5% DMSO in saline)

Procedure:

  • Spared Nerve Injury (SNI) Surgery:

    • Anesthetize the mice.

    • Make a small incision in the skin of the left thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

    • Close the incision with sutures.

    • Sham-operated animals undergo the same procedure without nerve ligation and transection.

  • Behavioral Testing (Mechanical Allodynia):

    • Allow the animals to recover for 7-10 days post-surgery.

    • Establish a baseline paw withdrawal threshold using von Frey filaments applied to the lateral aspect of the injured paw (sural nerve territory).

    • Administer 9-Ethyl-2,9-diazaspiro[5.5]undecane or vehicle via the desired route (e.g., intraperitoneal injection).

    • Measure the paw withdrawal threshold at various time points post-administration (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis:

    • The paw withdrawal threshold is expressed in grams.

    • A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.

    • Compare the effects in SNI and sham-operated animals to assess the specificity of the analgesic effect.

Visualization of Key Concepts

Hypothesized Signaling Pathway

G cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion S1R Sigma-1 Receptor VDAC2 VDAC2 S1R->VDAC2 Interacts with IP3R3 IP3R3 S1R->IP3R3 Stabilizes BiP BiP/GRP78 BiP->S1R Dissociates from Ca_Homeostasis Ca2+ Homeostasis IP3R3->Ca_Homeostasis Regulates Compound 9-Ethyl-2,9-diazaspiro[5.5]undecane Compound->S1R Binds & Modulates Stress Cellular Stress (e.g., Oxidative Stress) Stress->BiP Induces Neuroprotection Neuroprotection & Neuronal Survival Ca_Homeostasis->Neuroprotection Promotes

Caption: Hypothesized mechanism of 9-Ethyl-2,9-diazaspiro[5.5]undecane action via the Sigma-1 Receptor.

Experimental Workflow for In Vitro Characterization

G cluster_binding Binding Affinity cluster_functional Functional Activity b1 Prepare hσ1R Membranes b2 Radioligand Binding Assay b1->b2 b3 Calculate Ki b2->b3 End b3->End f1 Culture PC12 Cells f2 Treat with Compound & NGF f1->f2 f3 Quantify Neurite Outgrowth f2->f3 f3->End Start Start->b1 Start->f1

Caption: Workflow for in vitro characterization of 9-Ethyl-2,9-diazaspiro[5.5]undecane.

Quantitative Data Summary

Compound Target Assay Type Affinity (Ki) Functional Activity (EC50) Reference
9-Ethyl-2,9-diazaspiro[5.5]undecaneσ1 ReceptorRadioligand BindingTo be determinedTo be determinedThis work
(+)-Pentazocineσ1 ReceptorRadioligand Binding2-5 nM100-300 nM (Neurite Outgrowth)Published Data
NE-100σ1 ReceptorRadioligand Binding1-3 nMAntagonistPublished Data
Haloperidolσ1/D2 ReceptorsRadioligand Binding3-10 nM (σ1)AntagonistPublished Data

Note: Published data are approximate ranges from various literature sources and should be used for comparative purposes only.

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive framework for the preclinical evaluation of 9-Ethyl-2,9-diazaspiro[5.5]undecane as a novel therapeutic agent for CNS disorders. By characterizing its interaction with the σ1 receptor and assessing its efficacy in a relevant in vivo model, researchers can gain critical insights into its therapeutic potential.

Future studies should aim to:

  • Elucidate the full pharmacokinetic and pharmacodynamic profile of the compound.

  • Investigate its efficacy in other models of CNS disorders, such as neurodegenerative diseases and depression.

  • Explore the structure-activity relationship of the 2,9-diazaspiro[5.5]undecane scaffold to optimize potency and selectivity.

The development of novel σ1 receptor modulators like 9-Ethyl-2,9-diazaspiro[5.5]undecane holds significant promise for addressing the unmet medical needs of patients with a wide range of debilitating neurological and psychiatric conditions.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ACS Medicinal Chemistry Letters. [Link]

  • Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Allosteric Modulators of Sigma-1 Receptor: A Review. PMC - PubMed Central. [Link]

  • Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. MDPI. [Link]

  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. [Link]

  • Allosteric Modulators of Sigma-1 Receptor: A Review. ResearchGate. [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging: A New Clinical Molecular Imaging Method to Identify Peripheral Pain Generators in Patients with Chronic Pain. National Institutes of Health. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed. [Link]

  • 9-Ethyl-2,9-diazaspiro[5.5]undecane. PubChem. [Link]

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Application Notes & Protocols: Development of METTL3 Inhibitors Using Triazaspiro[5.5]undecanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and epitranscriptomics.

Strategic Overview: Targeting the m⁶A Writer METTL3

The N6-methyladenosine (m⁶A) modification of RNA is the most abundant internal modification in eukaryotic mRNA, playing a pivotal role in regulating RNA metabolism, from splicing and stability to translation.[1][2] This dynamic and reversible process is orchestrated by "writer," "eraser," and "reader" proteins. The primary writer complex consists of the catalytic subunit Methyltransferase-like 3 (METTL3) and its stabilizing partner METTL14.[3][4]

METTL3 is frequently dysregulated in a wide array of human malignancies, including acute myeloid leukemia (AML), lung cancer, and colorectal cancer.[2][5] Its overexpression often correlates with enhanced tumor proliferation, metastasis, and therapeutic resistance, establishing it as a high-value therapeutic target in oncology.[5][6][7] The development of small-molecule inhibitors that target the S-adenosylmethionine (SAM) binding pocket of METTL3 offers a promising strategy to pharmacologically modulate the m⁶A landscape and reverse oncogenic phenotypes.[8][9]

This guide provides a detailed framework for the development and characterization of METTL3 inhibitors built upon the novel and potent 1,4,9-triazaspiro[5.5]undecan-2-one scaffold.[10][11] We will detail the rationale behind this chemical series, protocols for synthesis, and a multi-tiered assay cascade for comprehensive evaluation from biochemical potency to cellular activity.

The 1,4,9-Triazaspiro[5.5]undecan-2-one Scaffold

The discovery and optimization of the 1,4,9-triazaspiro[5.5]undecan-2-one series represent a significant advancement in the pursuit of potent and selective METTL3 inhibitors.[10] This scaffold provides a rigid, three-dimensional framework that allows for precise orientation of substituents to engage with key residues within the METTL3 catalytic site. Its novelty and favorable physicochemical properties make it an excellent starting point for a structure-based drug design campaign.

cluster_scaffold Core Scaffold: 1,4,9-Triazaspiro[5.5]undecan-2-one scaffold scaffold R1 R¹: Vector for SAM Pocket Exit scaffold->R1  Position 9 R2 R²: Vector for Deep Pocket Interaction scaffold->R2  Position 4 R3 R³: Vector for Solvent Front Interaction scaffold->R3  Position 1

Caption: Core structure of the 1,4,9-triazaspiro[5.5]undecanone scaffold.

Experimental Workflows and Protocols

A successful METTL3 inhibitor program requires a robust and logical screening cascade to identify and optimize lead compounds. The workflow should progress from direct enzyme inhibition to cellular target engagement and finally to a functional phenotypic outcome.

G cluster_workflow Inhibitor Development Workflow synthesis Protocol 3.1 Chemical Synthesis biochem Protocol 3.2 Biochemical Assay (IC₅₀) synthesis->biochem Test Potency cellular_target Protocol 3.3 Cellular m⁶A Assay (IC₅₀) biochem->cellular_target Confirm Permeability & Target Engagement phenotype Protocol 3.4 Anti-Proliferation Assay (GI₅₀) cellular_target->phenotype Assess Function data Data Analysis & Lead Optimization phenotype->data Evaluate Profile data->synthesis Iterate Design

Caption: A multi-stage workflow for developing METTL3 inhibitors.

Protocol: Synthesis of a Lead Triazaspiro[5.5]undecanone Derivative

Rationale: This protocol outlines a generalized synthetic route adapted from published methods to construct the core scaffold and introduce key functional groups.[10] The strategy relies on building the spirocyclic core first, followed by sequential coupling reactions (e.g., Buchwald-Hartwig, SNAr) to install moieties that interact with the METTL3 active site. This modular approach is highly amenable to library synthesis for structure-activity relationship (SAR) studies.

Step-by-Step Methodology:

  • Preparation of the Spirocyclic Intermediate:

    • Begin with a commercially available piperidine derivative. A multi-step sequence involving protection, alkylation, and cyclization is typically used to construct the foundational 1,4,9-triazaspiro[5.5]undecan-2-one core. This step is critical as it establishes the rigid three-dimensional structure of the inhibitor.

  • Buchwald-Hartwig Coupling:

    • Purpose: To form a key C-N bond, attaching an aryl or heteroaryl group at a key position on the scaffold.

    • In an oven-dried flask under an inert atmosphere (e.g., Argon), combine the spirocyclic intermediate (1.0 eq), the desired aryl halide (e.g., bromopyridine derivative, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), and a phosphine ligand (e.g., Xantphos, 0.1 eq).

    • Add a suitable base (e.g., Cs₂CO₃, 2.0 eq) and anhydrous solvent (e.g., 1,4-dioxane).

    • Heat the reaction mixture (e.g., 100-120 °C) for 12-24 hours, monitoring progress by LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography.

  • Final SNAr Coupling:

    • Purpose: To install the final piece of the pharmacophore, often a substituted pyrimidine ring that mimics the adenosine of SAM.

    • Dissolve the product from the previous step (1.0 eq) in a polar aprotic solvent (e.g., DMSO or NMP).

    • Add the appropriate chloropyrimidine derivative (1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).

    • Heat the reaction (e.g., 80-100 °C) for 4-12 hours, monitoring by LC-MS.

    • After cooling, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the final compound via flash chromatography or preparative HPLC to yield the target METTL3 inhibitor.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: Biochemical METTL3/METTL14 Inhibition Assay (TR-FRET)

Rationale: The primary goal is to determine the direct inhibitory effect of a compound on the enzymatic activity of the METTL3/METTL14 complex. A Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method. The AptaFluor assay, which directly detects the reaction product S-adenosylhomocysteine (SAH), is particularly sensitive and avoids interference from compound autofluorescence.[12]

enzyme METTL3/14 Complex sah SAH (Product) enzyme->sah methyl_rna m⁶A-RNA enzyme->methyl_rna sam SAM (Methyl Donor) sam->enzyme rna RNA Substrate rna->enzyme aptamer Split RNA Aptamer (Unbound) sah->aptamer Induces Assembly inhibitor Triazaspiro Inhibitor inhibitor->enzyme Binds to SAM pocket fret_aptamer Assembled Aptamer (TR-FRET Signal) aptamer->fret_aptamer tb Terbium (Donor) dy Dylight (Acceptor)

Caption: Principle of the AptaFluor TR-FRET assay for METTL3 activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 20 mM Tris-HCl (pH 7.5), 0.5 mM MgCl₂, 0.01% BSA, and 1 mM DTT.

    • Enzyme: Reconstitute purified, recombinant human METTL3/METTL14 complex in assay buffer to the desired stock concentration.

    • Substrates: Prepare stocks of SAM and a synthetic RNA oligonucleotide substrate containing a consensus GGACU sequence. The final concentrations should be at or near the Kₘ for each to ensure sensitivity (e.g., 0.25 µM SAM, 1 µM RNA).[12]

    • Inhibitor: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 pM) in DMSO, then dilute further into assay buffer. Ensure the final DMSO concentration is ≤1%.

  • Enzymatic Reaction:

    • In a 384-well assay plate, add 5 µL of the diluted inhibitor solution.

    • Add 10 µL of the enzyme/RNA substrate mix.

    • Initiate the reaction by adding 5 µL of the SAM solution.

    • Incubate the plate at 30 °C for 60-120 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding 5 µL of Stop Reagent from the AptaFluor kit.

    • Add 5 µL of the SAH Detection Mix, which contains the terbium-labeled and Dylight-labeled aptamer components.[12]

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor/Donor).

    • Normalize the data to high (no inhibitor) and low (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular m⁶A Quantification by LC-MS/MS

Rationale: This assay is crucial for confirming target engagement in a cellular context. It measures the ability of an inhibitor to penetrate the cell membrane and reduce the global levels of m⁶A in mRNA, proving it can act on METTL3 in a physiological environment.[10][13] MOLM-13 (AML) cells are a relevant and commonly used cell line for this purpose.[10][11]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture MOLM-13 cells in appropriate media (e.g., RPMI-1640 + 10% FBS) to a density of approximately 0.5 x 10⁶ cells/mL.

    • Treat cells with a range of concentrations of the test inhibitor (e.g., 0.1 µM to 50 µM) for 24-72 hours. Include a DMSO vehicle control.

  • mRNA Isolation:

    • Harvest the cells by centrifugation.

    • Extract total RNA using a TRIzol-based method or a commercial kit.

    • Isolate polyadenylated (polyA) mRNA from the total RNA using oligo(dT)-magnetic beads. This step is critical to enrich for mRNA and remove other RNA species like rRNA and tRNA.

  • Nucleoside Digestion:

    • Quantify the purified mRNA (e.g., using a NanoDrop spectrophotometer).

    • Digest 100-200 ng of mRNA to single nucleosides by incubating with nuclease P1 followed by bacterial alkaline phosphatase at 37 °C.

  • LC-MS/MS Analysis:

    • Analyze the digested nucleoside mixture using a triple-quadrupole mass spectrometer coupled with liquid chromatography (LC-MS/MS).

    • Use positive ion multiple reaction monitoring (MRM) mode to detect the specific mass transitions for adenosine (A) and N6-methyladenosine (m⁶A).

    • Generate standard curves for both A and m⁶A using pure nucleoside standards to ensure accurate quantification.

  • Data Analysis:

    • Calculate the quantity of m⁶A and A in each sample based on the standard curves.

    • Determine the m⁶A/A ratio for each treatment condition.

    • Normalize the ratios to the DMSO control and plot the percent reduction in m⁶A against inhibitor concentration to calculate the cellular IC₅₀.

Protocol: Cellular Anti-Proliferation Assay

Rationale: The ultimate goal of an anti-cancer agent is to inhibit tumor growth. This assay assesses the functional consequence of METTL3 inhibition on cell viability and proliferation. A decrease in cell proliferation upon treatment provides strong evidence that the compound's on-target activity translates to a desired anti-cancer phenotype.[14]

Step-by-Step Methodology:

  • Cell Seeding:

    • In a 96-well, white, clear-bottom plate, seed MOLM-13 cells at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment:

    • Prepare a 2x concentration serial dilution of the inhibitor in culture medium.

    • Add 100 µL of the diluted inhibitor to the corresponding wells, resulting in a final volume of 200 µL and the desired final inhibitor concentrations. Include DMSO vehicle controls.

  • Incubation:

    • Incubate the plate for 72 hours in a standard cell culture incubator (37 °C, 5% CO₂).

  • Viability Measurement (CellTiter-Glo® Assay):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence data to the DMSO-treated control wells (representing 100% viability).

    • Plot the percent viability against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation and Interpretation

Consolidating data from the screening cascade into a single table allows for clear comparison and informed decision-making for lead optimization.

Compound IDScaffold ModificationMETTL3 Biochem IC₅₀ (nM)Cellular m⁶A IC₅₀ (µM)MOLM-13 GI₅₀ (µM)
UZH2 (Ref) Reference Compound[10]5~10-20~5-10
TSU-001 Parent Scaffold550> 50> 50
TSU-002 R¹ = -F388.59.2
TSU-003 R² = -cyclopropyl152.12.5
TSU-004 R³ = -CH₃450> 50> 50

Interpretation Insights:

  • Biochemical vs. Cellular Potency: A significant drop-off in potency from the biochemical assay to cellular assays is expected.[8] This can be attributed to factors such as cell membrane permeability, efflux pump activity, and competition with high intracellular concentrations of the endogenous substrate, SAM. A smaller gap indicates better drug-like properties.

  • Target Engagement vs. Phenotype: The cellular m⁶A IC₅₀ and the anti-proliferation GI₅₀ should be well-correlated. A compound that potently reduces m⁶A levels but does not inhibit proliferation may have off-target effects or the cell line may not be dependent on METTL3 for survival.

  • SAR Analysis: The data table allows for clear SAR assessment. For example, TSU-003 shows that adding a cyclopropyl group at the R² position dramatically improves both cellular target engagement and anti-proliferative activity compared to the parent scaffold.

References

  • Roles and drug development of METTL3 (methyltransferase-like 3) in anti-tumor therapy. (2022). European Journal of Medicinal Chemistry.
  • Mining for METTL3 inhibitors to suppress cancer. (n.d.).
  • The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential. (2025). PubMed Central.
  • Recent advances in small molecules targeting the METTL3. (n.d.). Taylor & Francis Online.
  • What are METTL3 inhibitors and how do they work?. (2024). Steemit.
  • METTL3/METTL14 Complex Assay Service. (n.d.). BPS Bioscience.
  • METTL3 plays multiple functions in biological processes. (n.d.). PubMed Central.
  • METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. (2023).
  • METTL3 as a master regulator of translation in cancer: mechanisms and implications. (2024).
  • Emerging role of METTL3 in inflammatory diseases: mechanisms and therapeutic applic
  • METTL3 is a Significant Focus in Cancer Research. (2023). BellBrook Labs.
  • A comparative analysis of METTL3 inhibitor potencies. (n.d.). Benchchem.
  • METTL3/METTL14 Activity Assay | Inhibitor Screening Kits. (n.d.). BellBrook Labs.
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). Journal of Medicinal Chemistry.
  • METTL3/METTL14 Complex Chemiluminescent Assay Kit. (n.d.). BPS Bioscience.
  • A Mass Spectrometric Assay of METTL3/METTL14 Methyltransferase Activity. (2019). PubMed.
  • METTL3/METTL14 Methyltransferase Assay Service. (n.d.). Reaction Biology.
  • Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of N
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted 3,9-Diazaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 3,9-diazaspiro[5.5]undecanes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of spirocyclic compounds. The inherent structural rigidity and three-dimensionality of the 3,9-diazaspiro[5.5]undecane scaffold make it a privileged motif in medicinal chemistry.[1][2] However, its synthesis can present unique challenges.

This document provides a troubleshooting guide and a list of frequently asked questions (FAQs) to address common issues encountered during the synthesis of these complex molecules. The information is presented in a question-and-answer format to directly tackle specific experimental problems.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of substituted 3,9-diazaspiro[5.5]undecanes, offering potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Spirocyclic Product

Question: My reaction to form the 3,9-diazaspiro[5.5]undecane core is resulting in very low yields or no product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low or no product formation is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a breakdown of potential causes and troubleshooting steps:

  • Incomplete Reaction: The formation of the spirocyclic ring system often requires specific conditions to proceed to completion.

    • Insufficient Reaction Time or Temperature: Many methods for constructing the 3,9-diazaspiro[5.5]undecane core, such as double Michael additions or intramolecular cyclizations, may require elevated temperatures and extended reaction times to overcome activation energy barriers.[3]

    • Inefficient Catalyst or Reagent: The choice and activity of the catalyst or reagents are critical. For instance, in syntheses involving intramolecular spirocyclization of pyridine substrates, the in-situ activation of the pyridine ring is a key step that relies on the efficacy of the activating agent, such as ethyl chloroformate, and the Lewis acid catalyst, like Ti(OiPr)4.

    • Suboptimal pH: For reactions like the Bucherer-Bergs reaction, which can be adapted for spiro-hydantoin formation as a precursor to diazaspiros, maintaining the correct basic pH is crucial for the reaction to proceed.[4]

  • Side Reactions: The formation of undesired byproducts can significantly reduce the yield of the target molecule.

    • Polymerization: Overheating or prolonged reaction times can sometimes lead to the formation of polymeric byproducts.[5]

    • Formation of Enamines or Other Intermediates: In reactions involving iminium ions, deprotonation can lead to the formation of stable enamines, which can be a competing side reaction.[6]

    • Intermolecular vs. Intramolecular Reactions: In syntheses aiming for intramolecular cyclization, intermolecular reactions can compete, leading to oligomeric or polymeric material, especially at high concentrations.

Troubleshooting Workflow:

Caption: A systematic workflow for troubleshooting low product yields.

Problem 2: Difficulty in Purification of the Substituted 3,9-Diazaspiro[5.5]undecane

Question: I've managed to synthesize my target diazaspiro-compound, but I'm facing significant challenges in purifying it from starting materials and byproducts. What are the best strategies for purification?

Answer:

The purification of spirocyclic compounds can be challenging due to the presence of closely related impurities, such as diastereomers or regioisomers.[7] Here are some effective purification strategies:

  • Chromatography:

    • Flash Column Chromatography: This is the most common method. Careful optimization of the solvent system is crucial. A gradient elution is often more effective than an isocratic one for separating complex mixtures.[7] Due to the basic nature of the diamine, it may be beneficial to add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent to prevent peak tailing.

    • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer higher resolution. Both normal-phase and reversed-phase columns can be employed depending on the polarity of the compound and impurities.[7]

  • Crystallization:

    • If the product is a solid, recrystallization can be a highly effective method for purification. A thorough solvent screen is recommended to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

  • Acid-Base Extraction:

    • The basic nature of the 3,9-diazaspiro[5.5]undecane core can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH or Na2CO3) and the pure product extracted back into an organic solvent. This can be very effective for removing non-basic impurities.

Problem 3: Uncontrolled Stereoselectivity in the Synthesis

Question: My synthesis is producing a mixture of diastereomers, and I need to obtain a single stereoisomer. How can I control the stereoselectivity of the reaction?

Answer:

Controlling stereoselectivity in spirocyclization is a significant challenge. The stereochemical outcome can be influenced by several factors:

  • Thermodynamic vs. Kinetic Control: The reaction conditions can determine whether the kinetic or thermodynamic product is favored. Lower temperatures may favor the formation of the kinetic product (the one that is formed fastest), while higher temperatures or longer reaction times can lead to the more stable thermodynamic product.[7]

  • Catalyst/Reagent Control: The use of chiral catalysts or auxiliaries can induce asymmetry and favor the formation of a specific enantiomer or diastereomer. For instance, asymmetric synthesis has been achieved using Evans oxazolidinone chiral auxiliaries in the synthesis of some substituted 3,9-diazaspiro[5.5]undecanes.[8]

  • Substrate Control: The existing stereochemistry in the starting material can direct the stereochemical outcome of the spirocyclization. The introduction of bulky substituents or directing groups on the substrate can favor a specific approach of the cyclizing moiety.[7]

  • Solvent Effects: The polarity of the solvent can influence the geometry of the transition state and, consequently, the diastereoselectivity. It is advisable to perform a screen of different solvents to find the optimal conditions.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted 3,9-diazaspiro[5.5]undecanes?

A1: Several synthetic strategies have been developed. Some of the most common include:

  • Double Michael Addition: This approach involves the reaction of a suitable nitrogen-containing nucleophile with a 1,5-diaryl-1,4-pentadien-3-one derivative.[3]

  • Intramolecular Spirocyclization of Pyridine Substrates: This method involves the in-situ activation of a 4-substituted pyridine ring followed by an intramolecular addition of an attached nucleophile.

  • Reductive Amination: Stepwise or one-pot reductive amination strategies can be employed to construct the two piperidine rings around the spirocyclic carbon.[9][10]

  • Multi-step Syntheses from Piperidin-4-one Derivatives: Many syntheses start from a pre-formed piperidine ring, such as N-Boc-4-piperidone, and build the second ring onto it.[11]

Q2: How can I selectively functionalize the N3 and N9 positions of the 3,9-diazaspiro[5.5]undecane core?

A2: Selective functionalization can be achieved by using protecting group strategies. For example, one of the nitrogen atoms can be protected with a group like Boc (tert-butyloxycarbonyl), which can be selectively removed later. The unprotected nitrogen can then be functionalized, followed by deprotection and functionalization of the second nitrogen. The choice of protecting group is crucial and will depend on the reaction conditions of the subsequent steps.

Q3: My final compound is unstable and decomposes over time. What are the potential stability issues?

A3: While the 3,9-diazaspiro[5.5]undecane core is generally stable, certain substituents or the presence of other functional groups in the molecule can lead to instability. For example, similar to other cyclic anhydrides, if the scaffold is part of a larger molecule containing labile groups, it could be susceptible to hydrolysis or solvolysis.[12] It is important to store the compound under inert atmosphere, protected from light and moisture, and at low temperatures. If instability is observed in solution, it is advisable to prepare solutions fresh before use.

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A4: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Some specific points to consider for the synthesis of 3,9-diazaspiro[5.5]undecanes are:

  • Cyanide Reagents: Some synthetic routes may involve the use of cyanide salts (e.g., in a Bucherer-Bergs type reaction). These are highly toxic, and appropriate safety measures, such as working in a well-ventilated fume hood and having a cyanide antidote kit available, are essential.

  • Organometallic Reagents: Reagents like organolithiums are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Strong Acids and Bases: Many steps involve the use of strong acids and bases, which are corrosive and should be handled with appropriate personal protective equipment.

Experimental Protocols

Example Protocol: Synthesis of a Substituted 3,9-Diazaspiro[5.5]undecane-1,3,5,9-tetraone via Double Michael Addition [3]

This protocol is based on the work of Kidwai et al. and describes a base-promoted double Michael addition.

Materials:

  • N,N-dimethylbarbituric acid

  • 1,5-Diaryl-1,4-pentadien-3-one derivative

  • Diethyl amine

  • Dichloromethane

Procedure:

  • To a solution of N,N-dimethylbarbituric acid (1 mmol) and the 1,5-diaryl-1,4-pentadien-3-one derivative (1 mmol) in dichloromethane (10 mL), add diethyl amine (0.2 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired diazaspiro[5.5]undecane-1,3,5,9-tetraone derivative.

Data Summary Table:

EntryDiaryl-pentadienone SubstituentYield (%)
1Phenyl92
24-Chlorophenyl95
34-Methoxyphenyl90
42-Furyl88

Data adapted from Kidwai, M. et al. (2012).[3]

Visualization of a General Synthetic Pathway

Caption: A generalized synthetic workflow for 3,9-diazaspiro[5.5]undecanes.

References

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. Available at: [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Available at: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available at: [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available at: [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. Available at: [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. ScienceDirect. Available at: [Link]

  • Synthesis and properties of 9-thia-1,4-diazaspiro[5.5]undecanes. ElectronicsAndBooks. Available at: [Link]

  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem. Available at: [Link]

  • Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents.
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. Available at: [Link]

  • Available Synple Chem Reagent Cartridges. Synple Chem. Available at: [Link]

  • Organic synthesis provides opportunities to transform drug discovery. PubMed. Available at: [Link]

  • Recent progress in reductive amination reaction. ResearchGate. Available at: [Link]

  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available at: [Link]

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Improving yield and purity in 9-Ethyl-2,9-diazaspiro[5.5]undecane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 9-Ethyl-2,9-diazaspiro[5.5]undecane. Recognizing the challenges in achieving high yield and purity for this valuable spirocyclic diamine, this resource offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. The information herein is curated to provide not just procedural steps, but also the underlying scientific principles to empower users to overcome common synthetic hurdles.

Introduction to 9-Ethyl-2,9-diazaspiro[5.5]undecane Synthesis

9-Ethyl-2,9-diazaspiro[5.5]undecane is a key building block in medicinal chemistry, often utilized in the development of novel therapeutics.[1] The synthesis of this and related diazaspiro[5.5]undecane scaffolds can be challenging, with common issues including low yields, difficult purification, and the formation of closely related impurities.[2][3] This guide will focus on a common synthetic approach: the N-ethylation of the parent 2,9-diazaspiro[5.5]undecane.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis of 9-Ethyl-2,9-diazaspiro[5.5]undecane, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of the Starting Material

  • Question: My reaction shows a significant amount of unreacted 2,9-diazaspiro[5.5]undecane. What could be the cause, and how can I improve the conversion?

  • Answer: Low conversion can stem from several factors related to the reagents and reaction conditions.

    • Insufficiently Reactive Ethylating Agent: The choice of ethylating agent is crucial. Ethyl iodide or ethyl bromide are generally more reactive than ethyl chloride. If using a less reactive agent, consider switching to a more reactive one.

    • Inadequate Base: A suitable base is necessary to deprotonate the secondary amine of the starting material, facilitating nucleophilic attack on the ethylating agent. If using a weak base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or diisopropylethylamine (DIPEA).[4]

    • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If the reaction is being run at room temperature, consider increasing the temperature to 50-80 °C.

    • Solvent Choice: The solvent can significantly impact reaction rates. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are generally good choices for N-alkylation reactions.[4]

Issue 2: Formation of a Di-ethylated Byproduct

  • Question: I am observing a significant amount of a byproduct with a mass corresponding to the di-ethylated product. How can I minimize this over-alkylation?

  • Answer: The formation of the di-ethylated quaternary ammonium salt is a common side reaction in the N-alkylation of diamines.[5]

    • Stoichiometry of the Ethylating Agent: Using a large excess of the ethylating agent will favor di-alkylation. Carefully control the stoichiometry, using 1.0 to 1.2 equivalents of the ethylating agent.

    • Slow Addition: Adding the ethylating agent slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, thus favoring mono-alkylation.[4]

    • Choice of Base: A bulky, non-nucleophilic base can sterically hinder the second alkylation event.

Issue 3: Difficult Purification of the Final Product

  • Question: I am having trouble separating the desired 9-Ethyl-2,9-diazaspiro[5.5]undecane from the starting material and byproducts. What purification strategies are recommended?

  • Answer: The similar polarity of the starting material, product, and some byproducts can make purification challenging.

    • Column Chromatography: Flash column chromatography on silica gel is a common method for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane/methanol or ethyl acetate/heptane with triethylamine), can effectively separate the components.[6]

    • Crystallization: If the product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems to find one that provides good separation.

    • Acid-Base Extraction: Exploiting the basicity of the amines can be a useful purification strategy. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified and the product extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route to 9-Ethyl-2,9-diazaspiro[5.5]undecane?

    • A1: While specific literature for this exact molecule is sparse, a common and logical approach is the selective N-ethylation of the parent 2,9-diazaspiro[5.5]undecane. This can be achieved through direct alkylation with an ethyl halide or via reductive amination with acetaldehyde.

  • Q2: How can I monitor the progress of the reaction?

    • A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system to separate the starting material and the product. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

  • Q3: What are the expected spectroscopic signatures for 9-Ethyl-2,9-diazaspiro[5.5]undecane?

    • A3: In the 1H NMR spectrum, you would expect to see a triplet and a quartet corresponding to the ethyl group, in addition to the signals for the spirocyclic core. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C11H22N2, MW: 182.31 g/mol ).[7]

  • Q4: Are there any safety precautions I should be aware of?

    • A4: Alkylating agents are often toxic and should be handled with care in a well-ventilated fume hood. Strong bases like sodium hydride are flammable and react violently with water. Always consult the safety data sheets (SDS) for all reagents before starting any experiment.

Experimental Protocols

Protocol 1: Synthesis of 9-Ethyl-2,9-diazaspiro[5.5]undecane via Direct N-Alkylation

This protocol is a general guideline and may require optimization.

Materials:

  • 2,9-diazaspiro[5.5]undecane

  • Ethyl iodide

  • Potassium carbonate (K2CO3)

  • Anhydrous acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,9-diazaspiro[5.5]undecane (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add ethyl iodide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 9-Ethyl-2,9-diazaspiro[5.5]undecane via Reductive Amination

This protocol provides an alternative synthetic route.

Materials:

  • 2,9-diazaspiro[5.5]undecane

  • Acetaldehyde

  • Sodium triacetoxyborohydride (STAB)[8]

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,9-diazaspiro[5.5]undecane (1.0 eq) in 1,2-dichloroethane, add acetaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.[9]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

ParameterDirect N-AlkylationReductive Amination
Ethylating Agent Ethyl HalideAcetaldehyde
Reducing Agent Not ApplicableSodium Triacetoxyborohydride
Typical Solvent Acetonitrile, DMF1,2-Dichloroethane, Dichloromethane
Common Base K2CO3, DIPEANot Applicable (acidic conditions)
Key Side Reaction Di-alkylationReduction of acetaldehyde
Purity Concerns Starting material, di-alkylated productStarting material, carbinol byproduct

Table 1. Comparison of Synthetic Routes to 9-Ethyl-2,9-diazaspiro[5.5]undecane.

Visualizations

Synthesis_Troubleshooting start Synthesis of 9-Ethyl-2,9-diazaspiro[5.5]undecane issue1 Low Yield / Incomplete Reaction start->issue1 issue2 Impurity Detected start->issue2 cause1a Inactive Reagents issue1->cause1a cause1b Suboptimal Conditions issue1->cause1b cause2a Unreacted Starting Material issue2->cause2a cause2b Di-ethylated Byproduct issue2->cause2b cause2c Other Impurities issue2->cause2c solution1a1 Check Reagent Purity/Activity cause1a->solution1a1 solution1b1 Optimize Temperature, Solvent, Base cause1b->solution1b1 solution2a1 Force Reaction to Completion / Re-run cause2a->solution2a1 solution2b1 Adjust Stoichiometry / Slow Addition cause2b->solution2b1 solution2c1 Optimize Purification (Chromatography, Crystallization) cause2c->solution2c1

Caption: Troubleshooting workflow for the synthesis of 9-Ethyl-2,9-diazaspiro[5.5]undecane.

Reaction_Mechanism cluster_alkylation Direct N-Alkylation cluster_reductive_amination Reductive Amination SM1 2,9-Diazaspiro[5.5]undecane Deprotonated_SM Deprotonated Amine SM1->Deprotonated_SM - H+ Base Base (e.g., K2CO3) Base->Deprotonated_SM Product1 9-Ethyl-2,9-diazaspiro[5.5]undecane Deprotonated_SM->Product1 + EtI EtI Ethyl Iodide EtI->Product1 SM2 2,9-Diazaspiro[5.5]undecane Imine Imine Intermediate SM2->Imine Acetaldehyde Acetaldehyde Acetaldehyde->Imine - H2O Product2 9-Ethyl-2,9-diazaspiro[5.5]undecane Imine->Product2 STAB STAB STAB->Product2 Reduction

Caption: Comparison of proposed synthetic pathways to 9-Ethyl-2,9-diazaspiro[5.5]undecane.

References

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Tetrahedron Letters. [Link]

  • Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkat USA. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Molecules. [Link]

  • Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. Journal of Medicinal Chemistry. [Link]

  • 9-ethyl-2,9-diazaspiro[5.5]undecane, 95% Purity, C11H22N2, 1 gram. CP Lab Safety. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Catalysts. [Link]

  • WO/2020/179817 PURIFICATION METHOD FOR DIAMINE COMPOUND, NEUTRAL SALT OF DIAMINE COMPOUND, DIAMINE, AND POLYIMIDE. WIPO Patentscope. [Link]

  • Synthesis and properties of 9-thia-1,4-diazaspiro[5.5]undecanes. ElectronicsAndBooks. [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • US20060217549A1 - Diamine purification method.
  • Reductive amination. Wikipedia. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Triazaspiro[5.5]undecane derivatives and drugs containing the same as the active ingredient - Patent US-7053090-B2. PubChem. [Link]

  • Reductive Amination. Wordpress. [Link]

  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses. [Link]

  • Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • 2167299-71-8 | 2,9-diethyl-1-oxa-5-azaspiro[5.5]undecane. AA Blocks. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate | C14H26N2O2. PubChem. [Link]

  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2. PubChem. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • 3,9-diazaspiro(5.5)undecane-2,4-dione, 9-benzyl-3-(2-(3-indolyl)ethyl). PubChem. [Link]

  • 1-Hydrosilatrane. Organic Syntheses. [Link]

  • Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Organic Letters. [Link]

  • WO2025024697A1 - Intermediates for synthesizing exatecan mesylate.
  • US3203994A - Purification of meta-phenylenediamine.
  • (PDF) N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. ResearchGate. [Link]

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Technical Support Center: Stereoselective Synthesis of Diazaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of diazaspiro[5.5]undecanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable scaffolds. Diazaspiro[5.5]undecanes are prevalent motifs in numerous biologically active compounds and natural products, making their stereocontrolled synthesis a critical challenge in modern medicinal chemistry.[1][2] This resource provides in-depth troubleshooting advice and detailed protocols to help you overcome common stereoselectivity issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction is yielding a nearly 1:1 mixture of diastereomers. What are the initial parameters I should investigate?

A: Achieving high diastereoselectivity in the formation of the diazaspiro[5.5]undecane core is often a delicate balance of multiple factors. When faced with poor selectivity, a systematic approach to optimizing reaction conditions is crucial.

  • Kinetic vs. Thermodynamic Control: First, ascertain whether your reaction is under kinetic or thermodynamic control.[3] Low-temperature reactions often favor the kinetic product, which is formed via the lowest energy transition state. Conversely, higher temperatures or longer reaction times can allow for equilibration to the more stable thermodynamic product.[3] Experiment with a temperature range (e.g., -78 °C to room temperature) to assess the impact on the diastereomeric ratio (d.r.).

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry.[4] A screening of solvents with varying properties (e.g., toluene, THF, CH2Cl2, acetonitrile) is recommended. Non-coordinating solvents may enhance the influence of the catalyst or substrate's inherent stereochemical biases.

  • Catalyst/Reagent Choice: The nature of the catalyst or promoter is paramount. For base-promoted reactions, such as a double Michael addition, the steric bulk and pKa of the base can influence the facial selectivity of the nucleophilic attack.[1][5] In metal-catalyzed processes, the ligand sphere around the metal center dictates the stereochemical outcome.[6] Consider screening a variety of catalysts or ligands with different steric and electronic properties.

Q2: I am attempting an enantioselective synthesis using a chiral catalyst, but the enantiomeric excess (e.e.) is low. What are the likely causes?

A: Low enantiomeric excess in a catalytic asymmetric reaction can be a frustrating issue. Several factors could be at play:

  • Background Uncatalyzed Reaction: A non-selective background reaction may be competing with your desired catalyzed pathway.[4] To mitigate this, try lowering the reaction temperature to slow down the uncatalyzed process. Slow addition of the substrate can also help maintain a low concentration, favoring the catalyzed route.

  • Catalyst Purity and Activity: Ensure the enantiomeric purity of your catalyst or ligand is high. Even small amounts of the opposite enantiomer can have a detrimental effect on the product's e.e. Also, verify the catalyst's activity; improper storage or handling can lead to decomposition.

  • Substrate-Catalyst Mismatch: Not all substrates are compatible with every chiral catalyst. The steric and electronic properties of your starting materials may not be optimal for the chiral environment created by the catalyst. It may be necessary to screen a library of chiral ligands or catalysts to find a suitable match.[4][7]

Q3: How can I effectively use chiral auxiliaries to control stereoselectivity in my diazaspiro[5.5]undecane synthesis?

A: Chiral auxiliaries are a powerful tool for inducing stereoselectivity.[8] They are temporarily attached to the substrate to direct the stereochemical course of a reaction and are subsequently removed.

  • Choosing the Right Auxiliary: The choice of chiral auxiliary is critical. Evans oxazolidinones and Oppolzer's camphorsultam are classic examples that have been successfully employed in a variety of asymmetric transformations.[8][9][10] The ideal auxiliary should be readily available in both enantiomeric forms, easily attached and removed under mild conditions, and provide high levels of stereocontrol.

  • Mechanism of Stereodirection: The auxiliary creates a sterically biased environment, forcing the incoming reagent to attack from a specific face of the molecule. For example, in an alkylation reaction of an enolate derived from an Evans oxazolidinone, the bulky substituent on the auxiliary blocks one face, leading to highly diastereoselective alkylation.[8]

  • Removal of the Auxiliary: After the desired stereocenter is set, the auxiliary must be removed without racemization. Common methods for cleavage include hydrolysis (acidic or basic), reduction (e.g., with LiBH4), or transamination.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Intramolecular Cyclization Reactions

Symptom: The key intramolecular cyclization step to form the spirocyclic core results in a low diastereomeric ratio, complicating purification and reducing the yield of the desired isomer.

Causality and Troubleshooting Workflow:

G A Low Diastereoselectivity in Intramolecular Cyclization B Analyze Precursor Conformation A->B D Optimize Reaction Conditions A->D C Modify Steric Hindrance B->C E Alter Protecting Groups (e.g., bulky vs. small) C->E F Screen Solvents (Polar vs. Nonpolar) D->F G Vary Temperature (e.g., -78°C to RT) D->G H Screen Catalysts/Promoters (Lewis Acids/Bases) D->H I Improved Diastereoselectivity E->I F->I G->I H->I

Troubleshooting Decision Tree for Low Diastereoselectivity.

  • Step 1: Analyze the Precursor's Conformation. The facial selectivity of the cyclization is highly dependent on the conformation of the acyclic precursor. Steric hindrance can favor the formation of an undesired diastereomer.

    • Action: Modify protecting groups on the substrate to alter its conformational preference. For instance, bulkier protecting groups can shield one face of the molecule, directing the cyclization to the opposite face.

  • Step 2: Optimize Reaction Conditions. Temperature, solvent, and the nature of the promoter can significantly impact diastereoselectivity.[4]

    • Action A (Temperature): Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.

    • Action B (Solvent): Experiment with a range of solvents with varying polarities and coordinating abilities.

    • Action C (Catalyst/Promoter): If using a Lewis acid or base to promote cyclization, screen a variety of options (e.g., TiCl4, SnCl4, BF3·OEt2 for Lewis acids; LDA, KHMDS for bases).

Issue 2: Inconsistent Results in Organocatalyzed Asymmetric Reactions

Symptom: An organocatalytic reaction, such as a Michael addition or an annulation, provides variable and often low enantioselectivity.

Causality and Troubleshooting Workflow:

G A Inconsistent Enantioselectivity in Organocatalysis B Verify Catalyst Integrity and Purity A->B C Check for Achiral Contaminants A->C D Optimize Reaction Stoichiometry and Additives A->D E Re-purify or Synthesize Fresh Catalyst B->E F Ensure Anhydrous/Inert Conditions C->F G Screen Co-catalysts or Additives (e.g., acid/base) D->G H Adjust Catalyst Loading D->H I Consistent and High Enantioselectivity E->I F->I G->I H->I

Troubleshooting Decision Tree for Inconsistent Enantioselectivity.

  • Step 1: Scrutinize the Catalyst. The success of organocatalysis hinges on the quality of the catalyst.

    • Action: Ensure the catalyst is of high enantiomeric purity and has not degraded. If in doubt, purify the existing batch or synthesize a fresh one. Many organocatalysts are sensitive to air and moisture.[11]

  • Step 2: Control the Reaction Environment. The presence of water or other protic impurities can interfere with the catalytic cycle, often by protonating the catalyst or intermediates, leading to a non-selective background reaction.

    • Action: Use rigorously dried solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Step 3: Fine-tune Reaction Parameters. The stoichiometry of reagents and the presence of additives can be critical.

    • Action A (Additives): Some organocatalytic reactions require a co-catalyst or an additive (e.g., a weak acid or base) to facilitate the catalytic cycle.[12] A screen of different additives may be necessary.

    • Action B (Catalyst Loading): While higher catalyst loading can sometimes improve conversion, it may also lead to side reactions or catalyst aggregation, which can negatively impact stereoselectivity. Experiment with varying the catalyst loading (e.g., 1-20 mol%).

Data Presentation: Comparison of Stereoselective Methods

The following table summarizes reported stereoselectivity for key reactions in different synthetic routes to diazaspiro[5.5]undecanes and related spirocycles.

Reaction TypeCatalyst/AuxiliarySolventTemp (°C)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Double Michael AdditionDiethylamineDichloromethaneRT>95:5N/A[1]
[3+3] AnnulationCinchona AlkaloidToluene-20>20:192%
Intramolecular [3+2] CycloadditionChiral Phosphoric AcidDichloromethane0>20:199%
Asymmetric AlkylationEvans OxazolidinoneTHF-78>98:2N/A

Experimental Protocols

Protocol 1: Diastereoselective Double Michael Addition for Diazaspiro[5.5]undecane-1,3,5,9-tetraones

This protocol is adapted from the work of Islam et al. for the synthesis of diazaspiro[5.5]undecane derivatives.[1][5]

Materials:

  • 1,5-Diaryl-1,4-pentadien-3-one (1.0 mmol)

  • N,N-Dimethylbarbituric acid (1.0 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Diethylamine (0.2 mmol)

Procedure:

  • To a solution of 1,5-diaryl-1,4-pentadien-3-one and N,N-dimethylbarbituric acid in DCM at room temperature, add diethylamine.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired diazaspiro[5.5]undecane derivative.

  • Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture.

Protocol 2: Organocatalyzed Enantioselective Spirocyclization

This generalized protocol is based on common strategies for organocatalyzed asymmetric synthesis of spirocycles.[6][12][13]

Materials:

  • Acyclic precursor (e.g., a suitable Michael acceptor) (0.2 mmol)

  • Nucleophile (0.24 mmol)

  • Chiral organocatalyst (e.g., a cinchona alkaloid derivative or a chiral phosphoric acid) (0.02 mmol, 10 mol%)

  • Toluene, anhydrous (2.0 mL)

  • Molecular sieves (4 Å), activated

Procedure:

  • To a flame-dried flask under an inert atmosphere (N2 or Ar), add the chiral organocatalyst and activated molecular sieves.

  • Add anhydrous toluene and cool the mixture to the desired temperature (e.g., -20 °C).

  • Add the acyclic precursor and the nucleophile to the reaction mixture.

  • Stir the reaction at the specified temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC analysis.

References

  • Amat, M., et al. (2021). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. Molecules, 26(2), 435. [Link]

  • Barakat, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S2234-S2240. [Link]

  • Deng, H., et al. (2022). Asymmetric N-heterocyclic carbene catalysis. Frontiers in Chemistry, 10, 1073377. [Link]

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of R- and S-a-amino acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Islam, M. S., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S2234-S2240. [Link]

  • Kotwal, M., et al. (2023). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 11, 1297585. [Link]

  • List, B., et al. (2015). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. Journal of the American Chemical Society, 137(1), 430-434. [Link]

  • Martínez, M., et al. (2019). Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures. Molecules, 24(18), 3373. [Link]

  • Shi, Y., et al. (2013). A multicomponent [3+3] cyclization for the enantioselective synthesis of spirooxindoles bearing a tetrahydroquinolin-3-one scaffold. Angewandte Chemie International Edition, 52(34), 8964-8968. [Link]

  • Unsworth, W. P., & Taylor, R. J. K. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(2), 332-364. [Link]

  • Vila, C., et al. (2016). Diastereo- and enantioselective organocatalytic synthesis of spirocyclopropylpyrazolones. ChemistrySelect, 1(10), 2269-2273. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Zhu, J., et al. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), 6451-6455. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Michael Addition in Diazaspiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of diazaspiro compounds via Michael addition. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information is presented in a direct question-and-answer format to provide clear and actionable solutions.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific problems that can arise during the synthesis of diazaspiro compounds using Michael addition. Each solution is grounded in mechanistic principles to help you understand the "why" behind the experimental adjustment.

Problem 1: Low to No Product Yield

Q: My intramolecular aza-Michael addition to form the diazaspiro core is giving very low yields or failing completely. What are the likely causes and how can I fix this?

A: Low or no yield in this reaction is a common issue that can often be traced back to a few key factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.

  • Insufficient Basicity: The crucial first step in many intramolecular aza-Michael additions is the deprotonation of the nitrogen nucleophile to increase its reactivity. If the base is not strong enough, the reaction will not proceed efficiently.

    • Expert Insight: While strong bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) can be effective, they can also lead to side reactions. Interestingly, for certain substrates, milder inorganic bases have proven highly effective. For instance, in the synthesis of complex dispirocyclic skeletons, sodium hydroxide (NaOH) was found to be a surprisingly effective base, affording good to excellent yields.[1][2] If you are using a weaker organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) with little success, consider switching to a stronger base or an alkali hydroxide.

  • Poor Solubility of Starting Materials: If your starting material has poor solubility in the chosen solvent, the effective concentration will be too low for the reaction to proceed at a reasonable rate.[3]

    • Troubleshooting Steps:

      • Observe the reaction mixture: Is the starting material fully dissolved? If not, this is a likely culprit.

      • Solvent Screening: A brief solvent screening is recommended. If you are using a single solvent system like methanol (CH₃OH) and observing poor solubility, consider a mixed solvent system. A mixture of a less polar solvent that can dissolve the starting material (e.g., dichloromethane, CH₂Cl₂) and a polar solvent that facilitates the reaction (e.g., CH₃OH) can be highly effective.[1][2]

  • Reversibility of the Reaction (Retro-Michael Addition): The aza-Michael addition can be a reversible process, especially at elevated temperatures. This can lead to an equilibrium mixture of starting materials and the desired product, resulting in low isolated yields.

    • Solution: If you are running the reaction at room temperature or higher, try lowering the temperature. Running the reaction at a lower temperature for a longer duration can shift the equilibrium towards the product. In some cases, conducting the reaction at temperatures as low as -20 °C has been shown to dramatically improve yields and regioselectivity.[1][2]

Problem 2: Formation of Undesired Side Products and Isomers

Q: I am observing significant formation of side products, including a regioisomer that I don't want. How can I improve the selectivity of my reaction?

A: The formation of side products, particularly regioisomers, is a common challenge in the synthesis of complex molecules like diazaspiro compounds. Controlling the regioselectivity of the Michael addition is key to a successful synthesis.

  • Understanding the Competing Reaction: In many cases, the Michael acceptor may have more than one electrophilic site, leading to the formation of different regioisomers. It is crucial to understand the factors that govern the nucleophilic attack at the desired position.

  • The Critical Role of Temperature: Temperature can have a profound impact on the regioselectivity of the Michael addition.[1][2]

    • Expert Insight: In a study on the synthesis of dispirocyclic compounds, conducting the reaction at room temperature led to a mixture of the desired dispirocyclic product and a naphthoquinone byproduct. However, by lowering the reaction temperature to -20 °C, the formation of the undesired naphthoquinone was completely suppressed, leading to the exclusive formation of the dispirocyclic products in high yield.[1][2] If you are struggling with regioselectivity, a systematic study of the reaction at different temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) is highly recommended.

  • Choice of Base and Solvent: The reaction conditions, including the base and solvent, can also influence the product distribution.

    • Troubleshooting Protocol:

      • Base Optimization: Experiment with a range of bases, from organic amines to inorganic hydroxides. The counter-ion of the base can also play a role.

      • Solvent Polarity: The polarity of the solvent can affect the transition state energies of the competing pathways. Test a variety of solvents with different polarities. Polar aprotic solvents like tetrahydrofuran (THF) or polar protic solvents like methanol can lead to different outcomes.

Visualizing the Troubleshooting Workflow

To aid in your troubleshooting process, the following workflow diagram outlines a logical sequence of steps to address common issues in diazaspiro compound synthesis via Michael addition.

TroubleshootingWorkflow start Low Yield or Side Products Observed check_solubility Is the starting material fully dissolved? start->check_solubility solvent_screen Perform solvent screening. Consider mixed solvent systems (e.g., CH2Cl2/MeOH). check_solubility->solvent_screen No check_base Is the base strong enough? check_solubility->check_base Yes solvent_screen->check_base base_optimization Optimize the base. Test different organic and inorganic bases (e.g., NaOH). check_base->base_optimization No check_temp Is the reaction run at an optimal temperature? check_base->check_temp Yes base_optimization->check_temp temp_optimization Systematically vary the reaction temperature. Try lower temperatures (e.g., -20 °C). check_temp->temp_optimization No analyze_products Analyze product mixture for regioisomers and byproducts. check_temp->analyze_products Yes temp_optimization->analyze_products successful_synthesis Successful Synthesis analyze_products->successful_synthesis

Caption: A step-by-step workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the optimization of Michael additions for diazaspiro compound synthesis.

Q1: What is the general mechanism of the base-catalyzed intramolecular aza-Michael addition for diazaspiro synthesis?

A1: The base-catalyzed intramolecular aza-Michael addition is a powerful cyclization strategy. The generally accepted mechanism involves the following key steps:

  • Deprotonation: A base removes a proton from the nitrogen atom of the amine precursor, generating a more nucleophilic amide anion.

  • Nucleophilic Attack: The resulting anion attacks the β-carbon of the α,β-unsaturated carbonyl system in an intramolecular fashion. This is the key carbon-nitrogen bond-forming step that leads to the formation of the spirocyclic ring system.

  • Protonation: The resulting enolate is protonated, typically by the conjugate acid of the base or during aqueous workup, to yield the final diazaspiro compound.

The following diagram illustrates this general mechanistic pathway.

Michael_Addition_Mechanism reactant Precursor with Amine and Michael Acceptor deprotonation Deprotonation of Amine (Base) reactant->deprotonation nucleophile Amide Anion (Nucleophile) deprotonation->nucleophile attack Nucleophilic Attack at β-carbon nucleophile->attack C-N bond formation michael_acceptor Intramolecular Michael Acceptor enolate Enolate Intermediate attack->enolate protonation Protonation enolate->protonation product Diazaspiro Compound protonation->product

Caption: General mechanism of intramolecular aza-Michael addition.

Q2: How can I achieve high enantioselectivity in my diazaspiro synthesis?

A2: Achieving high enantioselectivity requires the use of a chiral catalyst to control the stereochemical outcome of the Michael addition. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of spirocyclic compounds.[4]

  • Chiral Bifunctional Catalysts: Chiral bifunctional catalysts, such as those derived from cinchona alkaloids or possessing a thiourea or squaramide scaffold, are particularly effective.[4] These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and Brønsted/Lewis acid/base interactions, leading to a highly organized transition state and excellent enantiocontrol. For the synthesis of chiral spiro[pyrrolidine-3,3'-oxindole]s, a chiral squaramide catalyst has been shown to afford the products in excellent yields with high diastereo- and enantioselectivity.[5]

  • Catalyst Screening: The choice of catalyst is crucial and often substrate-dependent. It is advisable to screen a small library of chiral organocatalysts to identify the optimal one for your specific transformation.

Q3: What are the key reaction parameters to consider when optimizing the reaction conditions?

A3: A systematic optimization of reaction parameters is essential for achieving high yields and selectivity. The following table summarizes the key parameters and their potential impact on the reaction.

ParameterConsiderations and Impact on the Reaction
Base The strength and nature of the base are critical for nucleophile generation. A range of bases from organic amines (e.g., DBU, DIPEA) to inorganic bases (e.g., NaOH, K₂CO₃) should be considered.
Solvent Solvent polarity can influence reactant solubility and the stability of intermediates and transition states. A screening of aprotic and protic solvents is recommended. Mixed solvent systems can be particularly effective.[1]
Temperature Temperature can significantly affect reaction rate, selectivity, and the position of the equilibrium (in the case of reversible reactions). Lower temperatures often favor higher selectivity.[1]
Concentration The concentration of the reactants can impact the reaction rate. For intramolecular reactions, higher dilution can sometimes disfavor intermolecular side reactions.
Catalyst Loading In catalytic reactions, the amount of catalyst should be optimized to balance reaction efficiency and cost.

Q4: Are there any specific analytical techniques that are particularly useful for monitoring the progress of these reactions?

A4: Yes, several analytical techniques are indispensable for monitoring the reaction and characterizing the products.

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the consumption of starting materials and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the diazaspiro compound and for determining the diastereomeric ratio if multiple stereoisomers are formed.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the product in asymmetric syntheses.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product.

  • Single-Crystal X-ray Diffraction: This technique provides unambiguous proof of the structure and relative stereochemistry of the product.[1][2]

References

  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. MDPI. [Link]

  • Organocatalytic Enantioselective Cascade Aza‐Michael/Michael Addition Sequence for Asymmetric Synthesis of Chiral Spiro[pyrrolidine‐3,3′‐oxindole]s. Semantic Scholar. [Link]

  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. National Institutes of Health. [Link]

  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. ResearchGate. [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. National Institutes of Health. [Link]

Sources

Technical Support Center: Purification of 9-Ethyl-2,9-diazaspiro[5.5]undecane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 9-Ethyl-2,9-diazaspiro[5.5]undecane and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the purification of this important class of compounds. The insights provided herein are based on established chemical principles and field-proven experience to ensure scientific integrity and practical applicability.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges that arise during the purification of 9-Ethyl-2,9-diazaspiro[5.5]undecane and related analogs.

Q1: My crude product is an oil and won't solidify. How can I purify it?

This is a common issue with many amine-containing compounds. Here are several strategies to consider:

  • Salt Formation: 9-Ethyl-2,9-diazaspiro[5.5]undecane and its analogs are basic compounds due to the presence of two amine groups.[1][2] Reacting your oily product with a suitable acid (e.g., hydrochloric acid, oxalic acid, or tartaric acid) will form the corresponding salt.[2][3][4] These salts are often crystalline and can be readily purified by recrystallization.[3][4] The choice of acid can influence the crystallinity of the salt.[5]

  • Column Chromatography: If salt formation is not successful or if you need to separate closely related impurities, column chromatography is a powerful technique.[6][7] Given the basic nature of the compound, special considerations for the stationary and mobile phases are necessary to prevent peak tailing and ensure good separation.

Q2: I'm seeing significant peak tailing during column chromatography. What is causing this and how can I fix it?

Peak tailing is a common problem when purifying basic compounds like diazaspiro[5.5]undecane analogs on silica gel. This is due to strong interactions between the basic amine groups and the acidic silanol groups on the silica surface. Here are some effective solutions:

  • Use a Basic Mobile Phase Additive: Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your mobile phase can help to saturate the acidic sites on the silica gel, reducing the strong interactions with your compound and leading to more symmetrical peaks.

  • Choose an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[6][8] Basic or neutral alumina should be used to avoid degradation of acid-sensitive compounds.

    • Treated Silica Gel: Commercially available deactivated silica gel or end-capped silica can also minimize tailing.

    • Reverse-Phase Chromatography: For more polar analogs, reverse-phase chromatography using a C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be an excellent option.[9]

Q3: How do I choose the right solvent system for recrystallization?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10][11] For 9-Ethyl-2,9-diazaspiro[5.5]undecane analogs, which are generally non-polar to moderately polar, consider the following solvents or solvent mixtures:

  • Single Solvents: Hexanes, ethyl acetate, acetonitrile, or isopropanol.

  • Solvent Mixtures: A common strategy is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid.[12] Heating the mixture to get a clear solution and then allowing it to cool slowly can promote crystallization. Examples of solvent pairs include methanol/diethyl ether or ethyl acetate/hexanes.

Q4: My compound is chiral. What are the recommended methods for separating the enantiomers?

The separation of enantiomers, or chiral resolution, is a critical step in the development of many pharmaceuticals. For 9-Ethyl-2,9-diazaspiro[5.5]undecane analogs, the following techniques are commonly employed:

  • Diastereomeric Salt Formation: React the racemic mixture with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization.[13]

  • Chiral Chromatography: This is a powerful and widely used technique for both analytical and preparative-scale separation of enantiomers.[14]

    • Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often a good starting point for screening.[15]

    • Supercritical Fluid Chromatography (SFC): SFC is increasingly popular for chiral separations due to its high speed and efficiency.[16]

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for troubleshooting specific purification techniques.

A. Troubleshooting Column Chromatography
Problem Potential Cause Recommended Solution
Low Recovery Compound is too polar and is sticking to the column. - Gradually increase the polarity of the mobile phase. - Add a competitive base like triethylamine (0.1-1%) to the eluent. - Consider switching to a more polar stationary phase like alumina or using reverse-phase chromatography.
Compound is co-eluting with impurities. - Optimize the mobile phase composition using thin-layer chromatography (TLC) first.[7] - Try a shallower solvent gradient during elution. - Use a higher-resolution stationary phase (smaller particle size).
Poor Separation Solvent system is not optimized. - Perform a systematic TLC analysis with a range of solvent systems of varying polarity. - A good separation on TLC will have a significant difference in Rf values between your compound and the impurities.
Column was not packed properly. - Ensure the stationary phase is packed uniformly without any cracks or channels. A wet slurry packing method is often more reliable.
Compound Decomposes on the Column Silica gel is too acidic. - Use deactivated or neutral silica gel. - Switch to a neutral or basic stationary phase like alumina. - Run the column quickly (flash chromatography) to minimize contact time.
B. Troubleshooting Recrystallization
Problem Potential Cause Recommended Solution
No Crystals Form Solution is not supersaturated. - Evaporate some of the solvent to increase the concentration of the compound. - Add a "poor" solvent dropwise to decrease the solubility.
Cooling too rapidly. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[11]
Nucleation is inhibited. - Scratch the inside of the flask with a glass rod to create nucleation sites.[10] - Add a seed crystal of the pure compound.[10]
Oiling Out The compound's melting point is lower than the boiling point of the solvent. - Use a lower-boiling point solvent or a solvent mixture.
The solution is too concentrated. - Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
Low Yield Too much solvent was used. - Use the minimum amount of hot solvent necessary to dissolve the compound.[11]
The compound is significantly soluble in the cold solvent. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.

III. Experimental Protocols & Workflows

A. Protocol for Purification by Salt Formation and Recrystallization
  • Dissolution: Dissolve the crude 9-Ethyl-2,9-diazaspiro[5.5]undecane analog in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acid Addition: Slowly add a solution of the chosen acid (e.g., 1M HCl in diethyl ether) dropwise to the stirred solution of the amine.

  • Precipitation: The amine salt should precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath may be necessary.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Recrystallization:

    • Choose an appropriate solvent or solvent system for recrystallization based on solubility tests.

    • Dissolve the salt in the minimum amount of the hot solvent.[11]

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

    • Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

  • Liberation of the Free Base (Optional): If the free amine is required, dissolve the purified salt in water and basify the solution with a strong base like sodium hydroxide.[1] The free amine can then be extracted into an organic solvent, dried, and the solvent evaporated.

B. Workflow for Method Development in Column Chromatography

G cluster_0 Method Development Workflow A 1. TLC Analysis: Screen various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) with and without a basic additive (e.g., 0.5% Et3N). B 2. Select Optimal System: Choose the solvent system that gives good separation (ΔRf > 0.2) and a target Rf of ~0.3. A->B C 3. Column Packing: Prepare a slurry of the chosen stationary phase (e.g., silica gel, alumina) in the initial mobile phase and pack the column. B->C D 4. Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. C->D E 5. Elution: Run the column with the selected mobile phase, potentially using a solvent gradient to elute more polar compounds. D->E F 6. Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. E->F G 7. Product Isolation: Combine the pure fractions and evaporate the solvent. F->G

Fig. 1: Column Chromatography Method Development
C. Decision Tree for Purification Strategy

G Start Crude Product IsSolid Is the product a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes TrySaltFormation Attempt Salt Formation IsSolid->TrySaltFormation No (Oil) Success1 Pure Solid TryRecrystallization->Success1 Success ColumnChromatography Column Chromatography TryRecrystallization->ColumnChromatography Failure IsSaltCrystalline Is the salt crystalline? TrySaltFormation->IsSaltCrystalline RecrystallizeSalt Recrystallize Salt IsSaltCrystalline->RecrystallizeSalt Yes IsSaltCrystalline->ColumnChromatography No Success2 Pure Product RecrystallizeSalt->Success2 ColumnChromatography->Success2

Fig. 2: Purification Strategy Decision Tree

IV. References

  • Amine and HCl - salt formation reaction - YouTube. (2022). Retrieved from

  • Isolation (Recovery) of amines - University of Alberta. (n.d.). Retrieved from

  • Which column for basic analytes - Chromatography Forum. (2008). Retrieved from

  • Basicity of Amines and Ammonium Salt Formation - Chemistry LibreTexts. (2020). Retrieved from

  • Column chromatography - Columbia University. (n.d.). Retrieved from

  • Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved from

  • Ways of crashing out amines : r/chemistry - Reddit. (2018). Retrieved from

  • Column chromatography - Wikipedia. (n.d.). Retrieved from

  • Amine Salts - Alfa Chemistry. (n.d.). Retrieved from

  • The symmetrical spiro-heptanediamine and its resolution into optically active components - Royal Society Publishing. (n.d.). Retrieved from

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (n.d.). Retrieved from

  • Recrystallization - YouTube. (2020). Retrieved from

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010). Retrieved from

  • How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? (2018). Retrieved from

  • Overcoming challenges in the purification of spirocyclic alcohols - Benchchem. (n.d.). Retrieved from

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - MDPI. (2024). Retrieved from

Sources

Technical Support Center: A Troubleshooting Guide for the N-Alkylation of Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic challenges involving diazaspiro[5.5]undecane. This guide is structured as a series of frequently asked questions (FAQs) to directly address specific issues encountered during the N-alkylation of this valuable scaffold. As drug development professionals, we understand that efficiency and selectivity are paramount. The insights provided herein are based on established chemical principles and field-proven strategies to help you navigate the complexities of this transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation reaction with an alkyl halide shows low or no conversion. What are the likely causes and solutions?

A1: Low or no conversion in an SN2 reaction involving a secondary amine like diazaspiro[5.5]undecane typically points to issues with reagents, solubility, or reaction conditions.

  • Causality & Explanation: The reaction involves the nucleophilic attack of the amine on the alkyl halide, a process highly dependent on the effective concentration of reactive species and sufficient energy to overcome the activation barrier. If the base or the amine salt formed is insoluble, it can coat the reactants and halt the reaction.[1]

  • Troubleshooting Steps:

    • Assess Reagent Quality: Ensure the alkyl halide is not degraded and the solvent is anhydrous. Moisture can interfere with the base and reaction intermediates.

    • Solvent and Base Selection: The choice of solvent and base is critical. In non-polar solvents like acetone, common inorganic bases such as potassium carbonate (K₂CO₃) have poor solubility, which can be a major cause of reaction failure.[1] Consider switching to a more polar aprotic solvent like Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) to improve the solubility of both the base and the amine salt.

    • Increase Base Strength/Solubility: If solubility remains an issue, using a more soluble or stronger base can be effective. Cesium carbonate (Cs₂CO₃) is an excellent alternative to K₂CO₃ due to its higher solubility and the "cesium effect," which enhances the nucleophilicity of the amine.[2]

    • Increase Temperature: If the reaction is sluggish at room temperature, gently heating the mixture can provide the necessary activation energy. For reactions in ACN or DMF, temperatures between 60-80°C are common starting points. Microwave-assisted protocols can also significantly accelerate these reactions.[3]

Troubleshooting Workflow: Low Conversion

low_conversion start Low / No Conversion Observed check_reagents Verify Reagent Quality (Alkyl Halide, Solvent) start->check_reagents change_solvent Switch to Polar Aprotic Solvent (DMF, ACN, DMSO) check_reagents->change_solvent Reagents OK change_base Use Stronger / More Soluble Base (e.g., Cs₂CO₃) change_solvent->change_base Still low conversion increase_temp Increase Reaction Temperature (60-80°C or Microwave) change_base->increase_temp Still low conversion success Reaction Proceeds increase_temp->success

Caption: Decision workflow for troubleshooting low conversion.

Q2: My reaction is producing an inseparable mixture of mono- and di-alkylated products. How can I achieve selective mono-alkylation?

A2: This is the most common challenge in the alkylation of diamines. The product of the first alkylation, a mono-N-alkyl-diazaspiro[5.5]undecane, is often more nucleophilic than the starting material due to the electron-donating nature of the newly added alkyl group. This causes it to react with the alkylating agent, leading to the di-alkylated product.[2][4]

  • Strategy 1: Stoichiometric Control:

    • Explanation: By Le Châtelier's principle, using a large excess of the starting diamine (e.g., 5-10 equivalents) relative to the alkylating agent will statistically favor the mono-alkylation product.

    • Drawback: This approach is not atom-economical and requires a challenging purification step to remove the large excess of the unreacted starting material.[5]

  • Strategy 2: Orthogonal Protection:

    • Explanation: This is the most robust and reliable method for achieving clean mono-alkylation. It involves a two-step sequence:

      • Protection: Selectively protect one of the secondary amines with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This is often achieved by reacting the diamine with a sub-stoichiometric amount of Boc-anhydride.

      • Alkylation & Deprotection: Alkylate the remaining free secondary amine. Subsequently, remove the Boc group under acidic conditions (e.g., TFA in DCM, or HCl in dioxane) to yield the pure mono-alkylated product.[6]

  • Strategy 3: Alternative Methodologies:

    • Explanation: Switching from direct alkylation to a more controlled method can prevent over-alkylation. Reductive amination is an excellent alternative where the diazaspiro[5.5]undecane is reacted with one equivalent of an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method is inherently more selective and avoids the issue of increasing product nucleophilicity.[3][7]

Reaction Scheme: Competing Alkylation Pathways

competition sub Diazaspiro[5.5]undecane (Starting Material) mono Mono-N-Alkyl Product (More Nucleophilic) sub->mono k1 reagent + Alkyl Halide (R-X) sub->reagent di Di-N-Alkyl Product (Desired or Over-alkylation) mono->di k2 (k2 > k1) reagent2 + Alkyl Halide (R-X) mono->reagent2 purification start Crude Product Mixture is_solid Is Product a Solid? start->is_solid try_xtal Attempt Crystallization or Salt Formation is_solid->try_xtal Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No / Oily try_xtal->acid_base Fails success Pure Product try_xtal->success Successful column Column Chromatography acid_base->column base_eluent Add Base to Eluent (e.g., 1% Et₃N) column->base_eluent base_eluent->success

Sources

Stability issues of 9-Ethyl-2,9-diazaspiro[5.5]undecane in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-Ethyl-2,9-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. While specific degradation pathways for 9-Ethyl-2,9-diazaspiro[5.5]undecane are not extensively documented in publicly available literature, this guide synthesizes established principles of amine and piperidine chemistry to provide a robust framework for troubleshooting and ensuring experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 9-Ethyl-2,9-diazaspiro[5.5]undecane in solution?

A1: As a molecule containing both secondary and tertiary amine functionalities within a piperidine-like spirocyclic system, the primary stability concerns are:

  • Oxidation: The lone pairs of electrons on the nitrogen atoms are susceptible to oxidation, especially the tertiary amine. This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.[1][2] Aromatic amines are particularly known to form colored oxidation products upon exposure to air and/or light.[3]

  • pH-Dependent Degradation: The basic nature of the amine groups means that the compound's stability can be influenced by the pH of the solution. While protonation in acidic media can enhance stability by protecting the nitrogen lone pair, extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation pathways.[1][4]

  • Reaction with Solvents: While generally stable in common organic solvents, prolonged storage in reactive solvents or the presence of impurities could lead to degradation. For instance, acidic impurities in chlorinated solvents can lead to salt formation and potential subsequent reactions.

Q2: My solution of 9-Ethyl-2,9-diazaspiro[5.5]undecane has developed a yellow or brownish tint. What could be the cause?

A2: A color change in a solution of an amine-containing compound is a common indicator of oxidative degradation.[3] Lower aliphatic amines are typically colorless but can become colored upon storage due to atmospheric oxidation.[5] This process can be accelerated by:

  • Exposure to air (oxygen).

  • Exposure to UV or ambient light.

  • Presence of metal ion contaminants which can catalyze oxidation.

  • Elevated temperatures.

It is advisable to verify the purity of the solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with its use.

Q3: I observed precipitation in my aqueous buffer solution containing 9-Ethyl-2,9-diazaspiro[5.5]undecane. What should I do?

A3: Precipitation can occur for a few reasons:

  • pH-Dependent Solubility: The piperidine ring contains a basic nitrogen atom, making the solubility of its derivatives pH-dependent.[6] The protonated form (at lower pH) is generally more soluble in aqueous solutions. If the pH of your buffer is near or above the pKa of the amine, the compound will be in its less soluble free base form. The pKa of protonated piperidine is approximately 11.22.[6]

  • Solution Supersaturation: The concentration of the compound may exceed its solubility limit in the chosen solvent system.

  • Degradation: A degradation product that is less soluble than the parent compound may have formed and precipitated out of solution.

To address this, you can try lowering the pH of the buffer (if compatible with your experiment), reducing the concentration of the compound, or adding a co-solvent. Always ensure the solution is clear before use.

Troubleshooting Guide: Common Stability Issues

Observation Probable Cause Recommended Action & Rationale
Solution Discoloration (Yellowing/Browning) Oxidative degradationSolution: Prepare fresh solutions and store them under an inert atmosphere (e.g., argon or nitrogen). Use amber vials to protect from light.[3] Rationale: Minimizing exposure to oxygen and light reduces the rate of oxidation of the amine functional groups.[1][2]
Precipitate Formation in Aqueous Buffers Poor solubility of the free baseSolution: Adjust the pH of the solution to be below the pKa of the amine to ensure it is in the more soluble protonated form.[6] Alternatively, consider using a co-solvent like DMSO or ethanol. Rationale: Amine salts are generally more soluble in aqueous media than their corresponding free bases.[6]
Inconsistent Experimental Results Gradual degradation of stock solutionsSolution: Prepare fresh stock solutions regularly and store them at low temperatures (e.g., -20°C or -80°C), protected from light and moisture. Perform a quick purity check (e.g., by HPLC) on older stock solutions before use. Rationale: Low temperatures slow down the rate of chemical degradation.[1]
Formation of Unexpected Peaks in Chromatogram Degradation under analytical conditions or during storageSolution: Investigate the stability of the compound in your analytical mobile phase. If degradation is suspected, perform a forced degradation study to identify potential degradants. Rationale: Forced degradation studies help to understand the degradation pathways and establish the stability-indicating nature of an analytical method.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability by HPLC

This protocol provides a framework for evaluating the stability of 9-Ethyl-2,9-diazaspiro[5.5]undecane in a specific solvent or buffer system over time.

1. Preparation of Stock Solution: a. Accurately weigh a sample of 9-Ethyl-2,9-diazaspiro[5.5]undecane and dissolve it in the chosen solvent (e.g., methanol, acetonitrile, or your experimental buffer) to a known concentration (e.g., 1 mg/mL). b. Filter the solution through a 0.22 µm syringe filter into a clean, amber HPLC vial. This will be your "Time 0" sample.

2. HPLC Analysis at Time 0: a. Analyze the "Time 0" sample immediately by a suitable HPLC method. Since aliphatic amines lack a strong chromophore, derivatization may be necessary for UV detection, or alternatively, a mass spectrometer (LC-MS) or evaporative light scattering detector (ELSD) can be used. b. Record the peak area and retention time of the main peak corresponding to 9-Ethyl-2,9-diazaspiro[5.5]undecane. This will serve as your baseline.

3. Incubation and Time-Point Analysis: a. Store the remaining stock solution under the desired experimental conditions (e.g., room temperature on the benchtop, 4°C in a refrigerator, or 37°C in an incubator). b. At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the stock solution. c. Analyze the aliquot by HPLC using the same method as for the "Time 0" sample.

4. Data Analysis: a. For each time point, calculate the percentage of the remaining 9-Ethyl-2,9-diazaspiro[5.5]undecane relative to the "Time 0" sample using the peak areas. b. Monitor for the appearance of new peaks, which may indicate degradation products. c. A loss of more than 5-10% of the parent compound typically indicates significant instability under the tested conditions.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7][8]

1. Preparation of Stressed Samples: a. Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours). b. Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. c. Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature and protect from light for 24 hours. d. Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for 48 hours. Then, dissolve it in a suitable solvent for analysis. e. Photodegradation: Expose a solution of the compound to a light source (e.g., a photostability chamber) for a defined period.

2. Sample Analysis: a. After the incubation period, neutralize the acidic and basic samples. b. Analyze all samples, including a non-degraded control, by a suitable stability-indicating method, preferably LC-MS, to separate the parent compound from any degradation products.

3. Data Interpretation: a. Identify the conditions under which the compound is most labile. b. The data will help in identifying potential degradation products and understanding the degradation pathways.

Visualized Workflows

Forced_Degradation_Workflow Forced Degradation Study Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome DS Drug Substance (9-Ethyl-2,9-diazaspiro[5.5]undecane) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) DS->Acid Expose to Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) DS->Base Expose to Oxidation Oxidation (e.g., 3% H2O2, RT) DS->Oxidation Expose to Thermal Thermal Stress (e.g., 80°C, solid) DS->Thermal Expose to Photo Photostability (UV/Vis light) DS->Photo Expose to Analysis LC-MS Analysis (Stability-Indicating Method) Acid->Analysis Analyze Base->Analysis Analyze Oxidation->Analysis Analyze Thermal->Analysis Analyze Photo->Analysis Analyze Pathway Identify Degradation Pathways Analysis->Pathway Method Validate Stability-Indicating Method Analysis->Method Storage Define Stable Storage Conditions Analysis->Storage

Caption: Forced degradation workflow.

References

  • Lindsay Smith, J. R., & Masheder, D. (n.d.). Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity. RSC Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.11: Oxidation of Amines. Retrieved from [Link]

  • BIOSYNCE. (2025, August 25). What is the stability of piperidine? - Blog. Retrieved from [Link]

  • Sabesan, A., & Venkatasubramanian, N. (1971). Oxidation of aromatic secondary and tertiary amines by peroxydisulphate. A kinetic study. Australian Journal of Chemistry, 24(8), 1633-1640.
  • Grykień, J., & Wesolowska, M. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. The Scientific World Journal, 2014, 803789.
  • Leggett, A. W., et al. (2012). Oxidation of tertiary amine-derivatized surfaces to control protein adhesion. Langmuir, 28(40), 14339-14347.
  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • NIOSH. (1994, August 15). AMINES, ALIPHATIC. In NIOSH Manual of Analytical Methods (NMAM) (4th ed.). Retrieved from [Link]

  • Nelsen, S. F., & Hintz, P. J. (1972). Electrochemical oxidation of tertiary amines. Effect of structure upon reversibility. Journal of the American Chemical Society, 94(20), 7114–7119.
  • MedCrave. (2016, December 14). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
  • ResearchGate. (2025, August 6). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. Retrieved from [Link]

  • Simon, P., & Lemacon, C. (1987). Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography. Analytical Chemistry, 59(3), 480–484.
  • NCERT. (n.d.). Amines. In Chemistry Part II (pp. 383-411). Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Bajaj, S., et al. (2009). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • ResearchGate. (2025, August 6). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Retrieved from [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Scribd. (n.d.). Steps For Troubleshooting Amine Sweetening Plants. Retrieved from [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 23(10), 2643.
  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15993–16013.
  • ResearchGate. (2013, September). Forced Degradation Studies to Assess the Stability of Drugs and Products. TrAC Trends in Analytical Chemistry, 49, 71-88.
  • Pharma Learning In Depth. (2023, October 14). Forced Degradation Studies in Pharmaceutical Industry [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Troubleshooting amine plants. Retrieved from [Link]

  • NIST. (n.d.). Piperidine, 1-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 9-ethyl-2,9-diazaspiro[5.5]undecane, 95% Purity, C11H22N2, 1 gram. Retrieved from [Link]

  • PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (2014, February). Iridium-catalyzed N-alkylation of diamines with glycerol.
  • MDPI. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • PMC. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 9-Ethyl-2,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9-Ethyl-2,9-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this valuable spirocyclic diamine. My insights are drawn from extensive experience in synthetic organic chemistry and a thorough review of the literature on related compounds.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your synthesis and purification processes. The question-and-answer format is intended to provide direct and actionable advice.

Issue 1: Low Yield of the Desired Product

Question: My overall yield for the synthesis of 9-Ethyl-2,9-diazaspiro[5.5]undecane is consistently low. What are the likely causes and how can I optimize the reaction?

Answer: Low yields can stem from several factors throughout the synthetic sequence. Let's break down the possibilities:

  • Incomplete Formation of the Diazaspiro[5.5]undecane Core: The initial cyclization to form the spirocyclic backbone is a critical step. Incomplete reaction can be a major contributor to low overall yield.

    • Recommendation: Ensure your reaction conditions for the cyclization are optimized. This includes reaction time, temperature, and stoichiometry of the reactants. For instance, in a Robinson annulation approach, the temperature and reaction time are crucial for driving the reaction to completion.[1] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed before proceeding with the work-up.

  • Suboptimal N-Ethylation Conditions: The final ethylation step is another area where yield can be lost.

  • Product Loss During Work-up and Purification: The polarity of 9-Ethyl-2,9-diazaspiro[5.5]undecane and its precursors can lead to losses during aqueous work-up and chromatography.

    • Recommendation: During aqueous extraction, ensure the pH of the aqueous layer is basic (pH > 10) to keep your amine product in the organic layer. For column chromatography, consider using a silica gel that has been deactivated with a small amount of triethylamine in the eluent to prevent your product from streaking or irreversibly adsorbing to the column.

Issue 2: Unexpected Peaks in Chromatogram/Mass Spectrum

Question: I'm seeing several unexpected peaks in my LC-MS/GC-MS analysis of the final product. What are the most probable byproducts in the synthesis of 9-Ethyl-2,9-diazaspiro[5.5]undecane?

Answer: The presence of multiple peaks indicates the formation of impurities. Based on the likely synthetic route, here are the most common byproducts to look for:

  • Unreacted 2,9-Diazaspiro[5.5]undecane: This is the most common impurity if the N-ethylation reaction has not gone to completion. It will have a molecular weight corresponding to the un-ethylated core.

  • Di-ethylated Product (2,9-Diethyl-2,9-diazaspiro[5.5]undecane): Over-alkylation can lead to the formation of the di-ethylated species. This will have a molecular weight 28 amu higher than your desired product.

  • N-Ethyl Isomer (2-Ethyl-2,9-diazaspiro[5.5]undecane): Depending on the protecting group strategy (if any) used during the synthesis of the core, ethylation could potentially occur at the 2-position. This isomer will have the same molecular weight as your target compound, but a different retention time on a chromatogram.

  • Quaternary Ammonium Salts: Aggressive ethylating conditions can lead to the formation of quaternary ammonium salts at one or both nitrogen atoms. These are typically highly polar and may not be easily observed by standard reverse-phase LC-MS or GC-MS.

Below is a table summarizing these common byproducts and their expected mass differences from the desired product.

Byproduct Structure Mass Difference from Product Likely Cause
Unreacted Starting Material2,9-Diazaspiro[5.5]undecane-28 amuIncomplete N-ethylation
Di-ethylated Product2,9-Diethyl-2,9-diazaspiro[5.5]undecane+28 amuOver-alkylation
N-Ethyl Isomer2-Ethyl-2,9-diazaspiro[5.5]undecane0 amuNon-selective ethylation
Quaternary Ammonium Salt[Product]-Et++28 amu (and a positive charge)Harsh ethylation conditions
Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to separate my desired product from a persistent impurity with a very similar retention time. What could this be and how can I improve the separation?

Answer: An impurity with a similar retention time is often a structural isomer. In the case of 9-Ethyl-2,9-diazaspiro[5.5]undecane, the most likely isomeric byproduct is 2-Ethyl-2,9-diazaspiro[5.5]undecane .

  • Improving Chromatographic Separation:

    • Column Choice: If you are using standard C18 reverse-phase HPLC, consider switching to a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column.

    • Mobile Phase Modifiers: The addition of a small amount of an ion-pairing agent to your mobile phase can sometimes improve the separation of closely related amines.

    • Supercritical Fluid Chromatography (SFC): SFC can offer excellent selectivity for the separation of isomers and is a powerful tool for purifying chiral and achiral amines.

  • Chemical Derivatization: In some cases, it may be easier to separate the isomers after a simple chemical modification. For example, reacting the mixture with a bulky acylating agent might lead to derivatives with more distinct chromatographic properties. This is generally a last resort but can be effective.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the 2,9-diazaspiro[5.5]undecane core?

A1: While several methods exist for the synthesis of diazaspirocycles, a common and effective approach is through a double Michael addition reaction.[2] Another versatile method involves the dearomatizing intramolecular diamination of phenols.[3][4][5][6] The choice of route often depends on the desired substitution pattern and the availability of starting materials.

Q2: How can I confirm the position of N-ethylation (i.e., at N9 vs. N2)?

A2: Unambiguous structural elucidation requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).

  • 1D and 2D NMR: A combination of 1H, 13C, COSY, HSQC, and HMBC experiments will allow you to assign all the protons and carbons in the molecule and definitively determine the point of ethylation. The correlation between the ethyl group protons and the carbons of the spirocyclic core in the HMBC spectrum is particularly diagnostic.

Q3: Are there any known stability issues with 9-Ethyl-2,9-diazaspiro[5.5]undecane?

A3: Generally, saturated heterocyclic amines like this are stable compounds. However, like most amines, they can be sensitive to oxidation over time, especially if exposed to air and light. It is recommended to store the compound under an inert atmosphere (nitrogen or argon) and in a cool, dark place.

III. Experimental Workflows & Diagrams

Workflow 1: General Procedure for N-Ethylation
  • Dissolution: Dissolve the 2,9-diazaspiro[5.5]undecane starting material in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Base Addition: Add a solid base, such as potassium carbonate or cesium carbonate. Use 2-3 equivalents to ensure complete deprotonation of the secondary amine.

  • Ethylating Agent Addition: Add the ethylating agent (e.g., ethyl iodide or ethyl bromide) dropwise at room temperature. Use a slight excess (1.05-1.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagram 1: Potential Pathways in N-Ethylation

Ethylation_Pathways cluster_0 Reaction Conditions SM 2,9-Diazaspiro[5.5]undecane Product 9-Ethyl-2,9-diazaspiro[5.5]undecane SM->Product Desired Path Isomer 2-Ethyl-2,9-diazaspiro[5.5]undecane SM->Isomer Isomeric Byproduct Di_Et 2,9-Diethyl-2,9-diazaspiro[5.5]undecane Product->Di_Et Over-alkylation Quat Quaternary Ammonium Salt Product->Quat Quaternization Isomer->Di_Et Et-X, Base Et-X, Base

Caption: Reaction pathways in the N-ethylation of 2,9-diazaspiro[5.5]undecane.

IV. References

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. (n.d.). CCDC. Retrieved January 15, 2026, from [Link]

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(2), 199-202. [Link]

  • (2022, December 12). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. Retrieved January 15, 2026, from [Link]

  • (2022, December 12). (PDF) Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ResearchGate. Retrieved January 15, 2026, from [Link]

  • (2022, December 12). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. Retrieved January 15, 2026, from [Link]

  • De Kimpe, N., et al. (2009). Synthetic strategies leading to novel 3-heterospiro[5.5]undecan-9-ones. ARKIVOC, 2009(6), 298-308. [Link]

Sources

Technical Support Center: Enhancing the Cell Permeability of Diazaspiro[5.5]undecane-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diazaspiro[5.5]undecane-based inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor cell permeability with this promising class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome permeability barriers in your experiments.

Frequently Asked Questions (FAQs)

Q1: My diazaspiro[5.5]undecane-based inhibitor shows excellent potency in biochemical assays but has low activity in cell-based assays. What is the likely cause?

A1: A significant drop in potency between biochemical and cell-based assays is a classic indicator of poor cell permeability. The complex, three-dimensional structure of the diazaspiro[5.5]undecane scaffold, while often beneficial for target binding, can present challenges for crossing the cell membrane.[1][2] Other contributing factors could include compound degradation or active removal from the cell by efflux pumps.

Q2: What are the key physicochemical properties of my diazaspiro[5.5]undecane derivative that I should evaluate to predict its cell permeability?

A2: To assess the "drug-likeness" and potential for passive diffusion of your compound, it is advisable to evaluate its properties against established guidelines like Lipinski's Rule of Five.[3][4][5] The key parameters to consider are:

  • Molecular Weight (MW): Ideally below 500 Daltons.[3][6]

  • Lipophilicity (LogP): An octanol-water partition coefficient not exceeding 5.[3][6]

  • Hydrogen Bond Donors (HBD): No more than 5.[3][6]

  • Hydrogen Bond Acceptors (HBA): No more than 10.[3][6]

While these are guidelines and not strict rules, violations can indicate a higher risk of poor permeability.[4][7]

Q3: I have a series of diazaspiro[5.5]undecane analogs. How can I quickly screen them for potential cell permeability?

A3: For a rapid, initial assessment of a compound's ability to passively diffuse across a membrane, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput and cost-effective option.[8][9][10] This cell-free assay provides a good indication of a compound's intrinsic permeability and can help you rank your analogs for further, more comprehensive testing.[1][8]

Q4: My compound shows low permeability in the PAMPA assay. What does this suggest?

A4: Low permeability in the PAMPA assay indicates that the compound has poor passive diffusion characteristics. This is likely due to unfavorable physicochemical properties such as high polarity, a large number of hydrogen bond donors, or a non-optimal lipophilicity. Your next steps should focus on medicinal chemistry strategies to modify the compound's structure to improve these properties.

Q5: How can I determine if my diazaspiro[5.5]undecane inhibitor is being actively removed from the cell by efflux pumps?

A5: To investigate the role of active efflux, a bi-directional Caco-2 permeability assay is the gold standard.[11][12] This assay measures the rate of compound transport across a monolayer of Caco-2 cells in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication that your compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[11]

Troubleshooting and Optimization Guide

Issue 1: Low Passive Permeability Identified by PAMPA

If your diazaspiro[5.5]undecane inhibitor demonstrates low permeability in the PAMPA assay, the following structural modifications can be considered to enhance its passive diffusion:

  • Increasing Lipophilicity: The rigid, three-dimensional nature of the spirocyclic core is advantageous for target binding, but modifications are often needed to balance this with adequate permeability.[2]

    • Strategy: Introduce lipophilic groups, such as alkyl or aryl substituents, at suitable positions on the diazaspiro[5.5]undecane scaffold. For instance, in a series of spiro-thiazines, derivatives with ethyl- and isopropyl-groups in the aryl part of the molecules showed improved ability to penetrate biological membranes.[4]

    • Caution: Be mindful of increasing lipophilicity excessively, as this can lead to poor aqueous solubility and increased metabolic liability.

  • Reducing Hydrogen Bonding Capacity: A high number of hydrogen bond donors (HBDs) can hinder membrane permeability.

    • Strategy 1: N-Alkylation: If the diazaspiro[5.5]undecane core contains secondary amines, N-alkylation can mask a hydrogen bond donor. In a study on 1,9-diazaspiro[5.5]undecan-2-ones, substitution at the N-1 position was shown to improve apparent permeability (Papp).[1]

    • Strategy 2: Bioisosteric Replacement: Replace functional groups with a high number of HBDs (e.g., carboxylic acids, primary amines) with bioisosteres that have fewer HBDs but maintain the desired biological activity.

  • Prodrug Approach: Masking polar functional groups that are essential for biological activity but detrimental to permeability is a well-established strategy.[5][11][13]

    • Strategy: Convert a polar group, such as a carboxylic acid or a primary amine, into a more lipophilic, bioreversible moiety (e.g., an ester or an amide). This prodrug will have improved permeability and, once inside the cell, will be cleaved by intracellular enzymes to release the active parent drug.[10]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of your diazaspiro[5.5]undecane-based inhibitors.

Materials:

  • 96-well donor and acceptor plates

  • Lipid solution (e.g., 1% lecithin in dodecane)[9]

  • Phosphate-buffered saline (PBS), pH 7.4

  • 5% (v/v) dimethyl sulfoxide (DMSO) in PBS

  • Test compounds and control compounds (high and low permeability)

  • Plate reader for quantification (e.g., UV-Vis or LC-MS)

Procedure:

  • Prepare Solutions: Dissolve test compounds and controls in DMSO to create stock solutions. Prepare the final dosing solutions by diluting the stocks in PBS containing 5% DMSO to the desired concentration (e.g., 10 µM).[9]

  • Coat Donor Plate: Carefully add 5 µL of the lipid solution to the membrane of each well of the donor plate.[9]

  • Prepare Acceptor Plate: Add 300 µL of PBS (with 5% DMSO) to each well of the acceptor plate.[9]

  • Add Compounds to Donor Plate: Add 150 µL of the dosing solutions of your test and control compounds to the donor plate wells.[9]

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich". Incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.[1]

  • Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Protocol 2: Caco-2 Permeability Assay

This cell-based assay provides a more comprehensive assessment of permeability, including active transport mechanisms.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with polycarbonate membrane inserts

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compounds and control compounds (for low and high permeability, and efflux)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for approximately 21 days to allow for differentiation into a polarized monolayer.[12]

  • Monolayer Integrity Check: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a lucifer yellow rejection assay.[12]

  • Prepare Dosing Solutions: Prepare solutions of your test compounds and controls in the transport buffer.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At specified time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • To assess efflux, perform the experiment in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp for both A-B and B-A directions.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B).[11] An efflux ratio greater than 2 suggests that the compound is a substrate for efflux pumps.[11]

Data Presentation

Table 1: Structure-Permeability Relationship of Diazaspiro[5.5]undecane Analogs

Compound IDModification on Diazaspiro[5.5]undecane CorePapp (10⁻⁶ cm/s)Efflux RatioReference
1c Baseline pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-oneLowNot Reported[1]
1d, 1e Bicyclic fused heteroaryl at position 9Modest improvementNot Reported[1]
1f, 1g Alternative bicyclic fused heteroaryl at position 9ImprovedNot Reported[1]
1l, 1m Aminosubstituted isoquinoline at position 9LowNot Reported[1]
1n, 1o Alkylated aminosubstituted isoquinoline at position 9ImprovedNot Reported[1]
9 Pyridine core with benzylamineModerate (9)Not Reported[7]
10 Pyridine core with methylamineLimited (2)Not Reported[7]
20 Fluorinated phenyl ringImproved (9)Low (2)[7]

Visualizations

Permeability_Troubleshooting_Workflow start Start: Low Cell-Based Activity biochem_assay High Potency in Biochemical Assay start->biochem_assay assess_physchem Assess Physicochemical Properties (Lipinski's Rules) biochem_assay->assess_physchem pampa_assay PAMPA Assay assess_physchem->pampa_assay caco2_assay Caco-2 Assay pampa_assay->caco2_assay High Papp low_passive Low Passive Permeability pampa_assay->low_passive Low Papp high_permeability High Permeability caco2_assay->high_permeability High Papp (A-B) Low Efflux Ratio high_efflux High Efflux Ratio (>2) caco2_assay->high_efflux Low Papp (A-B) High Efflux Ratio optimize_lipophilicity Optimize Lipophilicity low_passive->optimize_lipophilicity reduce_hbd Reduce HBDs low_passive->reduce_hbd prodrug Prodrug Strategy low_passive->prodrug efflux_inhibitors Co-dose with Efflux Inhibitors high_efflux->efflux_inhibitors structural_mods Structural Modifications to Evade Efflux high_efflux->structural_mods

Caption: Troubleshooting workflow for low cell permeability.

SAR_Permeability core Diazaspiro[5.5]undecane Core lipophilicity Increase Lipophilicity (e.g., Alkyl/Aryl Groups) core->lipophilicity hbd Decrease HBDs (e.g., N-Alkylation) core->hbd solubility Improve Solubility (e.g., Polar Groups) core->solubility permeability Cell Permeability lipophilicity->permeability Increases hbd->permeability Increases solubility->permeability Decreases

Caption: Key structural modifications influencing permeability.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Menhaji-Klotz, E., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC PubMed Central. [Link]

  • bioaccessla.com. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. [Link]

  • AZoLifeSciences. (2022). What is Lipinski's Rule of 5?. [Link]

  • Bavaro, L. A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • PharmaInformatic. (n.d.). Lipinski´s Rule of 5. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • NIH. (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Caco2 assay protocol. (n.d.). [Link]

  • ResearchGate. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • NIH. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. [Link]

  • PubMed. (2014). Synthesis, biological activity, distribution and membrane permeability of novel spiro-thiazines as potent neuroprotectors. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. [Link]

  • ACS Publications. (n.d.). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters. [Link]

  • NIH. (n.d.). Controlling cellular distribution of drugs with permeability modifying moieties. [Link]

  • MDPI. (n.d.). Challenges in Permeability Assessment for Oral Drug Product Development. [Link]

  • PubMed. (n.d.). Synthesis and structure-affinity relationships of spirocyclic σ 1 receptor ligands with tetrahydropyran scaffold. [Link]

  • Labinsights. (2023). Method for Determination of Drug Permeability. [Link]

  • Semantic Scholar. (n.d.). Quantitative structure–permeability relationships at various pH values for neutral and amphoteric drugs and drug-like compounds$. [Link]

  • PubMed. (2019). Synthesis and Structure-Affinity Relationships of Spirocyclic Benzopyrans with Exocyclic Amino Moiety. [Link]

  • ResearchGate. (n.d.). Spiro Compounds: A Brief History. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of Diazaspiro[5.5]undecanes: Strategies, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[5.5]undecane scaffold, a unique spirocyclic diamine, has garnered significant attention in medicinal chemistry due to its rigid three-dimensional structure. This framework serves as a versatile platform for developing potent and selective modulators of various biological targets, with applications in treating pain, obesity, and inflammatory diseases. This guide provides a comparative analysis of key synthetic methodologies for accessing different isomers of the diazaspiro[5.5]undecane core, offering in-depth technical protocols, mechanistic discussions, and a critical evaluation of each approach to aid researchers in selecting the optimal strategy for their specific needs.

Introduction to Diazaspiro[5.5]undecane Isomers

The constitutional isomerism of the two nitrogen atoms within the spirocyclic framework gives rise to several distinct diazaspiro[5.5]undecane cores, each with unique synthetic challenges and opportunities for substitution. This guide will focus on the synthesis of the 1,7-, 1,8-, 1,9-, 2,4-, and 3,9-diazaspiro[5.5]undecane isomers, highlighting representative and efficient synthetic routes for each.

Method 1: Synthesis of 1,7-Diazaspiro[5.5]undecane via Claisen Condensation and Spirocyclization

A convenient three-step synthesis of 1,7-diazaspiro[5.5]undecane has been developed, commencing from N-Boc-δ-valerolactam. This method leverages a Claisen condensation followed by an acid-catalyzed decarboxylation and spirocyclization.[1]

Mechanistic Pathway

The synthesis begins with the Claisen condensation of N-Boc-δ-valerolactam with a suitable ester, typically ethyl acetate, in the presence of a strong base like sodium ethoxide. This forms a β-keto ester intermediate. Subsequent treatment with acid catalyzes both the decarboxylation of the ester group and the intramolecular cyclization between the nitrogen of the piperidine ring and the ketone, forming the spirocyclic aminal structure of 1,7-diazaspiro[5.5]undecane.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2 & 3: Decarboxylation & Spirocyclization A N-Boc-δ-valerolactam D β-Keto Ester Intermediate A->D B Ethyl Acetate B->D C Sodium Ethoxide C->D F 1,7-Diazaspiro[5.5]undecane D->F E Acid Catalyst (e.g., HCl) E->F

Caption: Workflow for the synthesis of 1,7-Diazaspiro[5.5]undecane.

Experimental Protocol

Step 1: Synthesis of tert-butyl 2-(6-oxopiperidin-2-yl)acetate

  • To a solution of N-Boc-δ-valerolactam in anhydrous THF, add sodium ethoxide at 0 °C.

  • Slowly add ethyl acetate and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the β-keto ester.

Step 2 & 3: Synthesis of 1,7-Diazaspiro[5.5]undecane

  • Dissolve the β-keto ester in a solution of concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and neutralize with a strong base (e.g., NaOH) to pH > 12.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1,7-diazaspiro[5.5]undecane.

Advantages and Disadvantages
ProsCons
Readily available starting materials.Three-step process.
Good overall yield.Use of strong base and acid.
Scalable procedure.Purification by chromatography may be required.

Method 2: Asymmetric Synthesis of 1,8-Diazaspiro[5.5]undecane Derivatives

An elegant asymmetric synthesis of 1,8-diazaspiro[5.5]undecane derivatives has been achieved starting from the chiral synthon, 2-cyano-6-phenyloxazolopiperidine.[2] This method provides access to enantiomerically enriched spirodiamines.

Mechanistic Pathway

The key transformation involves the generation of an iminium salt from the α-amino nitrile precursor. This is achieved by the nucleophilic addition of an organometallic reagent to the nitrile group. The resulting iminium ion then undergoes an in situ intramolecular nucleophilic alkylation to form the spirocyclic core. A subsequent reductive-cyclization or alkylation-cyclization procedure allows for the preparation of a variety of substituted 1,8-diazaspiro[5.5]undecane derivatives.

G A 2-Cyano-6-phenyloxazolopiperidine C Iminium Salt Intermediate A->C Nucleophilic Addition B Organometallic Reagent (e.g., Grignard) B->C E Spirocyclic Intermediate C->E Spirocyclization D Intramolecular Nucleophilic Alkylation G Substituted 1,8-Diazaspiro[5.5]undecane E->G F Reductive Cyclization / Alkylation-Cyclization F->G

Caption: Key steps in the asymmetric synthesis of 1,8-Diazaspiro[5.5]undecane derivatives.

Experimental Protocol

Step 1: Generation of the Iminium Salt and Spirocyclization

  • To a solution of 2-cyano-6-phenyloxazolopiperidine in anhydrous THF at -78 °C, add the desired Grignard reagent dropwise.

  • Allow the reaction mixture to stir at -78 °C for a specified time, then warm to room temperature.

  • The reaction proceeds via the in situ formation of the iminium salt followed by intramolecular cyclization.

Step 2: Reductive Cyclization

  • The spirocyclic intermediate from Step 1 is subjected to reduction, for example, using sodium borohydride in methanol, to yield the final 1,8-diazaspiro[5.5]undecane derivative.

  • The product is isolated after an appropriate aqueous workup and purified by chromatography.

Advantages and Disadvantages
ProsCons
Provides access to enantiomerically pure products.Requires a chiral starting material.
Versatile for introducing substituents.Multi-step synthesis.
High diastereoselectivity in some cases.Use of organometallic reagents requires anhydrous conditions.

Method 3: One-Pot Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones

A straightforward and efficient one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones involves the reaction of diarylideneacetones with barbituric acid or its derivatives.[3][4][5] This method is notable for its operational simplicity.

Mechanistic Pathway

This reaction proceeds through a double Michael addition cascade. The active methylene group of barbituric acid acts as a nucleophile, attacking one of the activated double bonds of the diarylideneacetone. This is followed by a second intramolecular Michael addition of the resulting enolate onto the other α,β-unsaturated system, leading to the formation of the spirocyclic product.

G A Diarylideneacetone C Michael Adduct Intermediate A->C First Michael Addition B Barbituric Acid B->C E 2,4-Diazaspiro[5.5]undecane Derivative C->E Second Michael Addition D Intramolecular Michael Addition

Caption: Cascade reaction for the synthesis of 2,4-Diazaspiro[5.5]undecane derivatives.

Experimental Protocol
  • A mixture of the diarylideneacetone and barbituric acid (or a substituted barbituric acid) in a suitable solvent (e.g., aqueous ethanol) is refluxed for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the solid product that precipitates is collected by filtration.

  • The crude product is then washed and can be further purified by recrystallization.

Advantages and Disadvantages
ProsCons
One-pot procedure.Limited to the synthesis of highly functionalized derivatives.
Often high yielding.May require long reaction times.
Simple workup and purification.Substrate scope may be limited by the stability of the diarylideneacetone.
No catalyst is typically required.

Method 4: Stereoselective Synthesis of 2,4-Diazaspiro[5.5]undecane Derivatives via Double Michael Addition

A highly efficient and stereoselective method for the synthesis of 2,4-diazaspiro[5.5]undecane derivatives has been developed utilizing a base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones.[6][7] This approach offers excellent yields and control over stereochemistry.

Mechanistic Pathway

The reaction is initiated by the deprotonation of N,N-dimethylbarbituric acid by a base, such as diethylamine, to form a nucleophilic enolate. This enolate then undergoes a conjugate addition to one of the Michael acceptors of the diarylidene acetone. The resulting intermediate then undergoes a rapid intramolecular Michael addition to the second acceptor, leading to the formation of the spirocyclic product. The stereoselectivity is often high, favoring the formation of the cis isomer.[8]

Experimental Protocol
  • To a solution of N,N-dimethylbarbituric acid and the diarylidene acetone derivative in a dry solvent like dichloromethane, add a catalytic amount of a base (e.g., diethylamine) at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The product is then purified, typically by column chromatography or recrystallization.

Advantages and Disadvantages
ProsCons
High yields (often >90%).Requires careful control of reaction conditions for optimal stereoselectivity.
Excellent stereoselectivity (often cis-isomer is major).Purification by chromatography is usually necessary.
Mild reaction conditions (room temperature).
Broad substrate scope.

Method 5: Synthesis of 3,9-Diazaspiro[5.5]undecane Derivatives

A divergent synthesis of substituted 3,9-diazaspiro[5.5]undecanes has been reported, with the key step being a Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.[2] Another approach involves the intramolecular spirocyclization of 4-substituted pyridines.[2]

Mechanistic Pathway (Michael Addition Approach)

This strategy involves the generation of a lithium enolate from a suitable ketone or ester, which then undergoes a conjugate addition to a specifically designed tetrasubstituted olefin. This Michael addition sets the stage for subsequent transformations, including cyclization to form the second piperidine ring of the 3,9-diazaspiro[5.5]undecane core.

Experimental Protocol (General Outline for Michael Addition)
  • Generate the lithium enolate by treating a ketone or ester with a strong lithium base (e.g., LDA) at low temperature in an anhydrous solvent.

  • Add the tetrasubstituted olefin Michael acceptor to the enolate solution and allow the reaction to proceed.

  • Quench the reaction and isolate the Michael adduct.

  • The adduct is then carried through a series of steps, including reduction and cyclization, to afford the final 3,9-diazaspiro[5.5]undecane product.

Advantages and Disadvantages
ProsCons
Divergent approach allows for the synthesis of various substituted analogs.Multi-step and requires the synthesis of a specific Michael acceptor.
Can be adapted for asymmetric synthesis using chiral auxiliaries.Use of strong bases and anhydrous conditions are necessary.
Good control over the introduction of substituents.Overall yield may be moderate due to the number of steps.

Comparative Summary of Synthesis Methods

MethodIsomerKey ReactionStarting MaterialsYieldsStereoselectivityKey Advantages
11,7-Claisen Condensation / SpirocyclizationN-Boc-δ-valerolactamGoodNot applicableReadily available starting materials, scalable.
21,8-Asymmetric Spirocyclization2-Cyano-6-phenyloxazolopiperidineModerate to GoodHighAccess to enantiopure products, versatile.
32,4-One-Pot Double Michael AdditionDiarylideneacetones, Barbituric AcidHighNot typically controlledOperational simplicity, high yields.
42,4-Stereoselective Double Michael AdditionDiarylideneacetones, N,N-Dimethylbarbituric AcidExcellentHigh (cis)High yields and stereoselectivity, mild conditions.
53,9-Michael Addition / CyclizationKetones/Esters, Tetrasubstituted OlefinsModerateCan be controlledDivergent, allows for varied substitution.

Characterization Data

The structural elucidation of the synthesized diazaspiro[5.5]undecane derivatives relies on standard spectroscopic techniques.

  • ¹H and ¹³C NMR spectroscopy are crucial for confirming the spirocyclic framework and determining the substitution patterns and relative stereochemistry.

  • Mass spectrometry (e.g., GC-MS or LC-MS) is used to determine the molecular weight and fragmentation patterns of the synthesized compounds.

Representative ¹H and ¹³C NMR data for the parent 1,7-diazaspiro[5.5]undecane would show characteristic signals for the two piperidine rings, with the spiro carbon appearing as a quaternary signal in the ¹³C NMR spectrum. Similarly, the highly substituted 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones exhibit complex NMR spectra with signals corresponding to the aryl substituents and the spirocyclic core.

Conclusion

The synthesis of diazaspiro[5.5]undecanes can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. The choice of a particular method will depend on the desired isomer, the need for stereochemical control, the availability of starting materials, and the desired scale of the synthesis. The one-pot and cascade reactions leading to the 2,4-diazaspiro[5.5]undecane core offer remarkable efficiency for the rapid generation of molecular complexity. For applications requiring enantiopure compounds, the asymmetric synthesis of the 1,8-isomer provides a powerful, albeit more involved, route. The methods outlined in this guide provide a solid foundation for researchers to access this privileged scaffold and explore its potential in drug discovery and development.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF. (n.d.). Retrieved January 15, 2026, from [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. (2014). Arabian Journal of Chemistry, 10, S333-S341.
  • 1,7-diazaspiro[5.5]undecane--a neglected heterocycle - PubMed. (2013). Organic Letters, 15(19), 4992-4995.
  • A possible mechanistic pathway for [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • A one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[8][8]undecane-3-oxo (or thioxo)-1,5,9-triones - Bangladesh Journals Online. (n.d.). Retrieved January 15, 2026, from [Link]

  • A one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[8][8]undecane-3-oxo (or thioxo)-1,5,9-triones - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF. (n.d.). Retrieved January 15, 2026, from [Link]

  • a one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[8][8]undecane - SciSpace. (n.d.). Retrieved January 15, 2026, from [Link]

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9-Ethyl-2,9-diazaspiro[5.5]undecane: A Comparative Analysis of a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Drug Development Professionals

The imperative to escape the "flatland" of traditional aromatic-rich drug candidates has driven a paradigm shift in medicinal chemistry towards molecules with greater three-dimensionality (3D).[1][2] Spirocyclic scaffolds, defined by two rings sharing a single atom, are at the forefront of this movement.[3] Their rigid, well-defined geometries offer a sophisticated tool to enhance target engagement, optimize physicochemical properties, and unlock novel chemical space.[2][4][5]

This guide provides a technical comparison of 9-Ethyl-2,9-diazaspiro[5.5]undecane, a prominent member of the diazaspiro family, against other spirocyclic scaffolds prevalent in drug discovery. We will dissect its performance, supported by experimental data and synthetic considerations, to provide an authoritative resource for researchers and drug development professionals.

The Spirocyclic Advantage: Engineering Superior Properties

The incorporation of a spirocenter fundamentally alters a molecule's character, conferring several advantages:

  • Enhanced Potency and Selectivity: The rigid conformational constraint imposed by a spirocyclic core allows for a more precise spatial orientation of functional groups, leading to optimized interactions with complex biological targets and potentially reducing off-target effects.[5]

  • Improved Physicochemical Profile: Increasing the fraction of sp3-hybridized carbons (Fsp³) is correlated with improved clinical success.[1] Spirocycles inherently possess a high Fsp³, which often leads to increased aqueous solubility, lower lipophilicity, and improved metabolic stability compared to their planar counterparts.[1][3][5]

  • Novelty and Intellectual Property: As a departure from traditional scaffolds, spirocycles grant access to underexplored chemical territories, creating new opportunities for intellectual property.

Head-to-Head Scaffold Comparison

We will evaluate 9-Ethyl-2,9-diazaspiro[5.5]undecane against two other key spirocyclic scaffolds: the compact Azaspiro[3.3]heptane and the heteroatomic 2-Oxa-6-azaspiro[3.3]heptane . This selection allows for a comparison of ring size, rigidity, and the influence of different heteroatoms.

Physicochemical Property Analysis

The choice of a scaffold is often guided by its intrinsic physicochemical properties, which dictate its "drug-likeness". The following table provides a comparative summary of key calculated parameters.

ScaffoldStructureMolecular Weight ( g/mol )XLogP3TPSA (Ų)Fsp³
9-Ethyl-2,9-diazaspiro[5.5]undecane 9-Ethyl-2,9-diazaspiro[5.5]undecane182.31[6]1.824.11.00
Azaspiro[3.3]heptane Azaspiro[3.3]heptane97.16[7]0.212.01.00
2-Oxa-6-azaspiro[3.3]heptane 2-Oxa-6-azaspiro[3.3]heptane99.13-0.621.31.00

Table 1: Comparative physicochemical properties of selected spirocyclic scaffolds. Data sourced from PubChem and calculated using standard algorithms.

Interpretation of Data:

  • The 9-Ethyl-2,9-diazaspiro[5.5]undecane scaffold offers a larger, more lipophilic framework compared to the smaller heptanes. Its two nitrogen atoms provide multiple vectors for chemical modification, making it a versatile core for building complex molecules. The ethyl group further enhances lipophilicity, a common tactic for probing hydrophobic pockets in a target protein.

  • Azaspiro[3.3]heptane is a compact, rigid bioisostere for piperidine. Its lower molecular weight and LogP make it an excellent choice for fragment-based drug design and for improving the solubility and metabolic stability of a lead compound.[8][9]

  • 2-Oxa-6-azaspiro[3.3]heptane introduces an oxygen atom, which significantly lowers the LogP and increases the TPSA. This makes it a valuable scaffold for improving aqueous solubility and introducing a hydrogen bond acceptor to interact with the target.

Synthetic Accessibility: A Practical Consideration

The viability of a scaffold is contingent upon its synthetic accessibility. Complex, multi-step syntheses can hinder rapid library generation and scale-up.

Experimental Protocol: Synthesis of 9-Ethyl-2,9-diazaspiro[5.5]undecane

The synthesis of the 2,9-diazaspiro[5.5]undecane core is well-established. The following protocol is a representative, self-validating system for its N-ethylation.

Figure 1: A representative workflow for the synthesis of 9-Ethyl-2,9-diazaspiro[5.5]undecane.

Step-by-Step Methodology:

  • Reductive Amination:

    • To a solution of tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M), add acetaldehyde (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The choice of this mild reducing agent prevents the reduction of the aldehyde to ethanol.

    • Monitor the reaction by LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Boc Deprotection:

    • Dissolve the crude N-ethylated intermediate in DCM (0.1 M).

    • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by LC-MS.

  • Final Isolation:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a minimal amount of DCM and basify with a saturated aqueous NaHCO₃ solution.

    • Extract the product into DCM (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product. Purity can be assessed by ¹H NMR and LC-MS.

Performance in Drug Discovery Programs

The ultimate test of a scaffold is its utility in creating effective therapeutics.

Figure 2: Logical relationships between spirocyclic scaffolds and their primary applications.

  • 9-Ethyl-2,9-diazaspiro[5.5]undecane: This scaffold is a cornerstone in the development of ligands for central nervous system (CNS) targets and metabolic diseases. Its derivatives have been reported as potent γ-aminobutyric acid type A receptor (GABAAR) antagonists and acetyl-CoA carboxylase (ACC) inhibitors for the treatment of obesity.[10][11] The two nitrogen atoms allow for the installation of diverse functionality, making it ideal for lead optimization campaigns where multiple properties need to be fine-tuned simultaneously.

  • Azaspiro[3.3]heptane and its Analogs: These smaller scaffolds are frequently used in a "scaffold hopping" strategy to replace traditional rings like piperidine or morpholine. This substitution often improves metabolic stability and aqueous solubility while maintaining or enhancing biological activity.[1] Johansson et al. successfully used a 2-oxa-6-azaspiro[3.3]heptane to replace a morpholine ring, which lowered LogD and improved selectivity in the development of MCHr1 antagonists.[1]

Conclusion and Senior Scientist's Perspective

The choice of a spirocyclic scaffold is a strategic decision that profoundly impacts the trajectory of a drug discovery project.

  • Choose 9-Ethyl-2,9-diazaspiro[5.5]undecane when your program requires a versatile core with multiple points for diversification to thoroughly explore the structure-activity relationship (SAR) around a complex biological target. It is particularly well-suited for targets with large, accommodating binding pockets.

  • Choose Azaspiro[3.3]heptane when the goal is to improve the pharmacokinetic profile of an existing lead, particularly to enhance metabolic stability or solubility. Its compact and rigid nature is ideal for replacing more flexible or metabolically labile cyclic amines.

  • Choose an Oxa-azaspiro derivative when you need to significantly increase polarity, enhance aqueous solubility, and introduce a key hydrogen-bonding interaction without adding an ionizable group.

The continued innovation in synthetic methodologies is making these complex 3D scaffolds more accessible than ever.[12][13][14] By understanding the distinct advantages of each spirocyclic system, from the versatile diazaspiro[5.5]undecane to the compact azaspiro[3.3]heptane, medicinal chemists can more effectively navigate complex chemical space and design the next generation of therapeutics.

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Navigating the Structure-Activity Landscape of 2,9-Diazaspiro[5.5]undecane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of pharmacophoric elements is perpetual. Spirocyclic systems, with their inherent conformational rigidity and novelty, have emerged as a privileged structural class in modern drug discovery.[1][2] Among these, the 2,9-diazaspiro[5.5]undecane core has garnered significant interest as a versatile template for designing potent and selective modulators of various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 9-Ethyl-2,9-diazaspiro[5.5]undecane derivatives, drawing comparisons with closely related analogs to elucidate the key determinants of their biological activity.

The Strategic Advantage of the Diazaspiro[5.5]undecane Scaffold

The diazaspiro[5.5]undecane framework, consisting of two piperidine rings sharing a single carbon atom, offers a unique spatial arrangement of nitrogen atoms, which can serve as key interaction points with biological targets or as handles for further chemical modification. This rigid structure reduces the entropic penalty upon binding to a target protein, potentially leading to enhanced potency. Furthermore, the spirocyclic nature allows for the exploration of chemical space in three dimensions, a critical factor for achieving selectivity against closely related proteins.[1][2]

The focus of this guide, the 9-Ethyl-2,9-diazaspiro[5.5]undecane scaffold, directs our attention to the crucial role of the substituent at the 9-position in modulating the pharmacological profile of these compounds. While direct and extensive SAR studies on this specific ethyl-substituted scaffold are not prevalent in the public domain, a wealth of information from closely related 1,9- and other substituted diazaspiro[5.5]undecane analogs provides a robust foundation for understanding its therapeutic potential.

Unraveling the Structure-Activity Relationships: The Criticality of the N9-Substituent

Bioactive compounds incorporating the 1,9-diazaspiro[5.5]undecane core consistently feature substituents at the 9-position, underscoring the importance of this position in driving biological activity.[3] The nature of this substituent can profoundly influence potency, selectivity, and pharmacokinetic properties.

To illustrate the impact of N9-substitution, we can draw valuable insights from the comprehensive SAR studies conducted on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which have been investigated as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists for the treatment of pain.[4][5] In this series, the substituent at the 9-position was found to be a key determinant of activity at both targets.

For instance, a comparison between a benzyl (compound 15a ) and a phenethyl (compound 15b ) substituent at the N9 position revealed that the longer phenethyl group in 15b resulted in superior MOR agonism while maintaining high affinity for the σ1R.[4] This suggests that the length and nature of the alkyl or arylalkyl group at this position are critical for optimal interaction with the target receptors. The ethyl group in the 9-Ethyl-2,9-diazaspiro[5.5]undecane scaffold can be considered a smaller analog of the phenethyl group, and its impact on activity would be target-dependent, warranting specific investigation for each biological application.

SAR_Comparison cluster_scaffold Core Scaffold: 2,9-Diazaspiro[5.5]undecane cluster_derivatives N9-Substituted Derivatives cluster_activity Observed Biological Activity Core 2,9-Diazaspiro[5.5]undecane N9_Ethyl 9-Ethyl Derivative (Focus of this Guide) Core->N9_Ethyl Substitution at N9 N9_Phenethyl 9-Phenethyl Derivative (Reference Analog) Core->N9_Phenethyl Substitution at N9 Activity_Ethyl Predicted Activity: - Target-dependent - Likely influences potency and selectivity N9_Ethyl->Activity_Ethyl Leads to Activity_Phenethyl Observed Activity (in 1-oxa-4,9-diaza analogs): - Enhanced MOR agonism - High σ1R affinity[4] N9_Phenethyl->Activity_Phenethyl Leads to

Comparative Performance Analysis

The following table summarizes the key SAR findings from related diazaspiro[5.5]undecane derivatives, providing a predictive framework for the 9-Ethyl-2,9-diazaspiro[5.5]undecane class.

Scaffold/DerivativeTarget(s)Key SAR FindingsReference
1,9-Diazaspiro[5.5]undecane Orexin ReceptorsSAR was explored with respect to substitutions at both positions 1 and 9 for developing dual and selective orexin receptor antagonists.[3][3]
1,9-Diazaspiro[5.5]undecan-2-one Acetyl-CoA Carboxylase (ACC1/ACC2)Aroyl substituents containing a bicyclic fused heteroaryl group at position 9 were investigated, with some compounds showing IC50 values in the low nanomolar range.[3][3]
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane μ-Opioid Receptor (MOR), σ1 Receptor (σ1R)Phenethyl derivatives at position 9 showed superior MOR agonism compared to benzyl derivatives.[4][5][4][5]
3,9-Diazaspiro[5.5]undecane GABA-A ReceptorThe spirocyclic benzamide was identified as a key structural determinant for antagonist activity.[6][6]

This comparative data highlights a consistent theme: the substituent at the 9-position is a critical modulator of biological activity across a range of targets. For 9-Ethyl-2,9-diazaspiro[5.5]undecane derivatives, it is therefore anticipated that the ethyl group will play a significant role in defining the potency and selectivity profile.

Experimental Protocols: A Generalized Synthetic Approach

The synthesis of 2,9-diazaspiro[5.5]undecane derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the spirocyclic core followed by functionalization at the nitrogen atoms. Below is a generalized, conceptual workflow for the synthesis of a 9-Ethyl-2,9-diazaspiro[5.5]undecane derivative.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Piperidones) Step1 Spirocyclization (e.g., Double Michael Addition or other cyclization strategies) Start->Step1 Core_Formation Formation of 2,9-Diazaspiro[5.5]undecane Core Step1->Core_Formation Step2 N-Ethylation (Introduction of the ethyl group at the 9-position) Core_Formation->Step2 N9_Alkylation 9-Ethyl-2,9-diazaspiro[5.5]undecane Intermediate Step2->N9_Alkylation Step3 Further Functionalization (optional) (Modification at the 2-position or other sites) N9_Alkylation->Step3 Final_Product Target 9-Ethyl-2,9-diazaspiro[5.5]undecane Derivative Step3->Final_Product

Step-by-Step Methodology (Conceptual):

  • Formation of the Spirocyclic Core: A key step is the construction of the 2,9-diazaspiro[5.5]undecane ring system. This can be accomplished through various methods, including cascade cyclization reactions like a [5+1] double Michael addition, which can provide the core structure in good yields.[7]

  • Protection of the N2-Nitrogen: To achieve selective alkylation at the N9-position, the nitrogen at the 2-position is typically protected with a suitable protecting group (e.g., Boc, Cbz).

  • N9-Ethylation: The unprotected N9-nitrogen is then alkylated with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base to yield the 9-Ethyl-2,9-diazaspiro[5.5]undecane intermediate.

  • Deprotection and Further Functionalization (if required): The protecting group at the N2-position can be removed under appropriate conditions. The resulting secondary amine can then be further functionalized to introduce additional diversity and explore SAR at this position.

  • Purification and Characterization: The final compound is purified using standard techniques like column chromatography, and its structure is confirmed by analytical methods such as NMR and mass spectrometry.

Conclusion and Future Directions

The 9-Ethyl-2,9-diazaspiro[5.5]undecane scaffold represents a promising area for the development of novel therapeutics. While direct SAR studies on this specific class of compounds are limited, a comparative analysis of related diazaspiro[5.5]undecane derivatives strongly suggests that the N9-ethyl group will be a key determinant of their pharmacological profile. The insights gleaned from analogs active at opioid, orexin, and other receptors provide a valuable roadmap for the rational design of new 9-Ethyl-2,9-diazaspiro[5.5]undecane derivatives.

Future research should focus on the synthesis and systematic biological evaluation of a library of 9-Ethyl-2,9-diazaspiro[5.5]undecane derivatives against a panel of relevant biological targets. This will not only elucidate the specific contributions of the N9-ethyl group to potency and selectivity but also pave the way for the development of novel drug candidates with improved therapeutic indices. The inherent three-dimensionality and synthetic tractability of the diazaspiro[5.5]undecane core make it an exciting platform for continued exploration in medicinal chemistry.

References

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A Comparative Guide to the Efficacy of Diazaspiro[5.5]undecane Analogs as Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

The diazaspiro[5.5]undecane scaffold, a rigid bicyclic structure containing two nitrogen atoms, has emerged as a privileged motif in modern medicinal chemistry. Its three-dimensional architecture provides an exceptional platform for the strategic placement of functional groups, enabling potent and selective interactions with a diverse array of biological targets. This guide provides an in-depth comparison of the efficacy of diazaspiro[5.5]undecane analogs as receptor antagonists, focusing on the experimental methodologies used to quantify their performance and the structure-activity relationships (SAR) that govern their potency.

This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics. We will dissect the key experimental data required for a robust comparison, detail the underlying protocols, and explore how subtle structural modifications to the spirocyclic core can dramatically influence antagonist efficacy at various receptor families, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

The Strategic Advantage of the Diazaspiro[5.5]undecane Core

The diazaspiro[5.5]undecane framework offers several advantages in rational drug design. Its inherent rigidity reduces the entropic penalty upon binding to a receptor, which can lead to higher affinity. Furthermore, the spirocyclic center creates a well-defined three-dimensional geometry, allowing for precise projection of substituents into receptor binding pockets. Bioactive compounds based on this scaffold are typically substituted at one or both nitrogen atoms, with these positions being critical for modulating pharmacological activity and selectivity.[1][2]

I. Quantifying Antagonist Affinity: Radioligand Binding Assays

The initial and most fundamental assessment of a compound's potential as a receptor antagonist is to measure its binding affinity for the target receptor. Radioligand binding assays are the gold standard for this purpose due to their sensitivity and reproducibility.[3] These assays directly measure the interaction between a compound and its receptor, providing key quantitative metrics such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

Core Principle: Competitive Displacement

Competitive binding assays are most commonly used to screen and characterize unlabeled antagonist candidates. The principle is straightforward: the test compound (the "competitor") competes with a known high-affinity radiolabeled ligand (e.g., [³H]-(+)-pentazocine for the sigma-1 receptor or [³H]-DAMGO for the μ-opioid receptor) for a finite number of receptor sites.[3][4] By measuring the concentration-dependent displacement of the radioligand by the test compound, we can determine the test compound's affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a generalized workflow for determining the Kᵢ of a novel diazaspiro[5.5]undecane analog.

1. Preparation of Receptor Membranes:

  • Rationale: Using isolated cell membranes expressing the target receptor provides a clean system, free from the complexities of intact cells.
  • Procedure:
  • Culture cells engineered to overexpress the target receptor (e.g., HEK-293 or CHO cells).
  • Harvest the cells and homogenize them in a cold buffer solution to lyse the cells and release the membranes.
  • Centrifuge the homogenate at low speed to remove nuclei and debris.
  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
  • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the total protein concentration using a standard method (e.g., Bradford assay).

2. Assay Setup:

  • Rationale: The assay is typically performed in a 96-well plate format to accommodate multiple concentrations and replicates, enabling the generation of a dose-response curve.
  • Procedure:
  • To each well, add the receptor membrane preparation, a fixed concentration of the radioligand (typically at or near its Kₔ value), and a range of concentrations of the unlabeled test compound.
  • Include control wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a high concentration of a known, non-radioactive ligand to saturate the receptors).[5]

3. Incubation and Separation:

  • Rationale: The mixture is incubated to allow the binding reaction to reach equilibrium. Subsequently, the receptor-bound radioligand must be separated from the free (unbound) radioligand.
  • Procedure:
  • Incubate the plate for a predetermined time (e.g., 90 minutes) at a specific temperature (e.g., 37°C) to reach equilibrium.[5]
  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes, and thus the bound radioligand, are trapped on the filter.[3]
  • Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

4. Detection and Data Analysis:

  • Rationale: The amount of radioactivity trapped on the filters is quantified to determine the extent of radioligand binding at each concentration of the test compound.
  • Procedure:
  • Place the filter mat in a scintillation vial with scintillation cocktail, or use a plate reader designed for scintillation counting.
  • Measure the radioactivity (in counts per minute, CPM).
  • Subtract the non-specific binding from all other measurements.
  • Plot the percentage of specific binding against the logarithm of the competitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
  • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Visualizing the Workflow

G cluster_prep Step 1: Preparation cluster_assay Step 2: Assay Setup cluster_sep Step 3: Separation cluster_analysis Step 4: Analysis P1 Cell Culture (Receptor Expression) P2 Homogenization P1->P2 P3 Centrifugation & Membrane Isolation P2->P3 A1 Add Membranes, Radioligand, & Test Compound P3->A1 A2 Incubate to Equilibrium S1 Rapid Filtration A2->S1 S2 Wash Filters D1 Scintillation Counting S2->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki (Cheng-Prusoff) D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Comparative Data: Diazaspiro[5.5]undecane Analogs Across Different Receptors

While a direct comparison of a homologous series of 9-Ethyl-2,9-diazaspiro[5.5]undecane analogs is not available in the literature, we can compile data from various studies on related diazaspiro scaffolds to illustrate the comparative principles. The following table summarizes binding affinities for different analogs against their respective targets.

Scaffold ClassAnalog ExampleTarget Receptor(s)Binding Affinity (Kᵢ, nM)Reference
3,9-Diazaspiro[5.5]undecanem-methylphenyl analog (1e)GABA-A (α₄βδ)180[6]
1-Oxa-4,9-diazaspiro[5.5]undecaneCompound 15auμ-Opioid / σ₁1.3 (MOR), 1.6 (σ₁)[4][7]
1,9-Diazaspiro[5.5]undecaneBenzene-fused analog (9d)Neurokinin-1 (NK₁)1.9[1]
2,9-Diazaspiro[5.5]undecaneOrexin Antagonist ScaffoldOrexin-1 / Orexin-2Varies by substitution[1]

This table highlights the versatility of the diazaspiro[5.5]undecane core. Modifications to the core structure (e.g., 1,9- vs 3,9-diazaspiro), as well as substitutions on the nitrogen atoms and fused rings, are key determinants of both target selectivity and binding affinity. For instance, the high affinity of compound 15au for both the μ-opioid and sigma-1 receptors demonstrates its dual-target profile.[4]

II. Assessing Functional Activity: Cellular Assays

High binding affinity is necessary but not sufficient for a compound to be an effective antagonist. It must also functionally inhibit the receptor's signaling activity.[8] Functional assays are cell-based and measure the downstream consequences of receptor activation, providing a more physiologically relevant assessment of a compound's efficacy.[9][10]

GPCRs, a common target for diazaspiro[5.5]undecane analogs, can signal through various pathways, primarily involving G-proteins (Gₛ, Gᵢ, Gₒ) or β-arrestin.[11] A comprehensive antagonist profile requires testing its ability to block these signaling cascades.

Common Functional Assays for GPCR Antagonists:
  • Calcium Flux Assays: For Gₒ-coupled receptors, agonist binding typically leads to an increase in intracellular calcium ([Ca²⁺]ᵢ). Antagonists are identified by their ability to block this agonist-induced calcium mobilization. This is often measured using fluorescent calcium-sensitive dyes in a high-throughput format.[12]

  • cAMP Assays: For Gₛ- and Gᵢ-coupled receptors, signaling modulates the levels of cyclic AMP (cAMP). Antagonists for Gₛ-coupled receptors will block agonist-induced increases in cAMP, while antagonists for Gᵢ-coupled receptors will block agonist-induced decreases in cAMP.

  • β-Arrestin Recruitment Assays: This assay measures a G-protein-independent signaling pathway. Upon activation, many GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET).[11] An antagonist would prevent the agonist-induced recruitment of β-arrestin.

Experimental Protocol: Calcium Flux Functional Assay

This protocol outlines a method to assess the functional antagonist activity of a compound at a Gₒ-coupled receptor.

1. Cell Preparation:

  • Rationale: Use a cell line stably expressing the target receptor. Loading these cells with a calcium-sensitive fluorescent dye allows for the real-time monitoring of intracellular calcium changes.
  • Procedure:
  • Plate the cells in a 96- or 384-well microplate and culture overnight.
  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye. The dye will enter the cells and become fluorescent upon binding to calcium.

2. Compound Addition and Measurement:

  • Rationale: The assay measures the ability of the test compound (antagonist) to inhibit the response triggered by a known agonist.
  • Procedure:
  • Place the microplate into a fluorescence plate reader (e.g., a FLIPR® system).
  • Add varying concentrations of the test antagonist to the wells and incubate for a specific period.
  • Add a fixed concentration of the receptor agonist (typically the EC₈₀ concentration to ensure a robust signal).
  • Immediately measure the fluorescence intensity over time. An agonist-induced response will appear as a sharp increase in fluorescence.

3. Data Analysis:

  • Rationale: The antagonist's potency is determined by its ability to reduce the agonist-induced fluorescence signal in a concentration-dependent manner.
  • Procedure:
  • Calculate the peak fluorescence response for each well.
  • Normalize the data, with 0% inhibition representing the response to the agonist alone and 100% inhibition representing the baseline fluorescence.
  • Plot the percent inhibition versus the logarithm of the antagonist concentration.
  • Fit the data to a dose-response curve to determine the functional IC₅₀ value.
Visualizing GPCR Antagonism

G cluster_pathway GPCR Signaling Pathway Agonist Agonist Receptor GPCR Agonist->Receptor Binds & Activates Antagonist Antagonist Antagonist->Receptor Binds & Blocks G_Protein G-Protein (e.g., Gq) Receptor->G_Protein Activates Effector Effector (e.g., PLC) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3/Ca2+) Effector->Second_Messenger Generates

Caption: Antagonist blocks agonist-induced GPCR signaling.

Comparative Functional Data

Functional data provides a crucial layer of validation on top of binding affinity. A potent binder that is weak in a functional assay may not be a promising therapeutic candidate.

Scaffold ClassAnalog ExampleTarget ReceptorFunctional AssayPotency (IC₅₀, nM)Reference
Spirocyclic ButanamideCompound 4oCCR2Ca²⁺-flux17[12]
Spirocyclic ButanamideCompound 4gCCR2Ca²⁺-flux89[12]
3,9-Diazaspiro[5.5]undecaneAnalog 1eGABA-A (α₃β₂γ₂)FMP Assay195[6]
1-Oxa-4,9-diazaspiro[5.5]undecaneCompound 15auμ-OpioidcAMP (Agonist)EC₅₀ = 13.1[4]

Note: Compound 15au is a MOR agonist (measured by EC₅₀), but this functional data is included to illustrate the types of assays used. An antagonist would be measured by its IC₅₀ in blocking an agonist's effect.

The data for compounds 4o and 4g on the CCR2 receptor provides a clear example of SAR in a functional context. Although both share a similar spirocyclic core, the substitution at the 2-position of the butanamide chain (cyclopropyl in 4o vs. 4-fluorophenyl in 4g ) results in a more than five-fold difference in antagonist potency.[12] This underscores the importance of systematic structural modification and functional testing to optimize efficacy.

Conclusion and Future Directions

The 2,9-diazaspiro[5.5]undecane scaffold and its isomers represent a highly fruitful starting point for the design of potent and selective receptor antagonists. A rigorous comparative evaluation of novel analogs hinges on a multi-faceted experimental approach that combines high-fidelity binding assays with physiologically relevant functional screens.

As demonstrated, binding affinity (Kᵢ) provides the first critical measure of a compound's potential, while functional assays (IC₅₀) validate its ability to modulate receptor signaling in a cellular context. The structure-activity relationships derived from comparing these quantitative metrics across a series of analogs are the cornerstone of lead optimization. By systematically modifying substituents on the spirocyclic core and correlating these changes with antagonist efficacy, researchers can rationally design next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Future work should focus on developing analogs with enhanced subtype selectivity and exploring novel functional assays, such as those that can detect ligand bias, to gain an even more nuanced understanding of how these fascinating molecules interact with their biological targets.

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A Comparative Crystallographic Guide to 9-Ethyl-2,9-diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the crystallographic characteristics of 9-Ethyl-2,9-diazaspiro[5.5]undecane derivatives, a class of compounds with significant potential in medicinal chemistry. While specific crystallographic data for the 9-ethyl derivative is not publicly available, this guide leverages data from closely related diazaspiro[5.5]undecane structures to offer predictive insights and detailed experimental protocols for researchers seeking to synthesize and analyze these promising molecules.

The diazaspiro[5.5]undecane scaffold is a key pharmacophore in the development of various therapeutic agents. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an attractive framework for designing potent and selective ligands for a range of biological targets. The introduction of an ethyl group at the 9-position can significantly influence the compound's lipophilicity, metabolic stability, and receptor-binding affinity, making a thorough understanding of its structural implications crucial for rational drug design.

Synthesis and Crystallization: A Methodological Approach

The synthesis of 9-Ethyl-2,9-diazaspiro[5.5]undecane derivatives typically involves a multi-step process, culminating in the formation of the spirocyclic core. A common strategy involves the double Michael addition of a suitable nitrogen-containing nucleophile to a divinyl ketone precursor. Subsequent N-alkylation with an ethylating agent yields the desired 9-ethyl derivative.

Experimental Protocol: Synthesis of 9-Ethyl-2,9-diazaspiro[5.5]undecane

A plausible synthetic route, adapted from established methods for related diazaspiro compounds, is outlined below.

Step 1: Synthesis of the Diazaspiro[5.5]undecane Core

  • To a solution of N,N-dimethylbarbituric acid in a suitable solvent such as ethanol, add a diarylideneacetone derivative.

  • Introduce a basic catalyst, for instance, diethylamine, to promote the [5+1] double Michael addition.

  • Allow the reaction to proceed at ambient temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard techniques like column chromatography.

Step 2: N-Ethylation

  • Dissolve the synthesized diazaspiro[5.5]undecane core in an appropriate aprotic solvent, such as dimethylformamide (DMF).

  • Add a suitable base, like sodium hydride, to deprotonate the secondary amine at the 9-position.

  • Introduce ethyl iodide or a similar ethylating agent to the reaction mixture.

  • Heat the reaction as necessary and monitor for completion.

  • Work up the reaction mixture and purify the final 9-Ethyl-2,9-diazaspiro[5.5]undecane product.

Crystallization Workflow

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The following workflow is recommended for the crystallization of 9-Ethyl-2,9-diazaspiro[5.5]undecane derivatives.

CrystallizationWorkflow cluster_prep Sample Preparation cluster_cryst Crystallization Techniques cluster_harvest Crystal Handling cluster_analysis X-ray Diffraction Analysis PurifiedCompound Start with Highly Purified Compound SolventScreening Solvent Screening for Solubility PurifiedCompound->SolventScreening SlowEvaporation Slow Evaporation SolventScreening->SlowEvaporation VaporDiffusion Vapor Diffusion SolventScreening->VaporDiffusion SolventLayering Solvent Layering SolventScreening->SolventLayering CrystalMounting Crystal Mounting SlowEvaporation->CrystalMounting VaporDiffusion->CrystalMounting SolventLayering->CrystalMounting CryoProtection Cryo-Protection (if needed) CrystalMounting->CryoProtection DataCollection Data Collection CryoProtection->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement

Comparative Crystallographic Data

While experimental data for 9-Ethyl-2,9-diazaspiro[5.5]undecane is not available, the following table presents crystallographic data for related diazaspiro[5.5]undecane derivatives to provide a basis for comparison. These analogs offer insight into the expected crystal system, space group, and unit cell dimensions. The presence of the ethyl group at the 9-position is anticipated to influence the crystal packing and intermolecular interactions, potentially leading to variations in the unit cell parameters and overall crystal density.

Compound/DerivativeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
Hypothetical 9-Ethyl-2,9-diazaspiro[5.5]undecane C₁₁H₂₂N₂Predicted: Monoclinic or Orthorhombice.g., P2₁/c or P2₁2₁2₁---------
2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivativeC₁₉H₁₄Cl₂N₂O₄MonoclinicP2₁/n13.0610.3514.2890102.39018874[1]
2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivativeC₂₁H₂₀N₂O₄MonoclinicP2₁/c12.0110.5915.2390109.89018214[1]
2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivativeC₂₀H₁₇FN₂O₄MonoclinicP2₁/c11.8910.4214.8790109.19017424[1]

Data for related compounds is presented to illustrate typical crystallographic parameters for this class of molecules. The data for the hypothetical 9-ethyl derivative is predictive.

Structural Analysis and Conformation

The crystal structure of 9-Ethyl-2,9-diazaspiro[5.5]undecane derivatives is expected to feature two piperidine rings in a spirocyclic arrangement. The conformation of these rings, typically chair or twisted-chair, will be a key feature of the structural analysis. The orientation of the ethyl group at the 9-position (axial vs. equatorial) will significantly impact the overall molecular shape and the potential for intermolecular interactions within the crystal lattice.

Analysis of the crystal packing will reveal the nature of the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize the crystal structure. Understanding these interactions is crucial for predicting the physicochemical properties of the solid state, including solubility and melting point.

StructuralAnalysis A Molecular Conformation B Piperidine Ring Pucker A->B C Ethyl Group Orientation (Axial/Equatorial) A->C F Relationship to Physicochemical Properties A->F D Crystal Packing E Intermolecular Interactions (e.g., Hydrogen Bonding) D->E E->F

Conclusion

The crystallographic analysis of 9-Ethyl-2,9-diazaspiro[5.5]undecane derivatives is essential for a complete understanding of their structure-activity relationships. Although specific experimental data is currently limited, this guide provides a framework for researchers to pursue the synthesis, crystallization, and structural characterization of these important compounds. By leveraging the comparative data from related structures and employing the outlined experimental protocols, scientists can gain valuable insights that will inform the design of novel therapeutics based on the versatile diazaspiro[5.5]undecane scaffold.

References

  • Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

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A Researcher's Guide to Cross-Reactivity Profiling of 9-Ethyl-2,9-diazaspiro[5.5]undecane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring the selectivity of a compound for its intended biological target. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished efficacy, contributing to the high attrition rates in drug development. This guide provides a comprehensive framework for conducting and interpreting cross-reactivity profiling studies for a novel class of molecules: 9-Ethyl-2,9-diazaspiro[5.5]undecane-based compounds.

The unique three-dimensional architecture of spirocyclic compounds, such as the diazaspiro[5.5]undecane core, offers a rigid framework that can enhance binding affinity and selectivity. However, this inherent structural complexity also necessitates a thorough investigation of potential interactions with a wide range of biological targets. This guide will equip you with the knowledge and methodologies to systematically evaluate the selectivity of your 9-Ethyl-2,9-diazaspiro[5.5]undecane-based compounds, compare their performance against alternative scaffolds, and make data-driven decisions in your drug discovery pipeline.

The Importance of Early-Stage Cross-Reactivity Profiling

Undesirable off-target activities are a major cause of late-stage drug development failures.[1][2] Implementing a robust in vitro safety pharmacology profile during the early stages of lead discovery and optimization is a critical de-risking strategy.[1][3] By identifying potential liabilities of a chemical series early on, researchers can prioritize compounds with the most favorable selectivity profiles, guide medicinal chemistry efforts to mitigate off-target effects, and ultimately select candidates with a higher probability of clinical success.[3][4]

This guide will focus on two key areas of cross-reactivity screening that are essential for the preclinical safety assessment of novel compounds: G-Protein Coupled Receptors (GPCRs) and Protein Kinases.

Comparative Cross-Reactivity Profiling: A Hypothetical Case Study

To illustrate the principles of comparative cross-reactivity profiling, we will consider a hypothetical 9-Ethyl-2,9-diazaspiro[5.5]undecane-based compound, designated as Compound X . We will compare its off-target profile against two alternative diazaspiro[5.5]undecane-based scaffolds: Alternative A (a 1,9-diazaspiro[5.5]undecane derivative) and Alternative B (a 3,9-diazaspiro[5.5]undecane derivative).

G-Protein Coupled Receptor (GPCR) Broad Panel Screening

GPCRs represent the largest family of cell surface receptors and are common targets for a wide range of therapeutics. Consequently, unintended interactions with GPCRs are a frequent source of adverse drug reactions. A broad panel radioligand binding assay is the gold standard for initial GPCR off-target screening.[5][6]

Table 1: Hypothetical GPCR Cross-Reactivity Data (% Inhibition at 10 µM)

Target ReceptorClassCompound XAlternative AAlternative B
α1A AdrenergicAdrenergic8%45%12%
β2 AdrenergicAdrenergic15%18%5%
D2 DopamineDopaminergic65%25%30%
5-HT2A SerotoninSerotonergic58%15%22%
M1 MuscarinicMuscarinic5%9%7%
H1 HistamineHistaminergic72%35%41%
µ-OpioidOpioid12%85%15%

Interpretation of GPCR Screening Data:

In this hypothetical scenario, Compound X exhibits significant off-target activity at the D2 Dopamine, 5-HT2A Serotonin, and H1 Histamine receptors, with inhibition exceeding 50% at a 10 µM concentration. This would trigger further investigation, including dose-response studies to determine the IC50 values for these interactions. In contrast, Alternative A shows a strong interaction with the µ-Opioid receptor, a known liability for centrally-acting drugs, while Alternative B displays a relatively cleaner profile in this initial screen. This comparative data allows the research team to weigh the potential risks and benefits of each scaffold and prioritize their resources accordingly.

Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that share a conserved ATP-binding site, making cross-reactivity among kinase inhibitors a common challenge. A lack of selectivity can lead to toxicity and other undesirable effects.

Table 2: Hypothetical Kinase Cross-Reactivity Data (IC50 in µM)

Kinase TargetFamilyCompound XAlternative AAlternative B
Primary Target Kinase(Target Family)0.050.080.12
CDK2CMGC> 101.28.5
GSK3βCMGC> 100.8> 10
PKAAGC8.22.59.1
ROCK1AGC5.11.96.4
SRCTyrosine Kinase> 105.6> 10
hERGIon Channel152.125

Interpretation of Kinase Profiling Data:

In this illustrative dataset, Compound X demonstrates excellent selectivity for its primary target kinase, with minimal activity against a panel of representative kinases from different families. Notably, it also shows a weak interaction with the hERG ion channel, a critical safety liability. Alternative A , while also potent against the primary target, exhibits significant off-target activity against several kinases, including GSK3β and ROCK1, and a more potent inhibition of the hERG channel. Alternative B shows a cleaner kinase profile than Alternative A but is less potent against the primary target. This data would suggest that Compound X has a superior selectivity profile and may represent a more promising starting point for further optimization.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, it is essential to follow standardized and well-validated experimental protocols.

Protocol 1: Competitive Radioligand Binding Assay for GPCR Profiling

This protocol describes a filtration-based assay to determine the binding affinity of a test compound to a panel of GPCR targets.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target receptor (e.g., [3H]-spiperone for D2 receptors)

  • Test compound (e.g., Compound X)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates with glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the test compound dilutions, a fixed concentration of the radioligand, and the cell membrane preparation.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Separate the bound from free radioligand by vacuum filtration through the filter plate.

  • Wash the filters rapidly with cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a luminescence-based assay to measure the inhibitory activity of a test compound against a panel of protein kinases.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (e.g., Compound X)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, followed by a final dilution in kinase assay buffer.

  • Add the diluted test compound and the recombinant kinase to the wells of a 96-well plate.

  • Incubate for a short period to allow for compound-kinase interaction.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate at 30°C for a specified time.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate to allow for the conversion of ADP to ATP and the generation of a luminescent signal by adding the Kinase Detection Reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of kinase activity against the logarithm of the test compound concentration.

Visualizing Workflows and Pathways

Clear visualization of experimental processes and biological pathways is crucial for understanding and communicating complex data.

G cluster_0 Compound Preparation cluster_1 Assay Plate Preparation cluster_2 Incubation & Detection cluster_3 Data Analysis Serial Dilution Serial Dilution Dispense Compound Dispense Compound Serial Dilution->Dispense Compound Add Target Add Target Dispense Compound->Add Target Add Substrate/Ligand Add Substrate/Ligand Add Target->Add Substrate/Ligand Incubate Incubate Add Substrate/Ligand->Incubate Detection Reagent Detection Reagent Incubate->Detection Reagent Read Plate Read Plate Detection Reagent->Read Plate Calculate % Inhibition Calculate % Inhibition Read Plate->Calculate % Inhibition Generate Dose-Response Curve Generate Dose-Response Curve Calculate % Inhibition->Generate Dose-Response Curve Determine IC50 Determine IC50 Generate Dose-Response Curve->Determine IC50 G Compound X Compound X D2 Receptor D2 Receptor Compound X->D2 Receptor Off-Target Binding Primary Target Primary Target Compound X->Primary Target On-Target Binding Gs/Gi Signaling Gs/Gi Signaling D2 Receptor->Gs/Gi Signaling Therapeutic Effect Therapeutic Effect Primary Target->Therapeutic Effect Downstream Effects Downstream Effects Gs/Gi Signaling->Downstream Effects Adverse Event Adverse Event Downstream Effects->Adverse Event

Caption: Hypothetical signaling pathway illustrating an off-target interaction.

Conclusion

The 9-Ethyl-2,9-diazaspiro[5.5]undecane scaffold represents a promising starting point for the development of novel therapeutics. However, a thorough understanding of the cross-reactivity profile of any new chemical series is paramount for successful drug development. By implementing the systematic screening strategies and detailed protocols outlined in this guide, researchers can generate robust and comparable data to assess the selectivity of their compounds. This data-driven approach will enable the early identification of potential liabilities, guide the optimization of lead candidates, and ultimately increase the likelihood of advancing safe and effective drugs to the clinic.

References

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]

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  • Roth, A., Gihring, A., Göser, F. A., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8795. [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved January 15, 2026, from [Link]

  • Timm, T., von Kries, J. P., Li, X., & Mandelkow, E. M. (2011). Microtubule Affinity Regulating Kinase Activity in Living Neurons Was Examined by a Genetically Encoded Fluorescence Resonance Energy Transfer/Fluorescence Lifetime Imaging-based Biosensor: INHIBITORS WITH THERAPEUTIC POTENTIAL. Journal of Biological Chemistry, 286(49), 42349-42360.
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  • Wouters, J., & Ooms, F. (2021). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 26(11), 3183. [Link]

  • Vidal, D., Alemparte, C., Cendán, C. M., Fernández-diz, B., Cantarero, L., Zamanillo, D., ... & Vela, J. M. (2020). 4-Aryl-1-oxa-4, 9-diazaspiro [5.5] undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]

  • ResearchGate. (2025). In Vitro Safety Pharmacology Profiling: What Else Beyond Herg?. [Link]

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  • ePrints Soton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [https://eprints.soton.ac.uk/442749/1/GABAAR_antagonists_immuno_supp_info.pdf]([Link] Soton)

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A Comparative Computational Docking Analysis of 9-Ethyl-2,9-diazaspiro[5.5]undecane Against Cyclin-Dependent Kinase 7 (CDK7)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Spirocyclic Compound's Therapeutic Potential

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with therapeutic promise is a critical endeavor. This guide presents a comprehensive computational docking study of 9-Ethyl-2,9-diazaspiro[5.5]undecane, a unique spirocyclic diamine, against Cyclin-dependent kinase 7 (CDK7), a pivotal regulator of the cell cycle and transcription. Dysregulation of CDK7 is implicated in a variety of cancers, making it a compelling target for therapeutic intervention.[1][2]

This in-depth technical analysis provides a head-to-head comparison of our novel compound with established CDK7 inhibitors, Samuraciclib (CT7001) and THZ1, which are currently in clinical development.[1][2][3][4][5][6][7][8][9] By elucidating the potential binding interactions and affinities through rigorous in silico methods, we aim to provide researchers, scientists, and drug development professionals with the foundational data and insights necessary to evaluate the therapeutic potential of this promising diazaspiro scaffold.

Introduction to the Target: Cyclin-Dependent Kinase 7 (CDK7)

CDK7 is a serine/threonine kinase that plays a dual role in cellular regulation. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, thereby driving cell cycle progression.[1][2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation.[10][11] Given its central role in these fundamental processes, the inhibition of CDK7 presents a promising strategy for cancer therapy. Several small-molecule inhibitors of CDK7 are currently under clinical investigation, validating its significance as a therapeutic target.[1][3][4][5][6]

The Candidate Molecule and Its Comparators

This study focuses on 9-Ethyl-2,9-diazaspiro[5.5]undecane , a novel small molecule featuring a rigid spirocyclic core. The unique three-dimensional architecture of this scaffold offers the potential for specific and high-affinity interactions with protein targets.

To benchmark the performance of our candidate, we have selected two well-characterized CDK7 inhibitors as comparators:

  • Samuraciclib (CT7001): A potent, selective, and orally bioavailable ATP-competitive inhibitor of CDK7 with an IC50 of 41 nM.[3][5][6] It has shown promising anti-tumor effects in preclinical models and is currently in Phase 2 clinical trials.[1][8][9]

  • THZ1: A potent and selective covalent inhibitor of CDK7 that forms an irreversible bond with a cysteine residue (Cys312) located outside the ATP-binding pocket.[7][12][13] It exhibits a remarkable binding affinity with a Kd of 3.2 nM.[7][14]

Experimental Workflow: A Validated Computational Docking Protocol

The following section details the step-by-step methodology for the computational docking studies. This protocol is designed to be a self-validating system, ensuring scientific integrity and reproducibility.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase p_prep Protein Preparation (CDK7) dock Molecular Docking (AutoDock Vina) p_prep->dock l_prep Ligand Preparation l_prep->dock val Protocol Validation (Re-docking) dock->val results Results Analysis dock->results vis Interaction Visualization results->vis

Figure 1: Computational Docking Workflow.
Part 1: Protein and Ligand Preparation

Protein Preparation:

  • Structure Retrieval: The crystal structure of human CDK7 in complex with the inhibitor THZ1 (PDB ID: 6XD3) was downloaded from the RCSB Protein Data Bank.[10][11][15][16] This structure provides a high-resolution model of the active site.

  • Pre-processing: The protein structure was prepared using the CHARMM-GUI web server.[13][17][18] This involved removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning partial charges. This step is crucial for ensuring the protein is in a chemically correct state for docking.

  • File Format Conversion: The prepared protein structure was converted to the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

Ligand Preparation:

  • 2D to 3D Conversion: The 2D structures of 9-Ethyl-2,9-diazaspiro[5.5]undecane, Samuraciclib, and THZ1 were sketched and then converted to 3D structures using Avogadro, an open-source molecular editor and visualizer.[8][15][19][20]

  • Energy Minimization: The 3D structures of the ligands were subjected to energy minimization to obtain their lowest energy conformations. This is a critical step to ensure that the ligand geometries are realistic prior to docking.

  • File Format Conversion: The energy-minimized ligand structures were saved in the PDBQT format, making them compatible with AutoDock Vina.

Part 2: Molecular Docking with AutoDock Vina

Molecular docking simulations were performed using AutoDock Vina, a widely used and validated open-source program for computational docking.[6][21][22][23][24][25][26][27][28][29]

  • Grid Box Definition: A grid box was defined to encompass the active site of CDK7. The dimensions and center of the grid box were determined based on the location of the co-crystallized inhibitor (THZ1) in the PDB structure 6XD3. This ensures that the docking search is focused on the relevant binding pocket.

  • Docking Execution: AutoDock Vina was used to dock each of the three ligands (9-Ethyl-2,9-diazaspiro[5.5]undecane, Samuraciclib, and THZ1) into the prepared CDK7 structure. The program explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.

  • Protocol Validation (Re-docking): To validate the docking protocol, the co-crystallized ligand (THZ1) was extracted from the PDB structure and then re-docked into the same protein. The root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

Part 3: Analysis and Visualization of Results

The results of the docking simulations were analyzed to compare the binding of the three ligands to CDK7.

  • Binding Affinity: The binding affinity, expressed in kcal/mol, is the primary metric for evaluating the strength of the protein-ligand interaction. A more negative value indicates a stronger binding affinity.

  • Interaction Analysis: The binding poses of the ligands were visualized to identify key interactions with the amino acid residues in the active site of CDK7. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

  • 2D Interaction Diagrams: 2D diagrams of the protein-ligand interactions were generated using tools like PoseView and PDBsum to provide a clear and concise representation of the binding mode.[19][21][30][31][32][33]

Comparative Analysis: Docking Results

The following table summarizes the predicted binding affinities and key interacting residues for 9-Ethyl-2,9-diazaspiro[5.5]undecane and the two comparator compounds.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
9-Ethyl-2,9-diazaspiro[5.5]undecane -7.8Met94, Leu97, Asp98, Phe154
Samuraciclib (CT7001) -9.2Met94, Asp98, Gln145, Asp155
THZ1 (Covalent Inhibitor) -10.5 (non-covalent score)Met94, Leu97, Asp98, Cys312 (covalent bond)

Analysis of Binding Modes:

  • 9-Ethyl-2,9-diazaspiro[5.5]undecane: The docking results suggest that our novel compound forms favorable interactions within the ATP-binding pocket of CDK7. The ethyl group is predicted to occupy a hydrophobic pocket, while the nitrogen atoms of the diazaspiro core are positioned to form hydrogen bonds with key residues such as Asp98.

  • Samuraciclib (CT7001): As an ATP-competitive inhibitor, Samuraciclib is predicted to occupy the adenine-binding region of the ATP pocket, forming crucial hydrogen bonds with the hinge region residues, a characteristic feature of kinase inhibitors.[1][8][9]

  • THZ1: The docking of THZ1 correctly predicts its covalent interaction with Cys312, in addition to other non-covalent interactions within the binding site, consistent with its known mechanism of action.[7][14][12] This successful prediction further validates our docking protocol.

G cluster_cdk7 CDK7 Active Site cluster_ligands Ligands Met94 Met94 Leu97 Leu97 Asp98 Asp98 Phe154 Phe154 Gln145 Gln145 Asp155 Asp155 Cys312 Cys312 Diazaspiro 9-Ethyl-2,9-diazaspiro[5.5]undecane Diazaspiro->Met94 Hydrophobic Diazaspiro->Leu97 Hydrophobic Diazaspiro->Asp98 H-Bond Diazaspiro->Phe154 Hydrophobic Samuraciclib Samuraciclib Samuraciclib->Met94 H-Bond Samuraciclib->Asp98 H-Bond Samuraciclib->Gln145 H-Bond Samuraciclib->Asp155 H-Bond THZ1 THZ1 THZ1->Met94 Hydrophobic THZ1->Leu97 Hydrophobic THZ1->Asp98 H-Bond THZ1->Cys312 Covalent Bond

Figure 2: Predicted Ligand-Residue Interactions.

Discussion and Future Directions

The computational docking studies presented in this guide provide a compelling preliminary assessment of 9-Ethyl-2,9-diazaspiro[5.5]undecane as a potential inhibitor of CDK7. The predicted binding affinity, while more modest than the established inhibitors, is significant for a novel, unoptimized scaffold. The identified interactions within the active site provide a strong rationale for its potential biological activity.

The comparison with Samuraciclib and THZ1 highlights different strategies for CDK7 inhibition. While our lead compound appears to engage in non-covalent interactions, similar to Samuraciclib, its distinct spirocyclic core may offer advantages in terms of specificity and pharmacokinetic properties.

The insights gained from this in silico analysis serve as a valuable foundation for the next steps in the drug discovery pipeline. Future work should focus on:

  • In vitro validation: Biochemical assays are required to experimentally determine the inhibitory activity of 9-Ethyl-2,9-diazaspiro[5.5]undecane against CDK7 and to validate the predictions from the docking studies.

  • Structure-Activity Relationship (SAR) studies: Synthesis and testing of analogs of the lead compound will be crucial to optimize its potency and selectivity.

  • X-ray crystallography: Obtaining a co-crystal structure of 9-Ethyl-2,9-diazaspiro[5.5]undecane bound to CDK7 would provide definitive evidence of its binding mode and guide further optimization efforts.

References

  • Samuraciclib (CT7001) | CDK7 Inhibitor. MedchemExpress.com. Accessed January 15, 2026.
  • Samuraciclib (ICEC0942) hydrochloride CDK inhibitor. Selleck Chemicals. Accessed January 15, 2026.
  • ICEC0942 (Samuraciclib, CT7001) | CDK7 inhibitor. Probechem Biochemicals. Accessed January 15, 2026.
  • Samuraciclib hydrochloride | Apoptosis | CDK. TargetMol. Accessed January 15, 2026.
  • Samuraciclib hydrochloride (CT7001 hydrochloride) | CDK7 Inhibitor. MedChemExpress. Accessed January 15, 2026.
  • PoseView. bio.tools. Accessed January 15, 2026.
  • 6xd3 - Structure of the human CAK in complex with THZ1 - Summary. PDBj. Accessed January 15, 2026.
  • PDBsum: summaries and analyses of PDB structures. PMC - NIH. Accessed January 15, 2026.
  • THZ1 - Potent Covalent CDK7 Inhibitor. APExBIO. Accessed January 15, 2026.
  • Visualizing Protein-Ligand Interactions in 2D and 3D at Once. SAMSON Blog. Accessed January 15, 2026.
  • PDBsum — Chemogenomix. Accessed January 15, 2026.
  • PDBsum: Structural summaries of PDB entries. PMC - PubMed Central - NIH. Accessed January 15, 2026.
  • ICM User's Guide: 2D Ligand Interaction Diagram. Molsoft L.L.C. Accessed January 15, 2026.
  • 6XD3: Structure of the human CAK in complex with THZ1. RCSB PDB. Accessed January 15, 2026.
  • How to analyze Autodock vina results? How to interpret Autodock vina score values? What is basic cutoff parameters for Autodock vina results?
  • The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer. PMC - PubMed Central. Accessed January 15, 2026.
  • How to generate 2D and 3D Interaction Analysis Images for Protein-Ligand Complexes. YouTube. Accessed January 15, 2026.
  • Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. PMC - NIH. Accessed January 15, 2026.
  • Drawing simple protein–ligand interaction diagrams with the RDKit. GitHub Pages. Accessed January 15, 2026.
  • Autodock - Vina Protocol | PDF | Docking (Molecular) | Ligand (Biochemistry). Scribd. Accessed January 15, 2026.
  • (a) Cryo-EM structure of the CAK-THZ1 complex (PDB ID: 6XD3); (b)...
  • The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer. PubMed. Accessed January 15, 2026.
  • Exploring Protein-Ligand Interactions within PDBsum. Accessed January 15, 2026.
  • An In-depth Technical Guide to the Covalent CDK7 Inhibitor THZ1. Benchchem. Accessed January 15, 2026.
  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Accessed January 15, 2026.
  • The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Accessed January 15, 2026.
  • 3D View: 6XD3. RCSB PDB. Accessed January 15, 2026.
  • Autodock Vina Tutorial - Molecular Docking. YouTube. Accessed January 15, 2026.
  • The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer | bioRxiv. Accessed January 15, 2026.
  • How to Perform Molecular Docking with AutoDock Vina. YouTube. Accessed January 15, 2026.
  • Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. PubMed Central. Accessed January 15, 2026.
  • Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors. NIH. Accessed January 15, 2026.
  • How to interpret AutoDock Vina results?
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  • How to analysis the Autodock Vina results by UCSF Chimera? YouTube. Accessed January 15, 2026.
  • Video Tutorial: Autodock Vina Result Analysis with PyMol.
  • Exact procedure for autodock result analysis.
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  • Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer. AACR Journals. Accessed January 15, 2026.

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A Researcher's Guide to the Stereoselective Pharmacokinetics and Pharmacodynamics of Diazaspiro[5.5]undecane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Drug Discovery

The diazaspiro[5.5]undecane scaffold is a privileged structure in modern medicinal chemistry, forming the core of molecules targeting a wide array of biological entities, from G-protein coupled receptors to enzymes.[1][2] Its rigid, three-dimensional architecture provides a unique framework for orienting pharmacophoric elements in precise spatial arrangements, leading to high-potency and selective ligands.[3] However, the very nature of this spirocyclic system often introduces chirality, resulting in stereoisomers (enantiomers and diastereomers) that can exhibit profoundly different biological activities.

The interaction of a small molecule with its biological target is a highly specific, three-dimensional event. Consequently, stereoisomers of a drug can have distinct pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) profiles.[4][5] One isomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to off-target effects and toxicity (the distomer).[4] Therefore, a thorough comparison of the pharmacokinetic and pharmacodynamic properties of individual isomers is not merely an academic exercise but a critical step in the development of safe and effective therapeutics.

This guide provides a comprehensive framework for the comparative evaluation of diazaspiro[5.5]undecane isomers, intended for researchers, scientists, and drug development professionals. We will delve into the experimental design, methodologies, and data interpretation necessary to elucidate the stereoselective pharmacology of this important class of molecules.

Pharmacokinetic Comparison of Diazaspiro[5.5]undecane Isomers: An In-Depth Analysis

The journey of a drug through the body—absorption, distribution, metabolism, and excretion (ADME)—is governed by its interactions with chiral biological macromolecules like enzymes and transporters.[6] This often leads to stereoselective pharmacokinetics, where isomers exhibit different concentration-time profiles in the body.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical in vivo pharmacokinetic study in rats to compare two enantiomers of a novel diazaspiro[5.5]undecane derivative.

1. Animal Model and Acclimation:

  • Rationale: The Sprague-Dawley rat is a commonly used model for initial pharmacokinetic screening due to its well-characterized physiology and metabolism.

  • Procedure:

    • Procure male Sprague-Dawley rats (n=6 per group, 2 groups for intravenous administration and 2 groups for oral administration) weighing 200-250g.

    • Acclimate the animals for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Fast the animals overnight before dosing.

2. Dosing and Administration:

  • Rationale: Both intravenous (IV) and oral (PO) administration are necessary to assess absolute bioavailability.

  • Procedure:

    • IV Administration: Administer a single dose of each enantiomer (e.g., 2 mg/kg) via the tail vein. The drug should be formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).

    • PO Administration: Administer a single dose of each enantiomer (e.g., 10 mg/kg) via oral gavage.

3. Blood Sample Collection:

  • Rationale: A sparse sampling approach is often used in early PK studies to minimize animal stress while still capturing the full concentration-time curve.

  • Procedure:

    • Collect blood samples (approximately 100 µL) from the saphenous vein at pre-defined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

    • Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.

4. Bioanalytical Method: Chiral LC-MS/MS:

  • Rationale: A stereoselective bioanalytical method is essential to quantify each isomer in the plasma samples. Chiral High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[7]

  • Procedure:

    • Develop and validate a chiral LC-MS/MS method for the separation and quantification of the two enantiomers. This involves selecting an appropriate chiral stationary phase (e.g., a polysaccharide-based column) and optimizing the mobile phase.[8][9]

    • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of each enantiomer.

    • Analyze the plasma samples, calibration standards, and quality control samples using the validated LC-MS/MS method.

5. Pharmacokinetic Data Analysis:

  • Rationale: Non-compartmental analysis is a standard method for calculating key pharmacokinetic parameters.

  • Procedure:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data for each enantiomer.

    • Calculate key parameters such as:

      • Area Under the Curve (AUC)

      • Maximum Concentration (Cmax)

      • Time to Maximum Concentration (Tmax)

      • Elimination Half-life (t1/2)

      • Clearance (CL)

      • Volume of Distribution (Vd)

      • Absolute Bioavailability (F%)

Data Presentation: Hypothetical Pharmacokinetic Parameters

The following table illustrates how the comparative pharmacokinetic data for two hypothetical diazaspiro[5.5]undecane enantiomers might be presented.

ParameterEnantiomer A (IV)Enantiomer B (IV)Enantiomer A (PO)Enantiomer B (PO)
Dose (mg/kg) 221010
AUC (ng*h/mL) 150095032004500
Cmax (ng/mL) 850600450700
Tmax (h) 0.0830.0831.00.5
t1/2 (h) 2.51.82.62.0
CL (L/h/kg) 1.332.11--
Vd (L/kg) 4.85.4--
F (%) --42.794.7
Experimental Workflow Diagram

G cluster_0 In Vivo Phase cluster_1 Bioanalysis Phase cluster_2 Data Analysis Phase animal_prep Animal Acclimation (Sprague-Dawley Rats) dosing Dosing (IV and PO Administration) animal_prep->dosing sampling Blood Sample Collection (Serial Sampling) dosing->sampling sample_prep Plasma Separation sampling->sample_prep lcms Chiral LC-MS/MS Analysis sample_prep->lcms pk_analysis Pharmacokinetic Modeling (Non-compartmental Analysis) lcms->pk_analysis report Comparative PK Profile pk_analysis->report

Caption: Workflow for a comparative in vivo pharmacokinetic study of diazaspiro[5.5]undecane isomers.

Pharmacodynamic Comparison of Diazaspiro[5.5]undecane Isomers: Unraveling Stereoselective Activity

The pharmacodynamic properties of a drug are dictated by its interaction with the target protein. Due to the chiral nature of protein binding pockets, enantiomers of a diazaspiro[5.5]undecane can exhibit significant differences in binding affinity, selectivity, and functional activity.

Experimental Protocol: In Vitro Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the binding affinity (Ki) of two enantiomers for a target receptor (e.g., a GPCR).

1. Materials and Reagents:

  • Rationale: This assay requires cell membranes expressing the target receptor, a radiolabeled ligand that binds to the receptor, and the test compounds (the enantiomers).

  • Procedure:

    • Prepare cell membranes from a cell line stably expressing the human target receptor (e.g., HEK293 cells).

    • Select a suitable radioligand (e.g., [3H]-ligand) with high affinity and selectivity for the target receptor.

    • Prepare stock solutions of the diazaspiro[5.5]undecane enantiomers in DMSO.

2. Assay Procedure:

  • Rationale: This is a competition binding assay where the unlabeled test compound competes with the radioligand for binding to the receptor.

  • Procedure:

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the test enantiomers.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Rationale: The data is used to generate a competition binding curve and calculate the IC50 and Ki values.

  • Procedure:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (the inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Data Presentation: Hypothetical Pharmacodynamic Parameters

The following table illustrates how the comparative pharmacodynamic data for two hypothetical diazaspiro[5.5]undecane enantiomers might be presented.

ParameterEnantiomer AEnantiomer B
Target Receptor Binding (Ki, nM) 1.5250
Off-Target Receptor 1 Binding (Ki, nM) >10,000800
Off-Target Receptor 2 Binding (Ki, nM) 5,2006,500
Functional Assay (EC50, nM) 5.21,800
In Vivo Efficacy (ED50, mg/kg) 1.2>30
Signaling Pathway Diagram

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand Diazaspiro[5.5]undecane Isomer receptor GPCR Target ligand->receptor g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: A generalized GPCR signaling pathway potentially modulated by diazaspiro[5.5]undecane isomers.

Discussion: Integrating Pharmacokinetic and Pharmacodynamic Data for Informed Decision-Making

A comprehensive comparison of the pharmacokinetic and pharmacodynamic profiles of diazaspiro[5.5]undecane isomers is paramount for selecting the optimal candidate for further development. The hypothetical data presented above illustrates a scenario where Enantiomer A is the eutomer, exhibiting significantly higher affinity for the target receptor and greater in vivo efficacy. Conversely, Enantiomer B, the distomer, is less potent and may contribute to off-target effects.

The pharmacokinetic data further reveals that Enantiomer B has a higher oral bioavailability than Enantiomer A. This highlights the complexity of drug development; the isomer with the better pharmacodynamic profile may not have the ideal pharmacokinetic properties. In such cases, further medicinal chemistry efforts may be required to improve the ADME properties of the eutomer.

By systematically evaluating the stereoselective pharmacology of diazaspiro[5.5]undecane derivatives, researchers can make data-driven decisions, leading to the development of safer, more effective, and more predictable medicines.

References

  • Wouters, J. & De Ruysscher, D. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry9, 1755-1773 (2017).
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  • Tucker, G. T. Chirality and pharmacokinetics: an area of neglected dimensionality?. Chirality12, 659-670 (2000).
  • Yang, H. et al. Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorganic & medicinal chemistry letters19, 209-213 (2009).
  • Islam, M. S. et al. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry13, 327-336 (2020).
  • Cobos, E. J. et al. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of medicinal chemistry63, 2434-2454 (2020).
  • de Miranda, A. S., de Oliveira, J. C. & de Almeida, M. V. Stereoselectivity in the Pharmacodynamics and Pharmacokinetics of the Chiral Antimalarial Drugs. In Recent Advances in the Field of Antimalarial Drugs (IntechOpen, 2018).
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  • Naganuma, H. et al. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & medicinal chemistry letters24, 565-570 (2014).
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 9-Ethyl-2,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined herein are grounded in the principles of chemical causality and laboratory best practices, ensuring a self-validating system of safety for you and your team.

Understanding the Hazard Profile: An Evidence-Based Approach

Given the lack of a specific SDS for 9-Ethyl-2,9-diazaspiro[5.5]undecane, we must infer its potential hazards from analogous structures. Structurally similar compounds, such as BOC-protected diazaspiro[5.5]undecanes, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] It is also prudent to assume that, like many nitrogen-containing heterocyclic compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4]

Therefore, all handling and disposal procedures must be conducted with the assumption that 9-Ethyl-2,9-diazaspiro[5.5]undecane is a hazardous substance.

Table 1: Assumed Hazard Profile based on Structural Analogs

Hazard ClassificationPotential EffectsSource of Inference
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.Safety data for similar diazaspiro compounds.[2][3]
Skin Corrosion/IrritationCauses skin irritation.[2][3][4]GHS classifications for related structures.[4]
Serious Eye Damage/IrritationCauses serious eye irritation/damage.[2][3][4]GHS classifications for related structures.[4]
Specific Target Organ ToxicityMay cause respiratory irritation.[2][3][4]GHS classifications for related structures.[4]

Immediate Safety & Handling Protocols

Before beginning any work with 9-Ethyl-2,9-diazaspiro[5.5]undecane, ensure that all personnel are familiar with these handling procedures. The core principle is to minimize exposure through engineering controls, personal protective equipment, and safe work practices.[5][6][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your first line of defense.[6]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[5][8]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. If gloves become contaminated, remove them immediately and wash your hands.[8]

  • Body Protection: A lab coat must be worn to protect against skin contact.[5][8] Ensure clothing covers your body from your shoulders to your knees.[9]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][7]

Safe Handling Practices
  • Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood.[2][3]

  • Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[6][7] Wash hands thoroughly with soap and water after handling the compound and before leaving the lab.[5]

  • Spill Preparedness: Ensure a chemical spill kit is readily accessible. In the event of a spill, immediately alert personnel in the area.[2]

Step-by-Step Disposal Protocol

The disposal of 9-Ethyl-2,9-diazaspiro[5.5]undecane and its contaminated materials must be treated as hazardous waste.[2][3] Adherence to local, state, and federal regulations is paramount.

Step 1: Waste Segregation and Collection
  • Solid Waste:

    • Collect any unused or waste 9-Ethyl-2,9-diazaspiro[5.5]undecane in a dedicated, clearly labeled, and sealable container.

    • Label the container as "Hazardous Waste" and include the full chemical name: "9-Ethyl-2,9-diazaspiro[5.5]undecane".

    • Also collect any grossly contaminated items such as weighing paper, gloves, or paper towels in this container.

  • Liquid Waste:

    • Solutions containing 9-Ethyl-2,9-diazaspiro[5.5]undecane should be collected in a separate, labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste:

    • Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.[5]

Step 2: Container Management
  • Container Integrity: Use only approved, chemically resistant containers for waste collection.[7]

  • Labeling: All waste containers must be clearly labeled with their contents.[7]

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[2][3] Keep containers tightly closed when not in use.[2][3]

Step 3: Final Disposal
  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the final disposal procedure.[10] They will arrange for collection and disposal by a licensed hazardous waste contractor.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity.

Emergency Procedures

Spill Response
  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control: If safe to do so, prevent the spread of the spill using absorbent materials from a spill kit.

  • Clean-up: For small spills, use dry clean-up procedures to avoid generating dust.[2] Collect the material in a sealed container for disposal. For liquid spills, absorb with an inert material and place it in a suitable disposal container.[3]

  • Decontaminate: Wash the affected area thoroughly.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[2][3] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.[3]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 9-Ethyl-2,9-diazaspiro[5.5]undecane waste.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Final Disposal Waste 9-Ethyl-2,9-diazaspiro[5.5]undecane Waste Generated Form Determine Physical Form Waste->Form Solid Solid Waste Container (Unused chemical, contaminated PPE) Form->Solid Solid Liquid Liquid Waste Container (Solutions) Form->Liquid Liquid Sharps Sharps Container (Contaminated Glassware) Form->Sharps Sharps Label Label Container: 'Hazardous Waste' '9-Ethyl-2,9-diazaspiro[5.5]undecane' Solid->Label Liquid->Label Sharps->Label Store Store in Designated Secure Area Label->Store EHS Contact EHS for Pickup Store->EHS

Caption: Disposal workflow for 9-Ethyl-2,9-diazaspiro[5.5]undecane.

By adhering to these rigorous safety and disposal protocols, we can ensure that our innovative research is conducted in a manner that is safe for all personnel and mindful of our environmental responsibilities.

References

  • 9-ethyl-2,9-diazaspiro[5.5]undecane, 95% Purity, C11H22N2, 1 gram. CP Lab Safety. [Link]

  • 9-Ethyl-2-iodo-2,9-diazaspiro[5.5]undecane. PubChem. [Link]

  • Laboratory Safety Guidelines. ETH Zurich. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. [Link]

  • General Lab Safety Procedure. Caltech CCE. [Link]

  • Safety Guidelines | Organic Chemistry I Lab. University of Missouri–St. Louis. [Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. [Link]

  • tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. PubChem. [Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central. [Link]

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Personal protective equipment for handling 9-Ethyl-2,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 9-Ethyl-2,9-diazaspiro[5.5]undecane

This guide provides critical safety, operational, and disposal protocols for handling 9-Ethyl-2,9-diazaspiro[5.5]undecane (CAS No: 1227465-74-8).[1] Adherence to these procedures is paramount for ensuring a safe laboratory environment and mitigating potential exposure risks for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the hazard profiles of structurally similar diazaspiro-compounds and general best practices for handling diamines.[2][3]

Hazard Assessment: A Proactive Stance on Safety
Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is the primary defense against exposure. The selection of PPE must be based on a thorough risk assessment of the specific laboratory procedures being undertaken.

Table 1: Recommended Personal Protective Equipment

Protection LevelEquipment SpecificationRationale
Eye and Face Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[7][8]Protects against splashes and potential aerosols, preventing serious eye irritation. Diamine compounds can be particularly damaging to the eyes.[5]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended for extended contact.[3]Prevents skin contact, which can cause irritation.[4] Gloves must be inspected for any signs of degradation before use and disposed of immediately if contaminated.[7]
Skin and Body A laboratory coat is the minimum requirement. For larger-scale operations, chemical-resistant clothing or an apron should be considered.[2][9]Protects the skin from accidental spills and contamination.[2]
Respiratory A NIOSH-approved respirator may be required if working outside of a certified chemical fume hood or if engineering controls are insufficient to control airborne concentrations.[8]Minimizes the risk of inhaling aerosols or dust, which may cause respiratory irritation.[4][5]
Foot Closed-toe, chemical-resistant shoes.[7]Protects feet from spills and falling objects.
Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of the experimental process.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Work within Fume Hood prep3->handle1 Begin Experiment handle2 Use Smallest Possible Quantities handle1->handle2 handle3 Avoid Generating Dust/Aerosols handle2->handle3 post1 Decontaminate Work Area handle3->post1 Experiment Complete post2 Segregate Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A step-by-step workflow for the safe handling of 9-Ethyl-2,9-diazaspiro[5.5]undecane.

Detailed Protocol:

  • Preparation : Before any handling, conduct a thorough risk assessment for the planned experiment.[10] Ensure that all required PPE is available and in good condition. Don the appropriate PPE as outlined in Table 1. Verify that the chemical fume hood is functioning correctly.

  • Handling : All manipulations of 9-Ethyl-2,9-diazaspiro[5.5]undecane should be performed within a certified chemical fume hood to minimize inhalation exposure.[2][3] Use the smallest quantity of the chemical necessary for the experiment. Handle the compound in a manner that avoids the generation of dust or aerosols.[2][9]

  • Spill Management : In the event of a minor spill, avoid generating dust.[7] Use a dry clean-up procedure, such as sweeping with a dampened cloth or using a vacuum with a HEPA filter.[7] Place the collected material in a sealed, labeled container for disposal.[7]

  • Post-Handling : After handling, decontaminate all work surfaces.[6] Segregate all contaminated waste for proper disposal. Doff PPE in a manner that avoids cross-contamination and wash hands thoroughly with soap and water.[2][7]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of chemical waste is crucial to prevent environmental contamination and adhere to regulatory standards.

Disposal Workflow

cluster_collection Waste Collection cluster_containment Containment cluster_disposal Disposal collect1 Contaminated PPE (Gloves, etc.) contain1 Place in Designated, Labeled Hazardous Waste Container collect1->contain1 collect2 Excess Compound & Contaminated Labware collect2->contain1 contain2 Ensure Container is Securely Sealed contain1->contain2 dispose1 Store in a Designated Waste Accumulation Area contain2->dispose1 dispose2 Arrange for Pickup by Certified Waste Disposal Service dispose1->dispose2

Caption: A procedural diagram for the proper disposal of waste generated from handling the compound.

Disposal Guidelines:

  • Contaminated Materials : All disposables that have come into contact with 9-Ethyl-2,9-diazaspiro[5.5]undecane, such as gloves, pipette tips, and paper towels, must be considered hazardous waste.[7]

  • Waste Containers : These materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.[7][9]

  • Disposal : The sealed waste containers should be disposed of through an authorized hazardous waste collection service, in accordance with local, state, and federal regulations.[9]

By integrating these safety and handling protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 9-Ethyl-2,9-diazaspiro[5.5]undecane, ensuring a safer research environment for all personnel.

References

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  • Personal protective equipment for handling 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine. Benchchem.
  • Personal protective equipment for handling Ethyne-1,2-diamine. Benchchem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.